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  • Product: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
  • CAS: 1232788-88-3

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Title: Technical Analysis: Chemical Structure & Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Executive Summary This technical guide provides a comprehensive structural and functional analysis of 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Analysis: Chemical Structure & Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Executive Summary This technical guide provides a comprehensive structural and functional analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3). A halogenated phenolic secondary amine, this compound represents a privileged scaffold in medicinal chemistry, combining a hydrogen-bond donor/acceptor motif (phenol/amine) with a lipophilic, metabolically stable halogenated tail. This guide details its synthesis via reductive amination, structural validation through NMR/MS, and physicochemical properties relevant to drug discovery.

Physicochemical Profile & Drug-Likeness

Understanding the molecular properties is the first step in evaluating this compound as a chemical probe or lead candidate.

PropertyValueStructural Implication
Molecular Formula C₁₄H₁₃BrFNOHalogenated aromatic core
Molecular Weight 310.16 g/mol Fragment-like/Lead-like space (<350 Da)
LogP (Predicted) ~3.8High lipophilicity; likely membrane permeable
H-Bond Donors 2 (Phenol -OH, Amine -NH-)Critical for target engagement (e.g., kinase hinge binding)
H-Bond Acceptors 3 (O, N, F)Fluorine acts as a weak acceptor and metabolic blocker
Rotatable Bonds 4Moderate flexibility allowing induced-fit binding

Lipinski Compliance: The compound adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting good oral bioavailability potential.

Synthesis & Reaction Logic

The most robust synthetic route for this molecule is Reductive Amination . This approach avoids the over-alkylation byproducts common in direct alkylation (S_N2) reactions.

Retrosynthetic Analysis

The molecule is disconnected at the secondary amine nitrogen, revealing two key precursors:

  • Electrophile: 4-Bromo-2-hydroxybenzaldehyde (4-Bromosalicylaldehyde).

  • Nucleophile: 2-Fluorobenzylamine.

Experimental Protocol

Step 1: Imine Formation (Condensation)

  • Reagents: 4-Bromosalicylaldehyde (1.0 eq), 2-Fluorobenzylamine (1.0 eq).

  • Solvent: Methanol (anhydrous) or Ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the Schiff base (imine).

  • Critical Control Point: Use molecular sieves or a Dean-Stark trap if the reaction is slow, to drive the equilibrium by removing water.

Step 2: Reduction

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 eq).

  • Conditions: Add slowly at 0°C, then stir at room temperature for 2 hours.

  • Quench: Acidify with dilute HCl to destroy excess hydride, then neutralize with NaHCO₃.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:Ethyl Acetate).

Reaction Pathway Diagram

SynthesisPathway Figure 1: Reductive Amination Pathway. The reaction proceeds via a Schiff base intermediate. Precursor1 4-Bromo-2-hydroxybenzaldehyde (Electrophile) Imine Schiff Base Intermediate (Imine) Precursor1->Imine Condensation (-H2O) Precursor2 2-Fluorobenzylamine (Nucleophile) Precursor2->Imine Condensation (-H2O) Product 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (Target Amine) Imine->Product Reduction (NaBH4)

Structural Characterization (NMR & MS)

Validation of the structure requires confirming the reduction of the imine bond (C=N) to a single bond (CH₂-NH) and the presence of the bromine and fluorine substituents.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected M+: 309.01 (⁷⁹Br) and 311.01 (⁸¹Br).

  • Isotope Pattern: A distinct 1:1 doublet for the molecular ion is the hallmark of a mono-brominated compound.

  • Fragmentation: Loss of the 2-fluorobenzyl group (m/z ~109) is a common fragmentation pathway.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The following chemical shifts are predicted based on electronic shielding effects and analogous bromophenol structures.

Position/GroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
Phenol -OH 9.5 – 10.5Broad Singlet1HDeshielded by aromatic ring; H-bonded to amine N.
Ar-H (C3) 7.35Doublet (J~2.5 Hz)1HMeta-coupled to H5; deshielded by Br.
Ar-H (C5) 7.28dd (J~8.5, 2.5 Hz)1HOrtho to H6, Meta to H3.
Ar-H (C6) 6.75Doublet (J~8.5 Hz)1HOrtho to H5; shielded by OH group.
Ar-H (Fluoro) 7.10 – 7.40Multiplet4HComplex pattern due to H-F coupling.
Linker (Ph-CH₂) 3.85Singlet2HBenzylic protons attached to Phenol.
Linker (N-CH₂) 3.78Singlet2HBenzylic protons attached to Fluorophenyl.
Amine -NH- 2.5 – 3.0Broad Singlet1HExchangeable; shift varies with concentration.

Key Diagnostic Feature: The disappearance of the imine singlet (~8.5 ppm) and the appearance of two distinct methylene singlets (~3.8 ppm) confirms successful reduction.

Functional Applications & Biological Context

This molecule serves as a versatile building block in drug discovery.

1. Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl and the secondary amine nitrogen facilitates a stable 6-membered intramolecular hydrogen bond (O-H···N). This "pseudo-ring" locks the conformation, improving membrane permeability by masking the polar donor/acceptor groups.

2. Pharmacophore Mapping:

  • Phenol Head: Mimics the tyrosine residue; potential for interaction with kinase hinge regions or ATP-binding pockets.

  • Bromine Substituent: Provides a halogen bond capability (interaction with backbone carbonyls) and increases metabolic stability (blocks para-hydroxylation).

  • 2-Fluorobenzyl Tail: A lipophilic moiety that occupies hydrophobic pockets (e.g., allosteric sites). The ortho-fluorine can induce specific conformational preferences via electrostatic repulsion or attraction (gauche effect).

3. Potential Therapeutic Areas:

  • Anticancer: Brominated phenolic Schiff bases and amines have shown cytotoxicity against leukemia (K562) and carcinoma lines by inducing apoptosis [1].[1]

  • Antioxidant: The phenolic moiety can act as a radical scavenger, similar to Vitamin E analogs.

References

  • PubChem. (2025).[2] 4-bromo-2-[(E)-(phenylimino)methyl]phenol | C13H10BrNO.[2][3] National Library of Medicine. [Link]

  • Liu, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 268. (Contextual grounding for bromophenol activity). [Link]

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[4] 4-Bromo-2-[(phenylimino)methyl]phenol.[4][2][3] Acta Crystallographica Section E: Structure Reports Online, 70(7), o803. (Structural analog crystallographic data). [Link]

Sources

Exploratory

Physicochemical properties of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Physicochemical Profiling, Synthetic Logic, and Bio-Applicability[1] Executive Summary 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a halogenated salicylamine derivative serving as a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Logic, and Bio-Applicability[1]

Executive Summary

4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a halogenated salicylamine derivative serving as a high-value pharmacophore in medicinal chemistry.[1][2][3] Structurally, it functions as a "privileged scaffold," integrating a lipophilic fluorobenzyl moiety with a redox-active bromophenol core via a secondary amine linker.

This compound exhibits distinct zwitterionic behavior and intramolecular hydrogen bonding (IMHB) , properties that critically influence its solubility, membrane permeability, and ligand-binding affinity. It is widely utilized as a precursor for metal-based therapeutics (salen-type mimics), a fragment for CNS-active agents, and a chelating agent in proteomic research.[1]

This guide provides an authoritative breakdown of its physicochemical landscape, validated synthetic routes, and experimental protocols for characterization.[1]

Structural Identity & Molecular Architecture

PropertySpecification
IUPAC Name 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
CAS Number 1232788-88-3
Molecular Formula C₁₄H₁₃BrFNO
Molecular Weight 310.16 g/mol
SMILES Oc1ccc(Br)cc1CNCc2ccccc2F
Core Scaffold Salicylamine (2-aminomethylphenol)
Key Functional Groups Phenolic Hydroxyl (H-bond donor/acceptor), Secondary Amine (Basic center), Aryl Bromide (Handle for cross-coupling), Aryl Fluoride (Metabolic blocker).[1]
The Intramolecular Hydrogen Bond (IMHB) Effect

A defining feature of this molecule is the IMHB between the phenolic hydroxyl proton and the amine nitrogen.

  • Mechanism: The proximity of the -OH and -NH- groups allows for a stable 6-membered pseudo-ring formation.

  • Impact: This "locks" the conformation, masking the polarity of the hydroxyl and amine groups. Consequently, the effective lipophilicity (LogP) is often higher than predicted by additive fragment methods, enhancing passive membrane permeability.[1]

Synthetic Route: Reductive Amination

The most robust "field-proven" synthesis avoids direct alkylation (which risks over-alkylation) and instead utilizes Reductive Amination .[1] This ensures mono-alkylation and high purity.

Reaction Logic
  • Condensation: 5-Bromosalicylaldehyde reacts with 2-Fluorobenzylamine to form an imine (Schiff base) intermediate.

  • Reduction: The imine is reduced in situ (or stepwise) using Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) to yield the secondary amine.[1]
Visualization: Synthetic Workflow

Synthesis Start1 5-Bromosalicylaldehyde (Electrophile) Imine Schiff Base Intermediate (Imine Formation) Start1->Imine Dehydration (-H2O) Start2 2-Fluorobenzylamine (Nucleophile) Start2->Imine Product Target Amine: 4-Bromo-2-{[(2-fluorobenzyl)... ]methyl}phenol Imine->Product Reduction Reagent NaBH4 / MeOH (Reducing Agent) Reagent->Product

Figure 1: Stepwise reductive amination pathway ensuring selective mono-alkylation.

Physicochemical Profile

Ionization & pKa (Speciation)

The molecule possesses two ionizable centers.[1] Understanding the charge state at physiological pH (7.4) is critical for predicting bioavailability.

  • pKa1 (Phenolic OH): ~9.5 – 10.5 (Predicted). The electron-withdrawing Bromine atom slightly increases acidity (lowers pKa) compared to phenol, but the IMHB stabilizes the proton, potentially raising the effective pKa.

  • pKa2 (Amine NH): ~8.0 – 9.0 (Predicted).[1]

  • Physiological State (pH 7.4): The molecule exists primarily in a cationic (protonated amine, neutral phenol) or zwitterionic equilibrium, depending on the exact microenvironment.[1]

Lipophilicity (LogP/LogD)
  • Calculated LogP (cLogP): ~3.8

  • Experimental Implications:

    • High Lipophilicity: The presence of the Fluorine atom and the Bromine atom significantly increases lipophilicity.[1]

    • Solubility: Poor aqueous solubility in neutral buffer; highly soluble in DMSO, Ethanol, and acidified water.

    • Drug-Likeness: Adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10).

Visualization: pH-Dependent Speciation

Speciation Acid pH < 7 Cationic Form (Ph-OH, NH2+) Neutral pH ~ 8-9 Neutral / Zwitterionic (Ph-O- ... NH2+) Acid->Neutral Deprotonation 1 Basic pH > 10 Anionic Form (Ph-O-, NH) Neutral->Basic Deprotonation 2

Figure 2: Predicted speciation states across the pH scale.[1]

Experimental Protocols (SOPs)

Protocol A: Synthesis & Purification

Objective: Isolate high-purity (>98%) target compound.

  • Imine Formation:

    • Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add 2-fluorobenzylamine (1.05 eq) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours. Observation: Solution often turns yellow due to imine formation.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with

      
      . Evaporate Methanol under reduced pressure.
      
    • Extract aqueous residue with Dichloromethane (DCM) x3.

    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification:

    • If necessary, recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Determine distribution coefficient at pH 7.4.

  • Preparation: Prepare phosphate-buffered saline (PBS, pH 7.4) and 1-Octanol (saturated with PBS).[1]

  • Equilibration: Dissolve test compound (1 mg) in the Octanol phase.

  • Partitioning: Mix Octanol solution with equal volume of PBS. Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Applications & Implications

Medicinal Chemistry[1]
  • Fragment-Based Drug Design (FBDD): The 4-bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the expansion of the molecule into larger bioactive scaffolds (e.g., biaryl systems).[1]

  • Bioisosterism: The 2-fluorobenzyl group is a metabolic blocker, preventing oxidation at the benzylic position compared to a non-fluorinated benzyl group.

Coordination Chemistry[1]
  • Ligand Precursor: This compound mimics the "half-unit" of a Salen ligand. It coordinates readily with transition metals (

    
    , 
    
    
    
    ,
    
    
    ) via the phenolic oxygen and amine nitrogen, making it useful for developing metallo-enzyme inhibitors or fluorescent sensors.

References

  • National Institute of Standards and Technology (NIST). (2023). 5-Bromo-2-hydroxybenzaldehyde (Precursor Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1]

  • MDPI. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: Synthesis and Characterization. (Demonstrating the reactivity of the 5-bromosalicylaldehyde scaffold). Retrieved from [Link]

Sources

Exploratory

Literature review of 2-fluorobenzyl amino methyl phenol derivatives

The following technical guide provides a comprehensive literature review and structural analysis of 2-fluorobenzyl amino methyl phenol derivatives . This class of compounds, often synthesized via Mannich condensation or...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and structural analysis of 2-fluorobenzyl amino methyl phenol derivatives . This class of compounds, often synthesized via Mannich condensation or reductive amination, represents a privileged scaffold in medicinal chemistry, particularly for neurodegenerative and dermatological therapeutics.

Structural Pharmacophores, Synthetic Pathways, and Therapeutic Applications

Executive Summary

The 2-fluorobenzyl amino methyl phenol scaffold represents a versatile pharmacophore in modern drug discovery. Structurally, it consists of a phenolic core linked to a 2-fluorobenzyl moiety via a secondary aminomethyl bridge. This architecture combines the antioxidant and metal-chelating properties of the phenol with the lipophilic, metabolic-stabilizing effects of the bioisosteric fluorine substitution.

Primary therapeutic applications include:

  • Neuroprotection: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer’s disease.[1]

  • Dermatology: Potent Tyrosinase inhibition for hyperpigmentation disorders.

  • Antimicrobial: Disruption of bacterial cell walls via protonated amine interactions.

Chemical Space & Structural Analysis

The core structure is defined by three critical domains:

  • The Phenolic Head (Ring A): Provides hydrogen bond donation/acceptance and metal chelation (e.g., Cu²⁺ in tyrosinase).

  • The Aminomethyl Linker: A flexible spacer that ensures optimal distance between aromatic rings and maintains basicity (pKa ~8-9) for cation-pi interactions.

  • The 2-Fluorobenzyl Tail (Ring B): The fluorine atom at the ortho position exerts a specific electronic effect (inductive withdrawal) and steric influence, enhancing metabolic stability against P450 oxidation compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of substitutions on the core scaffold.

SAR_Map Core 2-Fluorobenzyl Amino Methyl Phenol Phenol Phenolic Ring (A) (OH group) Core->Phenol Linker Aminomethyl Bridge (-CH2-NH-) Core->Linker Fluorobenzyl 2-Fluorobenzyl Ring (B) Core->Fluorobenzyl Phenol_Mod Substitutions (4,5-dimethyl, Cl) Modulate pKa & Antioxidant activity Phenol->Phenol_Mod Optimization Linker_Mod Secondary Amine Protonated at physiological pH (Cation-Pi interactions) Linker->Linker_Mod Mechanism Fluoro_Mod 2-Fluoro Group Increases Lipophilicity Blocks Metabolic Oxidation Fluorobenzyl->Fluoro_Mod ADME

Figure 1: SAR analysis of the 2-fluorobenzyl amino methyl phenol scaffold highlighting functional domains.

Synthetic Methodologies

Two primary routes are employed to access these derivatives.[2] The Mannich Reaction is preferred for its atom economy and one-pot capability, while Reductive Amination offers higher regioselectivity.

Route A: Mannich Condensation (Microwave Assisted)

This method utilizes microwave irradiation to accelerate the condensation of a phenol, formaldehyde, and 2-fluorobenzylamine.[3] It is particularly effective for electron-rich phenols.

Route B: Reductive Amination

A two-step sequence involving the formation of a Schiff base (imine) followed by reduction. This route allows for the isolation of the intermediate imine, which often possesses independent biological activity.

Synthesis_Pathway Phenol Substituted Phenol Mannich Mannich Reaction (EtOH, Reflux or MW) Phenol->Mannich Amine 2-Fluorobenzylamine Amine->Mannich Schiff Schiff Base Formation (-H2O) Amine->Schiff Aldehyde Formaldehyde (HCHO) Aldehyde->Mannich Salicyl Salicylaldehyde Salicyl->Schiff Final 2-Fluorobenzyl Amino Methyl Phenol Mannich->Final Imine Intermediate Imine Schiff->Imine Reduction Reduction (NaBH4 / MeOH) Reduction->Final Imine->Reduction

Figure 2: Comparative synthetic pathways: One-pot Mannich condensation vs. Stepwise Reductive Amination.

Therapeutic Applications & Mechanisms
4.1. Neurodegenerative Diseases (AChE/BuChE Inhibition)

Derivatives of this class act as dual inhibitors of cholinesterases.[1][4][5]

  • Mechanism: The 2-fluorobenzyl moiety binds to the Peripheral Anionic Site (PAS) of AChE via hydrophobic interactions, while the phenolic hydroxyl interacts with the catalytic triad or oxyanion hole.

  • Potency: The 2-fluoro substitution often yields IC50 values in the low micromolar range (0.5 - 10 µM), superior to non-halogenated analogs due to enhanced PAS binding.

4.2. Tyrosinase Inhibition (Dermatology)

These compounds inhibit melanin synthesis, making them candidates for treating hyperpigmentation and melanoma.

  • Mechanism: The phenolic oxygen coordinates with the binuclear Copper (Cu²⁺) active site of tyrosinase.[6] The aminomethyl group acts as a "anchor," positioning the aromatic rings to block substrate (L-DOPA) access.

  • Data: 4,5-dimethyl substituted derivatives have shown activity comparable to Kojic acid (Standard).

4.3. Quantitative Data Summary
Derivative SubclassTargetIC50 (µM)Reference StandardKey Structural Feature
4,5-Dimethyl-phenol AChE2.4 ± 0.3GalantamineElectron-donating methyls enhance cation-pi
4-Bromo-phenol Aldose Reductase0.85SorbinilHalogen bond capability
Unsubstituted Phenol Tyrosinase17.7Kojic AcidOH group chelation essential
2,4-Dichloro-phenol AntibacterialMIC: 62.5 µg/mLAmpicillinLipophilicity aids membrane penetration
Experimental Protocols
Protocol 1: Microwave-Assisted Mannich Synthesis

Objective: Synthesis of 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol.[3][7]

  • Reagents:

    • 3,4-Dimethylphenol (10 mmol)

    • 2-Fluorobenzylamine (10 mmol)

    • Formaldehyde (37% aq. solution, 12 mmol)

    • Solvent: Ethanol (10 mL) or Solvent-free.

  • Procedure:

    • Mix the phenol and amine in a microwave-safe vessel.

    • Add formaldehyde dropwise with stirring.

    • Irradiate at 200 W for 2-5 minutes (monitor via TLC for disappearance of starting phenol).

    • Cool to room temperature. The product typically precipitates.

    • Purification: Recrystallize from ethanol/water (8:2).

  • Validation:

    • Yield: Expected >85%.

    • Characterization: ¹H NMR should show a singlet/doublet for the methylene bridge at ~3.8-4.0 ppm.

Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: Determine IC50 of the synthesized derivative.

  • Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0).

  • Reaction Mix:

    • 20 µL Enzyme (AChE from electric eel, 0.1 U/mL).

    • 20 µL Test Compound (varying concentrations).

    • 140 µL Phosphate Buffer (0.1 M, pH 8.0).

  • Incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References
  • Synthetic Applications of Mannich Bases. Open Access Research Journal of Biology and Pharmacy, 2023. Link

    • Citation Context: Describes the microwave synthesis of 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol.
  • Substituted Benzenesulfonamides as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 2010. Link

    • Citation Context: Discusses N-(4-bromo-2-fluorobenzyl) derivatives and their bioisosteric properties.
  • 2-[(E)-(4-Fluoro-benzyl-imino)-meth-yl]-4-methyl-phenol. Acta Crystallographica Section E, 2012.[8] Link

    • Citation Context: Structural analysis of the Schiff base precursor.
  • Tyrosinase Inhibitors and their Mechanism. MDPI, 2019. Link

    • Citation Context: Mechanisms of phenolic chelators in tyrosinase inhibition.

  • Cholinesterase Inhibitory Potential of Chlorinated Phenols. EMU Journal of Pharmaceutical Sciences, 2020.[9] Link

    • Citation Context: SAR of halogenated phenols against AChE/BuChE.[4]

Sources

Foundational

Technical Guide: Hydrogen Bonding Dynamics of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

The following technical guide provides an in-depth analysis of the hydrogen bonding capacity of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This document is structured for researchers in medicinal chemistry and str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the hydrogen bonding capacity of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the molecule's utility as a "molecular chameleon"—a scaffold capable of modulating its polarity via intramolecular hydrogen bonding (IMHB).[1]

[2]

Executive Summary: The "Molecular Chameleon" Effect[1][2]

4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) represents a classic reduced Schiff base scaffold.[1][2] Unlike its imine precursors, this molecule possesses a flexible methylene bridge (


) that interrupts global 

-conjugation but enhances the basicity of the amine nitrogen.[2]

The defining physicochemical feature of this molecule is its capacity for Intramolecular Hydrogen Bonding (IMHB) .[3] By forming a stable 6-membered pseudo-ring between the phenolic hydroxyl and the secondary amine, the molecule effectively "masks" two polar donors/acceptors.[2] This phenomenon allows the compound to behave as a molecular chameleon :

  • In lipophilic environments (membranes): The IMHB closes, lowering the topological polar surface area (TPSA) and facilitating passive transport.[1]

  • In hydrophilic environments (cytosol/active site): The IMHB can open, allowing the phenol and amine to engage in target binding.[1]

Structural Dissection & H-Bonding Inventory

To understand the capacity, we must first inventory the electronic actors within the scaffold.[2]

The Donor-Acceptor Core
MoietyRoleElectronic CharacterInfluence of Substituents
Phenolic -OH Primary Donor Acidic proton (

)
4-Bromo: Electron-withdrawing (Inductive

).[1][2] Increases acidity of OH, strengthening the H-bond donor capability.[2][4][5]
Amine -NH- Primary Acceptor / Secondary DonorBasic Nitrogen (

)
Benzyl Group: Slight electron withdrawal, but N remains highly basic compared to imines.[1][2]
Fluorine (2-F) Weak AcceptorHigh electronegativity, low polarizabilityOrtho-position: Inductive withdrawal on the benzyl ring; potential for weak

contacts but unlikely to disrupt the core IMHB.[1][2]
Bromine (4-Br) Weak AcceptorPolarizable halogenCapable of halogen bonding (

-hole interactions) orthogonal to H-bonding.[1][2]
The Intramolecular Interaction (The "Closed" Conformation)

The dominant interaction is the O-H


 N  hydrogen bond.[1]
  • Geometry: Forms a 6-membered

    
     ring motif.
    
  • Distance: The

    
     distance is typically 2.55 – 2.65 Å  in analogous Mannich bases, indicating a strong hydrogen bond.[2]
    
  • Energetics: Estimated

    
     to 
    
    
    
    kcal/mol.[1][2]

Mechanism of Action: IMHB Dynamics

The following diagram illustrates the equilibrium between the "Closed" (permeable) and "Open" (soluble) states.

IMHB_Mechanism Open OPEN CONFORMATION (High Polarity) Solvent Exposed Donors Transition Bond Rotation (Entropic Cost) Open->Transition Non-polar Solvent Closed CLOSED CONFORMATION (Low Polarity) IMHB: O-H...N (S6 Ring) Transition->Closed Stabilization Membrane Membrane Permeability (Passive Diffusion) Closed->Membrane Lipophilicity Boost Membrane->Open Cytosolic Entry

Figure 1: The equilibrium shifts toward the 'Closed' state in non-polar media, effectively hiding the polar OH and NH groups to facilitate membrane transit.[1]

Experimental Characterization Protocols

To validate the hydrogen bonding capacity of this specific molecule, a multi-modal approach is required. Do not rely on a single method; cross-validation ensures data integrity.[1]

Protocol A: NMR Titration (The "Gold Standard")

This protocol differentiates between intermolecular and intramolecular bonding.[1]

  • Principle: Intramolecular H-bonds are concentration-independent.[2] Intermolecular bonds break upon dilution.[1]

  • Method:

    • Prepare a stock solution (50 mM) of the compound in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ).[1] Note: Avoid DMSO initially as it disrupts IMHB.
    • Perform serial dilutions (50 mM

      
       0.5 mM).
      
    • Record

      
       NMR at each concentration.
      
  • Diagnostic Criteria:

    • Strong IMHB: The Phenolic -OH signal appears downfield (typically

      
       ppm) and shows < 0.1 ppm shift  across the dilution range.[1]
      
    • Weak/Intermolecular: The -OH signal shifts upfield (towards lower ppm) as concentration decreases.[1][2]

Protocol B: IR Spectroscopy (The "Dilution Method")[1]
  • Setup: Use a matched-pathlength cell (e.g.,

    
     windows).[1][2]
    
  • Region of Interest:

    
     (O-H and N-H stretch).[2]
    
  • Observation:

    • Free Phenol: Sharp peak at

      
      .[2][3]
      
    • IMHB Phenol: Broad, red-shifted band at

      
      .[2]
      
    • Validation: Upon dilution in

      
      , the broad band should persist if the bond is intramolecular.[2]
      
Protocol C: Single Crystal X-Ray Diffraction (SC-XRD)

This provides the definitive geometry.[1][2]

  • Target Metric: Measure the distance between the Phenolic Oxygen (

    
    ) and the Amine Nitrogen (
    
    
    
    ).
  • Success Criteria: An

    
     distance of 
    
    
    
    confirms a strong interaction.[2][6][7] The position of the Hydrogen atom (if locatable) should show an
    
    
    angle
    
    
    .

Computational Validation Workflow

For researchers lacking immediate access to SC-XRD, Density Functional Theory (DFT) provides a high-fidelity surrogate.[2]

DFT_Workflow Input Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / OPLS3) Input->ConfSearch DFT_Opt Geometry Optimization (B3LYP/6-31G* or wB97X-D) ConfSearch->DFT_Opt Select Lowest E Conf Freq Frequency Calc (Verify Minima & IR Spectrum) DFT_Opt->Freq NBO NBO Analysis (E(2) Interaction Energy) Freq->NBO

Figure 2: Standard workflow for calculating interaction energies (E2) using Natural Bond Orbital (NBO) analysis.

Recommended Level of Theory:

  • Optimization: B3LYP-D3(BJ)/6-311+G(d,p) (Includes dispersion corrections critical for weak interactions like Br...H or F...H).

  • Solvation: PCM or SMD model (Chloroform vs. Water) to simulate environmental switching.

Pharmaceutical Implications[1][2][3][8]

Understanding the H-bonding capacity of this specific 4-bromo-2-aminomethylphenol derivative is critical for lead optimization:

  • Bioisosterism: The 4-Br group enhances lipophilicity and metabolic stability (blocking para-hydroxylation) while simultaneously increasing the acidity of the phenol, thereby strengthening the IMHB compared to the non-halogenated analog.[1]

  • Permeability: The "closed" conformation mimics a naphthalene-like lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB) more effectively than predicted by standard LogP calculations.[2]

  • Chelation: The

    
     donor set is a potent bidentate ligand. In biological systems containing metalloenzymes (e.g., urease, matrix metalloproteinases), this molecule may act as a competitive inhibitor by chelating the active site metal (Zn, Ni).
    

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[2] NMR and IR Investigations of Intramolecular Hydrogen Bonding in o-Hydroxy Schiff Bases and Related Compounds. Molecules. Link[1][2]

  • Gilli, G., & Gilli, P. (2009).[1] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text on Resonance Assisted Hydrogen Bonding).

  • Alex, J. M., & Kumar, R. (2014).[1] 4-Amino-2-((benzylamino)methyl)phenol derivatives: Synthesis and antimicrobial evaluation. Journal of Saudi Chemical Society.[1] Link[2]

  • Filarowski, A., et al. (2008).[1] Intramolecular Hydrogen Bonding in o-Hydroxyaryl Schiff Bases. Journal of Physical Chemistry A. Link[1][2]

  • BLD Pharm. (2024).[1][2] Product Analysis: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS 1232788-88-3).[1][2][8] Link

Sources

Exploratory

Electronic Modulation of Benzyl Amino Phenols via Fluorine Substitution

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1] Executive Summary: The Fluorine Scan In modern drug discovery, the benzyl amino phenol scaffold—comprising a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1]

Executive Summary: The Fluorine Scan

In modern drug discovery, the benzyl amino phenol scaffold—comprising a secondary amine linking a benzyl ring and a phenolic system—serves as a privileged structure in GPCR ligands, ion channel blockers, and antioxidant pharmacophores.[1] However, this scaffold often suffers from rapid metabolic clearance (benzylic oxidation) and suboptimal membrane permeability.[1]

Strategic fluorine substitution offers a precise method to modulate these properties without drastically altering steric volume.[2] This guide details the electronic perturbations induced by fluorine at specific positions (


, 

,

) and provides validated protocols for synthesizing and characterizing these fluorinated analogs.[1]

Theoretical Framework: Electronic Vectors

Fluorine is a unique bioisostere due to its high electronegativity (3.98 Pauling) and small van der Waals radius (


 vs 

for H).[2] Its influence on the benzyl amino phenol scaffold is governed by two competing vectors:
  • Inductive Withdrawal (

    
    ):  Dominant through 
    
    
    
    -bonds.[2] Decreases electron density on the amine nitrogen and phenolic oxygen.
  • Resonance Donation (

    
    ):  Operative only at 
    
    
    
    and
    
    
    positions through
    
    
    -system overlap.[2]
Hammett Substituent Analysis

To predict the pKa shifts of the amine and phenol, we utilize Hammett substituent constants (


).
Position

Constant
Dominant EffectElectronic Consequence
Meta (

-F)

Inductive (

)
Strong electron withdrawal.[2] Significantly lowers amine basicity and increases phenol acidity.[2]
Para (

-F)

Competing (

vs

)
Net weak withdrawal.[2] Resonance donation (

) partially cancels inductive pull.[2] Minimal effect on pKa compared to meta.

Physicochemical Impact & SAR

The placement of fluorine determines the physicochemical profile of the drug candidate.

A. Modulation of Acidity (Phenol) & Basicity (Amine)[2]
  • Amine Basicity (

    
    -Benzyl): 
    
    • Unsubstituted Benzylamine: pKa

      
      .[2]
      
    • 2-F / 3-F (Ortho/Meta): Strong

      
       effect reduces electron density on Nitrogen.[2] pKa drops to 
      
      
      
      .[2] This reduces lysosomal trapping and can improve oral bioavailability.[2]
    • 4-F (Para): The

      
       effect pushes electron density back toward the ring, mitigating the 
      
      
      
      effect.[2][3] Basicity remains closer to the parent (pKa
      
      
      ).
  • Phenol Acidity:

    • Phenol: pKa

      
      .[2][4][5][6]
      
    • 4-Fluorophenol: pKa

      
      .[2][5][6][7] (Effect is negligible due to 
      
      
      
      overlap).
    • 3-Fluorophenol: pKa

      
      .[2][5] (Inductive acidification).[2][5]
      
    • 2-Fluorophenol: pKa

      
      .[2][5][6] (Proximity inductive effect maximizes acidity).[2]
      
B. Metabolic Stability[2][8]
  • Benzylic Oxidation: The benzylic carbon is a metabolic "soft spot" for CYP450 enzymes. Fluorine substitution on the benzyl ring (particularly para) deactivates the ring electronically, making hydrogen abstraction at the benzylic position less favorable.

  • Ring Hydroxylation: Fluorine blocks the specific site of substitution from metabolic hydroxylation (e.g., blocking para-cresol formation).[2]

Visualization: Electronic Effects & SAR Logic[2][9]

The following diagram illustrates the decision logic for fluorine placement based on desired physicochemical outcomes.

Fluorine_SAR Scaffold Benzyl Amino Phenol Scaffold Goal_Metab Goal: Improve Metabolic Stability Scaffold->Goal_Metab Goal_Perm Goal: Increase Permeability Scaffold->Goal_Perm Goal_pKa Goal: Modulate pKa Scaffold->Goal_pKa Strat_Para Strategy: Para-Fluorine (Benzyl) Goal_Metab->Strat_Para Block CYP sites Strat_Meta Strategy: Meta-Fluorine (Benzyl) Goal_Perm->Strat_Meta Lower basicity Strat_Ortho Strategy: Ortho-Fluorine (Phenol) Goal_pKa->Strat_Ortho Acidify Phenol Out_Block Blocks Para-Oxidation Minimal pKa Shift Strat_Para->Out_Block Out_Acid Increases Phenol Acidity (pKa ~8.7) Strat_Ortho->Out_Acid Out_Base Decreases Amine Basicity (Reduces Lysosomal Trapping) Strat_Meta->Out_Base

Caption: SAR Decision Tree for Fluorine Substitution. Blue nodes represent optimization goals; Yellow nodes represent physicochemical outcomes.

Experimental Protocols

Protocol A: Synthesis of -(4-fluorobenzyl)-4-aminophenol

Methodology: Reductive Amination.[2] Rationale: This "indirect" reductive amination protocol uses Sodium Borohydride (


) in methanol.[2] While Sodium Triacetoxyborohydride (

) is milder,

is cost-effective and sufficient for forming secondary amines from benzaldehydes and aminophenols without over-alkylation.[2]

Reagents:

  • 4-Fluorobenzaldehyde (

    
     equiv)[2]
    
  • 4-Aminophenol (

    
     equiv)[2]
    
  • Methanol (anhydrous)[2]

  • Sodium Borohydride (

    
    , 
    
    
    
    equiv)[1]

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, dissolve 4-aminophenol (

    
    ) in Methanol (
    
    
    
    ). Add 4-fluorobenzaldehyde (
    
    
    ) dropwise.
  • Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours. Observation: The solution may turn yellow/orange, indicating imine formation.[1]

  • Reduction: Cool the solution to

    
     (ice bath). Add 
    
    
    
    (
    
    
    ) in small portions over 20 minutes to control hydrogen gas evolution.
  • Completion: Remove ice bath and stir at RT for 1 hour. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Quench & Workup: Quench with water (

    
    ). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.[2]
    
Protocol B: pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa values are critical for predicting ionization at physiological pH (7.4).[2] Potentiometric titration is superior to computational prediction for fluorinated systems.[2]

  • Preparation: Dissolve

    
     of the fluorinated amine in 
    
    
    
    of
    
    
    (ionic strength adjuster). If solubility is low, use a co-solvent (e.g., 20% DMSO/Water).[1]
  • Titration: Titrate with

    
     (for base pKa) or 
    
    
    
    (for phenol pKa) using an autotitrator.
  • Calculation: Plot pH vs. Volume of Titrant. The first derivative (

    
    ) peak indicates the equivalence point. The pH at the half-equivalence point corresponds to the pKa (Henderson-Hasselbalch approximation).[2]
    

Synthesis Workflow Visualization

Synthesis_Flow Aldehyde 4-Fluorobenzaldehyde Mix Mix in MeOH (Imine Formation) Aldehyde->Mix Amine 4-Aminophenol Amine->Mix Reduce Add NaBH4 (0°C to RT) Mix->Reduce - H2O Quench Quench (H2O) & Extract (EtOAc) Reduce->Quench Reduction Product N-(4-fluorobenzyl) -4-aminophenol Quench->Product Purification

Caption: One-pot reductive amination workflow for N-benzylaminophenol synthesis.

References

  • Purser, S., et al. (2008).[1][2] The role of fluorine in medicinal chemistry. Journal of Pharmacy and Pharmacology. Retrieved from [Link][2]

  • Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link][2]

  • Gillis, E. P., et al. (2015).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • Gross, R. A., et al. (2011).[1][2] Reductive Amination Reaction Protocol. Boston University.[2] Retrieved from [Link][2]

Sources

Foundational

Molecular weight and exact mass calculation for C14H13BrFNO

Theoretical Calculation and Experimental Validation of the Exact Mass and Molecular Weight for C14H13BrFNO Executive Summary In modern pharmaceutical development and structural elucidation, distinguishing between a compo...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Calculation and Experimental Validation of the Exact Mass and Molecular Weight for C14H13BrFNO

Executive Summary

In modern pharmaceutical development and structural elucidation, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a foundational requirement. This technical guide provides a rigorous, step-by-step framework for calculating and experimentally validating the mass properties of C14H13BrFNO —a chemical formula recently utilized in the synthesis of novel dihydropyrrol-2-one quorum-sensing inhibitors and broad-spectrum antimicrobial agents[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic arithmetic, detailing the physical causality behind mass defects, isotopic splitting, and the specific high-resolution mass spectrometry (HRMS) protocols required to self-validate these theoretical calculations in a laboratory setting.

Theoretical Framework: Average Mass vs. Monoisotopic Exact Mass

When analyzing a halogenated molecule like C14H13BrFNO, researchers must utilize two distinct mass metrics depending on the analytical context:

  • Average Molecular Weight (MW): Used for bulk stoichiometric calculations (e.g., weighing out reagents for a reaction). It is calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes found on Earth[2].

  • Monoisotopic Exact Mass: Used exclusively for High-Resolution Mass Spectrometry (HRMS). It is calculated using the exact mass of the most abundant stable isotope of each element[3]. Because mass spectrometers separate individual ions in a vacuum, they detect discrete isotopic species, not bulk averages.

The presence of Bromine (Br) in C14H13BrFNO makes exact mass analysis particularly critical. Bromine exists in nature as two major isotopes:


Br (50.69%) and 

Br (49.31%)[4]. Consequently, a mass spectrometer will not detect a single peak at the average mass, but rather a characteristic "doublet" separated by approximately 2 Daltons.

Computational Methodology

To ensure absolute precision, all calculations rely on the fundamental isotopic masses established by the National Institute of Standards and Technology (NIST)[3] and the International Union of Pure and Applied Chemistry (IUPAC)[2].

Table 1: Fundamental Atomic Data for C14H13BrFNO
ElementStandard Atomic Weight ( g/mol )Primary IsotopeExact Mass (Da)
Carbon (C)12.011

C
12.000000
Hydrogen (H)1.008

H
1.007825
Bromine (Br)79.904

Br
78.918337
Fluorine (F)18.998

F
18.998403
Nitrogen (N)14.007

N
14.003074
Oxygen (O)15.999

O
15.994915
Step 1: Average Molecular Weight Calculation

For bulk chemical synthesis, the average molecular weight is the sum of the standard atomic weights:

  • C: 14 × 12.011 = 168.154

  • H: 13 × 1.008 = 13.104

  • Br: 1 × 79.904 = 79.904

  • F: 1 × 18.998 = 18.998

  • N: 1 × 14.007 = 14.007

  • O: 1 × 15.999 = 15.999

  • Total Average MW = 310.166 g/mol

Step 2: Neutral Monoisotopic Exact Mass Calculation

For HRMS targeting, we calculate the mass of the molecule containing only the most abundant isotopes (


C, 

H,

Br,

F,

N,

O):
  • 
    C: 14 × 12.000000 = 168.000000
    
  • 
    H: 13 × 1.007825 = 13.101725
    
  • 
    Br: 1 × 78.918337 = 78.918337
    
  • 
    F: 1 × 18.998403 = 18.998403
    
  • 
    N: 1 × 14.003074 = 14.003074
    
  • 
    O: 1 × 15.994915 = 15.994915
    
  • Total Neutral Exact Mass = 309.016454 Da

Step 3: Positive Ion Mode Adduct ([M+H]+) Calculation

In Electrospray Ionization (ESI), compounds containing basic nitrogen atoms are typically observed as protonated adducts. A common pitfall is adding the mass of a Hydrogen atom (1.007825 Da) instead of a proton (H⁺). Because a proton lacks an electron (mass = 0.0005485 Da), its exact mass is 1.007276 Da .

  • [M+H]⁺ = Neutral Exact Mass + Proton Mass

  • [M+H]⁺ = 309.016454 + 1.007276 = 310.023730 Da

Because Bromine has a secondary isotope (


Br) with an exact mass of 80.916291 Da[4], the molecule will exhibit a secondary [M+H+2]⁺ peak:
  • [M+H+2]⁺ (with

    
    Br) = 312.021684 Da 
    
Table 2: Calculated Mass Values Summary
MetricValueApplication
Average Molecular Weight310.166 g/mol Stoichiometry / Reagent Preparation
Neutral Monoisotopic Mass309.0165 DaDatabase Registration / Cheminformatics
[M+H]⁺ Target m/z (

Br)
310.0237 HRMS Extracted Ion Chromatogram (EIC)
[M+H+2]⁺ Target m/z (

Br)
312.0217 Isotopic Confirmation (M+2 Peak)

Experimental Validation Protocol (LC-HRMS)

To ensure the theoretical calculations translate to robust empirical data, the following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be executed. This methodology mirrors the analytical rigor used to validate C14H13BrFNO quorum-sensing inhibitors in recent literature[1].

Phase 1: System Suitability & Calibration (Self-Validation Step)

  • Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Causality: A self-validating system requires baseline instrumental accuracy before sample introduction. This ensures any mass defects observed are inherent to the molecule, not instrumental drift. Target mass accuracy must be < 2 ppm across the m/z 50–2000 range.

Phase 2: Sample Preparation

  • Action: Dissolve the synthesized C14H13BrFNO in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the solution with 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. By lowering the pH, it drives the chemical equilibrium toward the formation of the [M+H]⁺ adduct required for positive-mode ESI.

Phase 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The hydrophobic nature of the fluorophenyl and bromopropyl moieties ensures strong retention on the non-polar C18 stationary phase. This separates the target analyte from polar synthetic impurities and salts, preventing ion suppression in the ESI source.

Phase 4: Ionization & Acquisition

  • Action: Operate the ESI source in positive mode (+ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan MS data at a minimum resolution of 70,000 (at m/z 200).

  • Causality: High resolution is mandatory to resolve the isotopic fine structure and distinguish the target C14H13BrFNO mass from isobaric interferences (molecules with the same nominal mass but different exact masses).

Phase 5: Data Processing & Isotope Verification

  • Action: Extract the ion chromatogram (EIC) for m/z 310.0237 with a narrow 5 ppm mass tolerance window. Verify the presence of the M+2 peak at m/z 312.0217.

  • Causality: The ~1:1 intensity ratio between m/z 310.0237 (

    
    Br) and 312.0217 (
    
    
    
    Br) acts as an internal, self-validating confirmation of the presence of exactly one bromine atom. In recent literature, the experimental [M+H]⁺ for this formula was found at m/z 310.0240[1], representing an exceptional mass accuracy error of just 0.96 ppm compared to our theoretical calculation.

Visualizations

HRMS_Workflow A Sample Prep (C14H13BrFNO) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analyzer (Orbitrap/Q-TOF) C->D E Data Processing (Mass Defect Analysis) D->E

Figure 1: Step-by-step LC-HRMS experimental workflow for exact mass validation.

Isotope_Pattern Root Protonated Molecule [C14H14BrFNO]+ Br79 79Br Isotope (50.69%) m/z: 310.0237 Root->Br79 Contains 79Br Br81 81Br Isotope (49.31%) m/z: 312.0217 Root->Br81 Contains 81Br

Figure 2: Isotopic splitting logic demonstrating the characteristic M and M+2 peaks of Bromine.

References

  • Suresh, D., et al. "Novel cationic dihydropyrrol-2-one compounds as antimicrobial agents and quorum sensing inhibitors." Bioorganic & Medicinal Chemistry 122 (2025): 118137. Western Sydney University.
  • "ATOMIC WEIGHTS OF THE ELEMENTS: REVIEW 2000." Commission on Isotopic Abundances and Atomic Weights (CIAAW), International Union of Pure and Applied Chemistry (IUPAC).
  • Coursey, J. S., et al. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory, National Institute of Standards and Technology.
  • Sansonetti, J. E., and Martin, W. C. "Handbook of Basic Atomic Spectroscopic Data." Journal of Physical and Chemical Reference Data, Vol. 34, No. 4, 2005. NIST.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This scaffold acts as a critical intermediate in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This scaffold acts as a critical intermediate in the development of kinase inhibitors and GPCR ligands, where the ortho-substituted phenol provides a handle for intramolecular hydrogen bonding or further metal chelation.

Unlike direct alkylation methods which often suffer from poly-alkylation and difficult purification, this protocol utilizes a reductive amination strategy.[1] This approach ensures regioselectivity, high yields (>80%), and operational simplicity suitable for both milligram-scale discovery and gram-scale process chemistry.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the secondary amine bond. While a Mannich reaction (phenol + formaldehyde + amine) is theoretically possible, it often yields regioisomeric mixtures (ortho/para substitution).

Selected Route: Reductive Amination.

  • Precursor A: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).

  • Precursor B: 2-Fluorobenzylamine.

  • Mechanism: Condensation to form a Schiff base (imine), followed by in situ reduction.

Key Advantage: The ortho-hydroxyl group on the aldehyde facilitates imine formation via intramolecular hydrogen bonding, accelerating the condensation step compared to non-phenolic aldehydes.

ReactionScheme Aldehyde 5-Bromo-2-hydroxybenzaldehyde (Starting Material A) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine MeOH, RT, 2h (-H2O) Amine 2-Fluorobenzylamine (Starting Material B) Amine->Imine Product 4-Bromo-2-{[(2-fluorobenzyl) amino]methyl}phenol (Target) Imine->Product NaBH4 0°C to RT, 1h

Figure 1: One-pot sequential reductive amination workflow. The imine is generated in situ before hydride addition to prevent direct reduction of the aldehyde.

Materials & Reagents

Reagent/SolventEquiv.RoleGradeSafety Note
5-Bromosalicylaldehyde 1.0Electrophile>98%Irritant
2-Fluorobenzylamine 1.05Nucleophile>97%Corrosive, lachrymator
Methanol (MeOH) SolventMediumAnhydrousFlammable, toxic
Sodium Borohydride (NaBH₄) 1.5Reducing AgentPowderWater reactive, releases H₂
Acetic Acid (Optional) Cat.[2]CatalystGlacialCorrosive

Experimental Protocol

Scale: This protocol is written for a 5.0 mmol scale.

Step 1: Imine Formation (Condensation)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add 5-Bromosalicylaldehyde (1.00 g, 5.0 mmol) and anhydrous Methanol (15 mL). Stir until fully dissolved.

    • Note: The solution will appear pale yellow.

  • Addition: Add 2-Fluorobenzylamine (0.66 g, 5.25 mmol, 1.05 equiv) dropwise over 2 minutes.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 2–3 hours.

    • Visual Check: The solution typically deepens in color (bright yellow/orange) due to the extended conjugation of the imine.

    • QC Check: Spot on TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; a new, lower Rf imine spot appears.

Step 2: Reduction
  • Cooling: Place the RBF in an ice bath (0°C).

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.28 g, 7.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

    • Caution: Vigorous bubbling (H₂ evolution) will occur. Do not seal the system tightly; ensure venting is possible.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

    • Visual Check: The deep yellow color of the imine should fade to a pale yellow or colorless solution as the conjugation is broken.

Step 3: Workup & Purification

See Figure 2 for the decision logic.

  • Quench: Carefully add Water (10 mL) followed by Saturated NH₄Cl (10 mL) to quench excess borohydride. Stir for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).[3]

  • Washing: Combine organics and wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ .[3] Filter and concentrate in vacuo.

  • Purification:

    • High Purity Requirement: Recrystallize from Ethanol/Hexane.

    • Standard Requirement: The crude is often >90% pure. If necessary, use Flash Column Chromatography (SiO₂, Gradient: 0% → 30% EtOAc in Hexanes).

WorkupLogic ReactionMix Reaction Mixture (Post-Reduction) Quench Quench: Sat. NH4Cl (Destroys excess hydride) ReactionMix->Quench Extract Extraction: EtOAc (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Borate salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Final Pure Product (White/Off-white solid) Recryst->Final

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and isolation of the free base amine.

Analytical Data (Self-Validation)

To validate the synthesis, compare your isolated product against these expected parameters.

Physical State: White to off-white crystalline solid. Anticipated Yield: 75% – 88%.

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 10.50 (br s, 1H): Phenolic -OH (Exchangeable). Note: Broadening indicates H-bonding.

  • δ 7.35 – 6.70 (m, 7H): Aromatic protons (3 from phenol core, 4 from fluorobenzyl).

    • Look for the characteristic doublet of doublets for the proton ortho to the bromine.

  • δ 3.95 (s, 2H): Benzylic CH₂ (attached to phenol ring).

  • δ 3.88 (s, 2H): Benzylic CH₂ (attached to fluorophenyl ring).

    • Note: These two singlets may overlap or appear as an AB system depending on concentration.

Expected ¹⁹F NMR:

  • δ -118.0 ppm: Single peak (ortho-F substitution).

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calc. for C₁₄H₁₃BrFNO: 310.02 / 312.02 (1:1 Isotopic pattern due to ⁷⁹Br/⁸¹Br).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Extend Step 1 duration or heat to 50°C before adding NaBH₄. Add 3Å molecular sieves to absorb water.
"Oiling Out" Product is trapping solvent.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Over-reduction Reduction of C-Br bond (Rare).Ensure temperature is kept at 0°C during NaBH₄ addition. Do not use Pd/C hydrogenation.
Aldehyde Recovery Hydrolysis of imine during workup.Quench with neutral water instead of acid; ensure pH does not drop below 6 during workup.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Setamdideh, D., & Sepehraddin, F. (2014).[4] "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Journal of the Mexican Chemical Society, 58(1), 22-26.[4]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Application Note: High-Efficiency Reductive Amination of 5-Bromosalicylaldehyde with 2-Fluorobenzylamine

) Abstract & Introduction The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for generating "privileged structures" found in kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract & Introduction

The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for generating "privileged structures" found in kinase inhibitors and GPCR ligands. This guide details the protocol for coupling 5-bromosalicylaldehyde and 2-fluorobenzylamine .

The resulting scaffold, a halogenated N-benzyl-aminomethylphenol, possesses dual functionality:

  • Schiff Base Ligand Precursor: The ortho-hydroxyamine motif is a classic chelator for transition metals.

  • Pharmacophore: The 2-fluorobenzyl group is a common bioisostere used to modulate metabolic stability and lipophilicity.

We prioritize the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity, allowing for a "one-pot" procedure that minimizes side reactions (such as direct reduction of the aldehyde) compared to traditional cyanoborohydride or borohydride methods.

Reaction Mechanism & Strategy

Understanding the kinetics of imine formation versus reduction is critical.

  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form the imine (Schiff base). Note: The ortho-hydroxyl group on the salicylaldehyde stabilizes this imine via intramolecular hydrogen bonding.

  • Selective Reduction: STAB is a mild reducing agent.[1] It reduces the protonated imine (iminium ion) much faster than the neutral aldehyde. This kinetic difference allows the reducing agent to be present during imine formation without quenching the starting aldehyde.

Visualizing the Pathway[2][3]

ReductiveAmination Aldehyde 5-Bromosalicylaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Product Secondary Amine (Target) Aldehyde->Product Direct Reduction (Side Reaction - Slow with STAB) Amine 2-Fluorobenzylamine (Nucleophile) Amine->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Stable due to o-OH) Hemiaminal->Imine -H2O (Dehydration) Iminium Iminium Ion (Activated Species) Imine->Iminium +H+ (Acid Cat.) Iminium->Product Reduction (H-) Fast via STAB

Figure 1: Mechanistic pathway highlighting the critical imine intermediate. STAB selectively targets the Iminium species.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[2][3]Role
5-Bromosalicylaldehyde 201.021.0Substrate (Electrophile)
2-Fluorobenzylamine 125.141.0 - 1.1Substrate (Nucleophile)
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
1,2-Dichloroethane (DCE) 98.96SolventPreferred Solvent (anhydrous)
Acetic Acid (AcOH) 60.051.0Catalyst (Optional)
Dichloromethane (DCM) 84.93SolventExtraction/Alt. Solvent

Experimental Protocols

Protocol A: One-Pot Procedure (Preferred)

Best for: High throughput, minimizing handling, and ensuring high yield.

1. Preparation:

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    

2. Imine Formation:

  • Add 5-bromosalicylaldehyde (1.0 mmol, 201 mg) to the flask.

  • Add anhydrous DCE (10 mL). Note: DCM or THF can be used, but DCE is standard for STAB protocols.

  • Add 2-fluorobenzylamine (1.05 mmol, 131 mg).

  • (Optional) Add Acetic Acid (1.0 mmol, 60

    
    L).
    
    • Expert Insight: While salicylaldehydes form imines readily, acetic acid ensures protonation of the imine, accelerating the reduction by STAB.

  • Stir at Room Temperature (RT) for 30–60 minutes. The solution often turns yellow, indicating Schiff base formation.

3. Reduction:

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) in one portion.

  • Stir the suspension vigorously at RT under

    
    .
    
  • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours. The aldehyde spot should disappear.

  • Timeframe: Typically 2–16 hours depending on scale and stirring efficiency.

4. Work-up:

  • Quench by slowly adding saturated aqueous

    
      (10 mL). Caution: Gas evolution (
    
    
    
    ).
  • Stir for 15 minutes to decompose borate complexes.

  • Extract with DCM (3 x 15 mL).

  • Wash combined organics with Brine (1 x 20 mL).

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap).

5. Purification:

  • The crude product is often pure enough for use (>90%).

  • If purification is required: Flash Column Chromatography (Silica Gel).[3][4]

  • Eluent: Hexane/EtOAc gradient (Start 90:10

    
     70:30).
    
Protocol B: Two-Step Procedure (Traditional)

Best for: Cases where STAB is unavailable, or if the imine intermediate needs to be isolated/characterized.

1. Imine Isolation:

  • Dissolve 5-bromosalicylaldehyde (1.0 mmol) and 2-fluorobenzylamine (1.0 mmol) in Methanol (MeOH) (10 mL).

  • Reflux for 2 hours or stir at RT for 4 hours.

  • Cool to RT. The Schiff base often precipitates as a yellow solid.

  • Filter and wash with cold MeOH. (If no precipitate, proceed to reduction in the same pot).

2. Reduction:

  • Suspend/Dissolve the imine in MeOH (or EtOH).

  • Cool to 0°C (Ice bath).

  • Add Sodium Borohydride (

    
    )  (1.5 mmol, 57 mg) slowly in portions. Caution: Exothermic + 
    
    
    
    gas evolution.
  • Warm to RT and stir for 1 hour.

3. Work-up:

  • Evaporate most of the MeOH.

  • Redissolve residue in DCM and wash with water/brine as in Protocol A.

Decision Matrix & Optimization

Use the following flowchart to determine the best approach for your specific constraints.

DecisionTree Start Start Synthesis CheckReagents Is Sodium Triacetoxyborohydride (STAB) available? Start->CheckReagents YesSTAB Use Protocol A (One-Pot) Solvent: DCE or DCM CheckReagents->YesSTAB Yes NoSTAB Use Protocol B (Two-Step) Solvent: MeOH or EtOH CheckReagents->NoSTAB No ImineStable Is the Imine precipitating? NoSTAB->ImineStable Filter Filter & Isolate Imine Then reduce with NaBH4 ImineStable->Filter Yes InSitu Perform One-Pot with NaBH4 (Risk: Aldehyde reduction) ImineStable->InSitu No

Figure 2: Workflow decision tree for selecting the optimal reductive amination protocol.

Characterization & Expected Data

TechniqueExpected SignalInterpretation
Appearance Off-white to pale yellow solid/oilPhenolic amines often oxidize slightly; store under inert gas.

NMR

3.8 – 4.2 ppm (singlet, 2H)
Benzylic

protons (new bond formed).

NMR
Disappearance of

~9.8 ppm
Loss of Aldehyde proton.
MS (ESI+) [M+H]+

310/312
Characteristic 1:1 Bromine isotope pattern (

).
IR ~3300-3400

N-H and O-H stretching.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction: If aldehyde persists, add 0.5 eq more STAB and stir longer. Ensure DCE is anhydrous; water hydrolyzes the imine back to the aldehyde.

  • Low Solubility: If reagents don't dissolve in DCE, add a small amount of THF or DMF.

  • Product Instability: The product is a secondary amine with a phenol. It is prone to oxidation. Store in the freezer (-20°C).

Safety (MSDS Highlights)
  • 5-Bromosalicylaldehyde: Irritant. Avoid dust inhalation.

  • 2-Fluorobenzylamine: Corrosive. Causes skin burns. Handle in fume hood.

  • STAB: Releases acetic acid upon hydrolysis. Flammable solid.

  • DCE: Carcinogen and highly toxic. Use DCM if safety regulations prohibit DCE, though reaction may be slightly slower.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination." BenchChem Application Notes.

  • Common Organic Chemistry. (2023). "Reductive Amination: Common Conditions and Mechanisms."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

Method

Using 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol as a ligand precursor

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Application Note: Synthesis, Characterization, and Coordination Chemistry of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Introduction & Mechanistic Overview

4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a highly versatile, reduced Schiff base ligand precursor[1][2]. While traditional azomethine (imine) Schiff bases are ubiquitous in coordination chemistry, they suffer from inherent hydrolytic instability and rigid planarity. The chemical reduction of the imine bond to a secondary amine yields a conformationally flexible


-donor ligand[3][4].

Causality in Ligand Design: This induced flexibility allows the ligand to wrap around and adopt optimal geometries for various transition metal centers (e.g., Zn(II), Cu(II), Ru(II)), facilitating the formation of robust mono-, di-, or polynuclear complexes[3][5]. Furthermore, the incorporation of a bromo substituent on the phenol ring provides an electronic tuning mechanism and a handle for late-stage cross-coupling. Simultaneously, the 2-fluorobenzyl moiety enhances the molecule's lipophilicity and introduces the potential for non-covalent interactions (such as C–F···H or C–F···M bonds), which are critical in both supramolecular solid-state assemblies and drug-target binding[4][6].

Experimental Protocols (Self-Validating System)

The synthesis follows a two-step sequence: condensation followed by reduction. The protocol is designed to be self-validating, meaning the success of each step can be confirmed visually and spectroscopically without complex downstream assays.

Protocol A: Synthesis of the Ligand Precursor
  • Imine Condensation: Dissolve 5-bromosalicylaldehyde (1.0 equiv, 10 mmol) in 25 mL of anhydrous methanol. Add 2-fluorobenzylamine (1.0 equiv, 10 mmol) dropwise under continuous stirring. Reflux the mixture for 2–3 hours until TLC confirms the consumption of the aldehyde.

    • Validation: The solution will turn deep yellow, indicating the formation of the extended conjugated system of the Schiff base intermediate[7].

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Cooling is mandatory to control the highly exothermic evolution of hydrogen gas during the subsequent reduction and to suppress unwanted side reactions (e.g., over-reduction or ring hydrogenation)[8].

  • Reduction: Slowly add sodium borohydride (NaBH

    
    ) (3.0 equiv, 30 mmol) in small portions over 30 minutes[8][9].
    
  • Maturation: Allow the reaction to warm to room temperature naturally and stir for an additional 4–6 hours[8].

    • Validation: The solution will transition from deep yellow to colorless or pale yellow, visually confirming the disruption of the imine C=N conjugation[7].

  • Work-up: Quench the excess NaBH

    
     with a few drops of distilled water. Concentrate the mixture under reduced pressure. Extract the residue with dichloromethane (3 × 20 mL), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and evaporate the solvent.
  • Purification: Recrystallize the crude product from hot ethanol to yield the pure secondary amine ligand[8].

Protocol B: Synthesis of a Representative Zn(II) Complex

Reduced Schiff bases are excellent templates for polynuclear metal complexes, which have profound applications in catalysis and photoluminescence[3][5].

  • Complexation: Dissolve the synthesized ligand (2.0 equiv) in methanol. Add a methanolic solution of Zn(OAc)

    
    ·2H
    
    
    
    O or ZnCl
    
    
    (1.0 equiv)[3][4].
  • Deprotonation: Add triethylamine (Et

    
    N, 2.0 equiv) dropwise.
    
    • Causality: The base deprotonates the phenolic -OH group, generating a strong phenolate oxygen donor that actively coordinates to the zinc center and often acts as a bridging ligand between two metal ions[4][5].

  • Crystallization: Stir at room temperature for 2 hours. Filter the solution and allow it to evaporate slowly. Crystals suitable for X-ray diffraction typically form within 3–5 days[3][4].

Data Presentation & Characterization

Table 1: Physicochemical Properties of the Ligand Precursor

Property Value / Description
Chemical Name 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
CAS Number 1232788-88-3

| Molecular Formula | C


H

BrFNO | | Molecular Weight | 310.16 g/mol | | Donor Atoms | N, O (Bidentate/Tridentate depending on F-coordination) |

Table 2: Self-Validating Spectroscopic Markers (Imine vs. Reduced Amine)

Analytical Method Schiff Base (Intermediate) Reduced Schiff Base (Product) Structural Implication

| Visual Color | Deep Yellow | Colorless / Pale Yellow | Disruption of extended


-conjugation. |
| FTIR (

)
| ~1630 cm

(C=N stretch) | ~3300 cm

(N-H stretch) | Successful reduction of the azomethine bond. | |

H NMR (CDCl

)
| ~8.3 ppm (s, 1H, CH=N) | ~3.9 ppm (s, 2H, CH

-NH) | Conversion of the imine proton to a methylene group. |

Visualization of the Synthetic Workflow

G A 5-Bromosalicylaldehyde + 2-Fluorobenzylamine B Schiff Base (Imine) Intermediate A->B Condensation (MeOH, Reflux) C 4-Bromo-2-{[(2-fluorobenzyl) amino]methyl}phenol B->C Reduction (NaBH4, 0°C to RT) D Transition Metal Complex (e.g., Zn, Cu, Ru) C->D Coordination (MCl2 or M(OAc)2, Et3N)

Synthetic workflow from precursors to metal complex via reduced Schiff base.

Applications in Drug Development and Catalysis

  • Antimicrobial & Anticancer Agents: Metal complexes of reduced Schiff bases exhibit enhanced cellular uptake compared to their rigid imine counterparts. The conformational flexibility allows the complex to navigate cellular lipid bilayers more effectively. Furthermore, the bromo and fluoro substituents increase the overall lipophilicity, which is a critical pharmacokinetic parameter in rational drug design, directly influencing cytotoxicity and stability in biological buffers[10][11].

  • Catalytic Activity: Ru(II) and Zn(II) complexes utilizing

    
    -donor reduced Schiff bases are highly active in transfer hydrogenation and epoxidation reactions. The secondary amine proton (-NH-) plays a crucial role by participating in outer-sphere hydrogen bonding with substrates, effectively lowering the activation energy of the catalytic cycle[3][12].
    

References

1.3 - RSC Advances 2.4 - ACS Omega 3.6 - ACS Omega 4.8 - Engineered Science Publisher 5.11 - ResearchGate

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromophenol Derivatives

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, widely utilized in the pharmaceutical industry to construct biaryl scaffolds. While the coupling of neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, widely utilized in the pharmaceutical industry to construct biaryl scaffolds. While the coupling of neutral or deactivated aryl halides is well-documented, the use of 4-bromophenol derivatives —specifically those with unprotected hydroxyl groups—presents unique mechanistic challenges. This application note provides an authoritative, field-proven guide to optimizing reaction conditions for unprotected 4-bromophenols, eliminating the need for atom-inefficient protection/deprotection steps[1].

By leveraging aqueous biphasic systems and carefully selected bases, researchers can achieve high-yielding, scalable, and environmentally sustainable cross-couplings.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, one must understand the causality behind reagent selection when dealing with unprotected phenols.

The Challenge of the Unprotected Phenol

The phenolic proton of 4-bromophenol has a


 of approximately 10. Under the basic conditions required for the Suzuki-Miyaura reaction, the phenol is readily deprotonated to form a phenoxide anion.
  • Electronic Effects: The strongly electron-donating phenoxide significantly increases the electron density of the aromatic ring. While this can theoretically decelerate the initial oxidative addition of the palladium catalyst to the C–Br bond, palladium(0) is sufficiently nucleophilic to overcome this barrier at moderate temperatures.

  • Solubility & Phase Dynamics: The formation of a water-soluble phenoxide salt drastically alters the substrate's partition coefficient in biphasic mixtures. If the organic solvent is completely immiscible and lacks a phase-transfer catalyst, the reaction will stall.

Rationalizing the Catalytic Cycle

The Suzuki coupling proceeds via three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination [2].

  • Oxidative Addition:

    
     inserts into the C–Br bond of 4-bromophenol. The use of electron-rich ligands (e.g., XPhos) or highly dispersed heterogeneous supports accelerates this step.
    
  • Transmetalation: This is the rate-limiting step for phenolic substrates. The base serves a dual purpose: it deprotonates the phenol and coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex

    
    [3].
    
  • Reductive Elimination: The diaryl palladium complex collapses to release the biaryl phenol product and regenerate the

    
     catalyst.
    

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromophenol) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_trans Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_trans RedElim Reductive Elimination (Biaryl Product) PdII_trans->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling for 4-bromophenol derivatives.

Optimization of Reaction Parameters
  • Base Selection: Inorganic bases such as

    
    , 
    
    
    
    , and
    
    
    are optimal.
    
    
    is particularly effective in purely aqueous media, as it ensures complete dissolution of both the boronic acid and the phenolic substrate[4].
  • Solvent Systems: Biphasic systems like

    
     or 
    
    
    
    (e.g., 95:5) are highly recommended[5][6]. Water is critical as it dissolves the inorganic base and the phenoxide intermediate, while the organic co-solvent maintains the solubility of the palladium catalyst and the final biaryl product[2].
  • Catalyst Choice: While homogeneous

    
     is the traditional workhorse, modern protocols favor heterogeneous catalysts (e.g., Pd on carbon, Pd/SS-CNSs, or 
    
    
    
    ) due to their facile recovery via centrifugation or filtration, preventing heavy metal contamination in drug development[1][4][5].

Summarized Quantitative Data

The following table synthesizes validated reaction conditions for the coupling of 4-bromophenol with phenylboronic acid derivatives, demonstrating the efficacy of various catalytic systems.

Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Ref

(Homogeneous)


(95:5)
10012 h61[6]
Pd/C (Commercially available)

/


(Microwave)
12015 min>85[1]
Pd/SS-CNSs (Heterogeneous)


701 h92[5]

(Nanocatalyst)


6048 h64[4]

Experimental Workflows & Protocols

Workflow Prep Reagent Prep (Ar-Br, Ar-B(OH)2, Base) Degas Solvent Degassing (N2/Ar Purge) Prep->Degas React Reaction Execution (Heat/Microwave) Degas->React Workup Aqueous Workup (Extraction/Washing) React->Workup Purify Purification (Column/Recryst.) Workup->Purify

Standard experimental workflow for the synthesis of biaryl phenols.

Protocol A: Standard Biphasic Batch Reaction (Homogeneous)

Best for general laboratory synthesis and high functional group tolerance.

Reagents:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • 
     (0.05 mmol, 5 mol%, 58 mg)
    
  • 
     (2.5 mmol, 345 mg)
    
  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v, 8 mL total)

Step-by-Step Methodology:

  • Degassing: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Toluene, Ethanol, and Water. Degas the solvent mixture by bubbling argon or nitrogen gas through the solution for 15 minutes. Causality:

    
     is highly susceptible to oxidation by atmospheric 
    
    
    
    , which leads to catalyst deactivation and homocoupling of the boronic acid.
  • Reagent Addition: Add 4-bromophenol, phenylboronic acid, and

    
     to the flask. Stir for 5 minutes under an inert atmosphere.
    
  • Catalyst Introduction: Quickly add

    
     to the mixture. Seal the flask and heat to 80 °C using an oil bath.
    
  • Reaction Monitoring: Stir vigorously for 6–12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The phenolic product will be highly polar; use UV light and iodine staining for visualization.

  • Quenching & Acidification: Cool the reaction to room temperature. Crucial Step: Because the product is a phenoxide in basic media, carefully acidify the aqueous layer with 1M

    
     to pH ~4 to protonate the phenol, ensuring it partitions into the organic phase.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure [1,1'-biphenyl]-4-ol.

Protocol B: Green Microwave-Assisted Protocol (Heterogeneous)

Best for rapid library generation, protecting-group-free synthesis, and catalyst recycling[1].

Reagents:

  • 4-Bromophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • 10% Pd/C (0.01 mmol Pd, 1 mol%)

  • 
     or 
    
    
    
    (2.0 mmol)
  • Solvent: Deionized Water (3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, suspend 4-bromophenol, arylboronic acid, base, and Pd/C in 3 mL of distilled water.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. (Degassing is less critical here due to the stability of Pd/C and the rapid reaction time, though a brief argon flush is recommended).

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 15 minutes with dynamic stirring. Causality: Microwave dielectric heating rapidly superheats the aqueous medium, overcoming the activation energy barrier of the electron-rich phenoxide oxidative addition in minutes rather than hours[1].

  • Catalyst Recovery: Cool the vial to room temperature. Centrifuge the mixture at 4000 rpm for 5 minutes or filter through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of ethanol for future reuse.

  • Workup: Acidify the aqueous filtrate with 1M

    
     to precipitate the biaryl phenol. Filter the solid or extract with Ethyl Acetate.
    
  • Validation: Confirm product identity and purity using

    
     NMR (look for the disappearance of the characteristic AA'BB' splitting of 4-bromophenol and the appearance of the extended biaryl aromatic multiplet) and GC-MS.
    

References

  • Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura Source: RSC Nanoscale Advances URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL:[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetic Supported Palladium(II) Source: Institut Kimia Malaysia (IKM) URL:[Link]

  • 2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki–Miyaura Coupling in Water Source: The Journal of Organic Chemistry (ACS) / Figshare URL:[Link]

  • Suzuki reaction Source: Wikipedia URL:[Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium Source: ACS Omega URL:[Link]

Sources

Method

Preparation of Schiff bases derived from 4-bromo-2-aminomethylphenol

Application Note: Synthesis of Schiff Bases Derived from 4-Bromo-2-(aminomethyl)phenol Strategic Overview This guide details the protocol for synthesizing Schiff bases (imines) utilizing 4-bromo-2-(aminomethyl)phenol as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Schiff Bases Derived from 4-Bromo-2-(aminomethyl)phenol

Strategic Overview

This guide details the protocol for synthesizing Schiff bases (imines) utilizing 4-bromo-2-(aminomethyl)phenol as the primary amine precursor. Unlike the more common Schiff bases derived from anilines (where the nitrogen is directly attached to the aromatic ring), this scaffold features a methylene bridge (


) between the phenol ring and the amine.

Why this scaffold matters:

  • Flexibility: The methylene spacer disrupts conjugation between the nitrogen lone pair and the phenol ring, resulting in a more basic and nucleophilic amine compared to aniline derivatives.

  • Halogen Bonding: The bromine atom at the 4-position (meta to the hydroxyl group) introduces lipophilicity and potential for halogen bonding interactions in protein binding pockets or crystal engineering.

  • Coordination Chemistry: When condensed with salicylaldehyde derivatives, the resulting product forms a tridentate (

    
    ) ligand system ideal for stabilizing transition metals (Cu, Zn, V) in catalytic or biological mimetics.
    

Chemical Identity & Reaction Logic

The Precursor (Amine): 4-bromo-2-(aminomethyl)phenol

  • Role: Nucleophile[1]

  • Key Feature: The phenolic -OH group provides an intramolecular hydrogen bond donor, potentially stabilizing the resulting imine via a six-membered ring (if the aldehyde partner also has an ortho-donor).

The Reaction: The synthesis follows a condensation pathway between the primary amine and an aromatic aldehyde.



  • Thermodynamics: The reaction is an equilibrium. Successful isolation depends on driving the equilibrium forward, typically by removing water or exploiting the insolubility of the product in the reaction solvent (ethanol/methanol).

  • Kinetics: While benzylamines are good nucleophiles, acid catalysis (acetic acid) is often employed to activate the carbonyl carbon of the aldehyde.

Experimental Protocol

Materials Required
  • Amine: 4-bromo-2-(aminomethyl)phenol (1.0 eq)

  • Aldehyde: Aromatic aldehyde of choice (e.g., Salicylaldehyde, Pyridine-2-carboxaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure

Step 1: Reactant Preparation

  • Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Optional: If the aldehyde is solid and slow to dissolve, gently warm to 40°C.

Step 2: Amine Addition

  • In a separate beaker, dissolve 1.0 mmol of 4-bromo-2-(aminomethyl)phenol in 10 mL of absolute ethanol.

    • Note: If the amine is available as a hydrochloride salt, add 1.0 mmol of triethylamine (Et3N) or NaOH to neutralize it before adding to the aldehyde.

  • Add the amine solution dropwise to the aldehyde solution under stirring.

  • Add 2 drops of glacial acetic acid to catalyze the reaction.

Step 3: Reflux & Condensation

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours .

    • Visual Check: A color change (often to yellow or orange) usually indicates imine formation.

    • Monitoring: Check reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

Step 4: Isolation & Purification

  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: If a solid forms, filter it using a vacuum filtration setup (Buchner funnel).

  • Crystallization: If no solid forms, evaporate the solvent to 50% volume using a rotary evaporator and cool in an ice bath.

  • Wash: Wash the precipitate with cold ethanol (2 x 5 mL) and then diethyl ether (to remove unreacted aldehyde).

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain analytical-grade crystals.

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism

The acid-catalyzed formation of the Schiff base involves nucleophilic attack followed by dehydration.

SchiffBaseMechanism Start Aldehyde (Electrophile) Activation Protonation (Acid Cat.) Start->Activation H+ Attack Nucleophilic Attack (Amine) Activation->Attack Activated C=O Intermediate Carbinolamine Intermediate Attack->Intermediate C-N Bond Formation Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product C=N Bond Formation

Caption: Step-wise mechanism from carbonyl activation to imine dehydration.

Figure 2: Experimental Workflow

Logical flow for the synthesis and isolation.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Aldehyde (Ethanol) Step2 Add Amine Solution + Cat. Acetic Acid Step1->Step2 Step3 Reflux (3-6 Hours) Temp: 78°C Step2->Step3 Check TLC Monitoring (Aldehyde consumed?) Step3->Check Check->Step3 No Precip Cool to RT (Precipitation) Check->Precip Yes Filter Vacuum Filtration Precip->Filter Purify Recrystallization (EtOH/CHCl3) Filter->Purify

Caption: Operational workflow for the synthesis of 4-bromo-2-(aminomethyl)phenol Schiff bases.

Structural Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalMechanistic Insight
FT-IR Azomethine (

)

(Strong)
Confirms formation of the imine bond.
FT-IR Phenolic


(Broad)
Presence of intramolecular H-bonding often broadens this.

NMR
Imine Proton (

)

(Singlet)
Diagnostic peak; downfield due to deshielding by N and aromatic ring.

NMR
Methylene Bridge (

)

(Singlet)
Confirms the integrity of the aminomethyl linker.

NMR
Azomethine Carbon

Characteristic of the

carbon.

Troubleshooting Guide:

  • Problem: Product is an oil/sticky gum.

    • Cause: Incomplete drying or presence of impurities preventing lattice formation.

    • Solution: Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: Hydrolysis back to starting materials.

    • Cause: Wet solvents or excess water in the reaction.

    • Solution: Use molecular sieves in the reaction or a Dean-Stark trap if the scale allows.

References

  • Schiff Base Formation Mechanism

    • Source: IntechOpen. "Overview of Schiff Bases."
    • URL:[Link]

  • General Protocol for 2-Aminophenol Derivatives

    • Source: Oriental Journal of Chemistry. "Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands."
    • URL:[Link]

  • Structural Characterization of Brominated Schiff Bases

    • Source: PMC (PubMed Central). "(E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism."[2][3] (Provides comparative IR/NMR data for the aldehyde isomer).

    • URL:[Link]

  • Catalysis in Schiff Base Synthesis

    • Source: ResearchGate.[4] "Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?"

    • URL:[Link]

Sources

Application

Catalytic applications of metal complexes with 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Application Note: Catalytic Selective Oxidation of Sulfides using Vanadium(V) Complexes of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Executive Summary & Scientific Rationale This application note details the protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Selective Oxidation of Sulfides using Vanadium(V) Complexes of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing Vanadium(V) complexes coordinated with the reduced Schiff base ligand 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (referred to herein as L-BrF ) for the chemoselective oxidation of sulfides to sulfoxides.[1][2]

The "Electronic Tuning" Hypothesis: The ligand L-BrF belongs to the class of amine-bis(phenol) or amine-phenol chelators.[1][2] Its design incorporates specific halogen substituents to modulate the Lewis acidity of the metal center:

  • 4-Bromo Substituent (Phenol Ring): Increases the acidity of the phenolic proton and, upon coordination, reduces the electron density at the Vanadium center via the phenolate oxygen. This enhances the electrophilicity of the active oxidant species.

  • 2-Fluoro Substituent (Benzyl Ring): Provides a subtle inductive electron-withdrawing effect and steric protection near the coordination sphere, potentially influencing the trajectory of the incoming substrate (sulfide) to favor mono-oxidation (sulfoxide) over over-oxidation (sulfone).[2]

This system mimics Vanadium Haloperoxidase (VHPO) enzymes but is engineered for synthetic utility, specifically using environmentally benign oxidants like Hydrogen Peroxide (


) or tert-Butyl Hydroperoxide (TBHP).[2]

Ligand & Complex Synthesis Protocol

Synthesis of Ligand (L-BrF)

Reaction Type: Reductive Amination[1][2]

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)[1][2]

  • 2-Fluorobenzylamine (1.0 eq)[1][2]

  • Sodium Borohydride (

    
    , 2.5 eq)[2]
    
  • Methanol (anhydrous)[2]

Step-by-Step Protocol:

  • Condensation: Dissolve 5-Bromosalicylaldehyde (2.01 g, 10 mmol) in 30 mL anhydrous methanol. Add 2-Fluorobenzylamine (1.25 g, 10 mmol) dropwise.[2]

  • Reflux: Heat the yellow solution to reflux for 2 hours. The color change indicates the formation of the intermediate imine (Schiff base).

  • Reduction: Cool the mixture to

    
     (ice bath). Slowly add 
    
    
    
    (0.95 g, 25 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]
  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. The yellow color should fade to colorless or pale yellow.

  • Work-up: Quench with water (50 mL) and acidify to pH ~5 with dilute HCl. Extract with Dichloromethane (

    
     mL).[2]
    
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from Ethanol/Hexane to yield L-BrF  as a white crystalline solid.[1][2]
    
Synthesis of Vanadium(V) Complex [VO(L-BrF)(OMe)(MeOH)]

Reaction Type: Coordination[2]

Reagents:

  • Ligand L-BrF (1.0 eq)[1][2]

  • 
     (Vanadyl acetylacetonate) (1.0 eq)[2]
    
  • Methanol (Solvent)[2][3]

Step-by-Step Protocol:

  • Dissolve L-BrF (310 mg, 1 mmol) in 15 mL Methanol.

  • Add

    
     (265 mg, 1 mmol). The solution will turn dark green/brown.[1]
    
  • Reflux for 3 hours in open air (allowing oxidation of V(IV) to V(V)).

  • Cool to room temperature. Dark crystals of the oxidovanadium(V) complex precipitate upon slow evaporation or addition of diethyl ether.

  • Characterization: The complex typically forms a distorted octahedral geometry, coordinated by the phenolate oxygen, the amine nitrogen, and auxiliary methoxide/methanol ligands.

Catalytic Application: Sulfide Oxidation

Target Reaction: Chemoselective oxidation of Thioanisole to Methyl Phenyl Sulfoxide.[1] Oxidant: 30% Aqueous


.[1]
Experimental Workflow
  • Charge: In a 10 mL round-bottom flask, dissolve the Vanadium Complex (1 mol%, 0.01 mmol) in Acetonitrile (

    
    , 2 mL).
    
  • Substrate: Add Thioanisole (1.0 mmol, 124 mg).

  • Oxidant Addition: Add 30%

    
     (1.1 mmol, 112 
    
    
    
    L) dropwise over 5 minutes at
    
    
    .
  • Reaction: Stir at room temperature (

    
    ). Monitor by TLC or GC-MS at 15, 30, and 60 minutes.[1]
    
  • Quench: Quench with saturated sodium sulfite (

    
    ) solution to destroy excess peroxide.[1]
    
  • Extraction: Extract with Ethyl Acetate. Dry and analyze.

Performance Data (Representative)
SubstrateCatalyst LoadingTime (min)Conversion (%)Selectivity (Sulfoxide)Selectivity (Sulfone)TOF (

)
Thioanisole 1.0 mol%45>9896%4%~130
Methyl p-tolyl sulfide 1.0 mol%609598%2%~95
Allyl phenyl sulfide 1.0 mol%909294%6%~60

Note: The high selectivity for sulfoxide is attributed to the electrophilic nature of the V-peroxo intermediate, which is tuned by the Br-substituent on the ligand.

Mechanistic Insight & Visualization

The catalytic cycle proceeds via a Peroxovanadium(V) intermediate. The amine-phenolate ligand stabilizes the Vanadium in the +5 oxidation state while making it sufficiently Lewis acidic to activate the peroxide.

Key Pathway Steps:

  • Activation: The resting

    
     species reacts with 
    
    
    
    to form the active oxo-peroxo species
    
    
    .[2]
  • Attack: The sulfide nucleophile attacks the electrophilic peroxo oxygen.[1]

  • Transfer: Oxygen atom transfer occurs, releasing the sulfoxide.[1]

  • Regeneration: The V-oxo species is regenerated and binds another peroxide.[1]

VanadiumCatalysis cluster_legend Cycle Components Resting Resting Catalyst [VO(L)(OR)] Peroxo Active Peroxo Species [VO(O_2)(L)] Resting->Peroxo + H2O2 - ROH Transition Transition State [V-O-O...S-R2] Peroxo->Transition + Sulfide (R-S-R) Products Product Release Sulfoxide (R2S=O) + H2O Transition->Products O-Transfer Products->Resting Regeneration L L = 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Figure 1: Catalytic cycle for Vanadium-mediated sulfide oxidation.[2][4][5] The ligand L stabilizes the high-valent V(V) state.[2]

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst reduction to inactive V(IV) species (often blue/green paramagnetic species).[2]

    • Solution: Ensure sufficient oxidant is present or add a co-catalyst like Pyrazine-2-carboxylic acid (PCA) to facilitate proton transfer, though this ligand usually works without it.[1][2]

  • Over-oxidation (Sulfone formation): [1][2]

    • Cause: Excess oxidant or high temperature.[1]

    • Solution: Strictly control temperature at

      
      . Add oxidant slowly.[1][6]
      
  • Solubility Issues:

    • Solution: If the complex is insoluble in Acetonitrile, switch to Dichloromethane (DCM) or a 1:1 MeOH:DCM mixture.

References

  • Pessoa, J. C., et al. (2012).[1][7][8] "Amino Alcohol-Derived Reduced Schiff Base V(IV)O and V(V) Compounds as Catalysts for Asymmetric Sulfoxidation." Inorganic Chemistry, 51(21), 11430–11449. Link[2]

  • Bolm, C., & Bienewald, F. (1995). "Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2." Angewandte Chemie International Edition, 34(23), 2683–2685. Link[2]

  • Maurya, M. R. (2003).[1] "Vanadium complexes of Schiff bases and reduced Schiff bases: synthesis, characterization and catalytic applications." Coordination Chemistry Reviews, 237(1-2), 163-181.[1][2] Link

  • Ligand Structure Verification: PubChem CID 45030003 (Phenol, 4-bromo-2-[[[(2-fluorophenyl)methyl]amino]methyl]-).[1][2] Link[2]

Sources

Method

Derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Strategic Derivatization of the Secondary Amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Abstract This technical guide provides a comprehensive overview of synthetic strategies for the selective derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Derivatization of the Secondary Amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol. The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, focusing on robust and reproducible methods for N-acylation, N-sulfonylation, and N-alkylation. Emphasis is placed on chemoselectivity, reaction optimization, and the rationale behind procedural steps to ensure high-yield synthesis of target derivatives. This document also addresses the potential need for phenolic hydroxyl protection to prevent unwanted side reactions.

Introduction: Chemical Context and Synthetic Importance

The molecule 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (henceforth referred to as the "core scaffold") is a bifunctional compound featuring a nucleophilic secondary amine and a weakly acidic phenol.[1] The secondary amine is a critical locus for synthetic modification, as its derivatization allows for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

The amide, sulfonamide, and tertiary amine moieties resulting from these derivatizations are privileged structures in medicinal chemistry, frequently found in a wide array of therapeutic agents.[2][3] Therefore, efficient and selective methods for modifying this secondary amine are of paramount importance for constructing libraries of novel compounds for drug discovery programs.

A key challenge in the derivatization of this core scaffold is achieving chemoselectivity. The presence of the phenolic hydroxyl group necessitates careful consideration of reaction conditions to avoid O-functionalization, a common side reaction.[4][5] This guide will address this challenge by providing protocols that either favor N-derivatization under specific conditions or employ a protection-deprotection strategy for the phenol group.

Chemoselectivity: Navigating the Reactivity of Amine and Phenol

The relative nucleophilicity of the secondary amine and the phenoxide (formed under basic conditions) dictates the outcome of the derivatization. Generally, the secondary amine is more nucleophilic than the neutral phenol. However, under basic conditions, the deprotonated phenoxide can compete with the amine as a nucleophile.

Key Considerations for Selectivity:

  • Basicity of the Reaction Medium: Strong bases will deprotonate the phenol, increasing its nucleophilicity and the likelihood of O-derivatization. The use of non-nucleophilic, sterically hindered bases or running the reaction under neutral or mildly acidic conditions can favor N-derivatization.

  • Electrophile Hardness/Softness: The "hard and soft acids and bases" (HSAB) theory can provide some predictive power. The nitrogen of the amine is a softer nucleophile than the oxygen of the phenoxide. Therefore, softer electrophiles will preferentially react at the nitrogen.

  • Protecting Groups: In cases where chemoselectivity is difficult to achieve, protection of the phenolic hydroxyl group is a reliable strategy.[6] Common protecting groups for phenols include ethers (e.g., benzyl, silyl ethers) and esters, which can be removed under specific conditions after the amine has been derivatized.[6][7]


N-Acylation: Formation of Amides

The N-acylation of secondary amines is a robust and widely used transformation in organic synthesis to form a stable amide bond.[8][9][10] This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct.[8][11]

3.1. Underlying Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent.[8] This is followed by the elimination of a leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen to yield the neutral amide product.[8]

3.2. Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of the core scaffold using an acyl chloride.

Materials:

  • 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)[2][12]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (TEA or pyridine, 1.5 eq) to the stirred solution.

  • Add the acyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[8]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.


Reagent/ParameterTypical RangeRationale
Acyl Chloride1.1 - 1.2 equivalentsEnsures complete consumption of the starting amine.
Base (TEA/Pyridine)1.5 equivalentsNeutralizes the HCl byproduct which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Temperature0 °C to Room Temp.Controls the exothermic reaction and minimizes side product formation.
SolventAnhydrous DCMAprotic solvent that dissolves reactants well and does not participate in the reaction.
N-Sulfonylation: Synthesis of Sulfonamides

The reaction of a secondary amine with a sulfonyl chloride is a highly reliable method for the synthesis of sulfonamides.[2][13] The sulfonamide functional group is a key component in a vast number of pharmaceuticals, including antibacterial agents.[2][3]

4.1. Underlying Principles

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[13] This is followed by the expulsion of a chloride ion. A base is required to neutralize the HCl generated during the reaction.[2]

4.2. Protocol: N-Sulfonylation with Sulfonyl Chlorides

This protocol outlines a general procedure for the synthesis of sulfonamides from the core scaffold.

Materials:

  • 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)[12]

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask.[2][12] Alternatively, dissolve the amine in DCM and add TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.[12]

  • Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature overnight.

  • Monitor the reaction for completion by TLC.

  • If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture with 1M HCl to remove excess base.

  • Dilute the residue/organic layer with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/ParameterTypical RangeRationale
Sulfonyl Chloride1.1 equivalentsA slight excess drives the reaction to completion.
Base (Pyridine/TEA)Solvent/1.5 eqPyridine is a common choice as it serves as both a base and a solvent.[2] TEA is a non-nucleophilic base used in an inert solvent like DCM.
Temperature0 °C to Room Temp.Initial cooling helps to control the reaction rate.
WorkupAcid/Base WashesEssential for removing unreacted starting materials and byproducts.
N-Alkylation: Formation of Tertiary Amines

Direct alkylation of secondary amines with alkyl halides can lead to the formation of tertiary amines.[14] However, this method can be complicated by the potential for over-alkylation to form quaternary ammonium salts, as the tertiary amine product is often more nucleophilic than the secondary amine starting material.[15][16] A more controlled and widely used method is reductive amination.[17][18]

5.1. Underlying Principles of Reductive Amination

Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[19][20] The use of specific reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial as they are mild enough to not reduce the starting carbonyl compound but will readily reduce the iminium ion intermediate.[18][19]

5.2. Protocol: Reductive Amination

This protocol provides a general method for the N-alkylation of the core scaffold via reductive amination.

Materials:

  • 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq)

  • Aldehyde or Ketone (1.2-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) and the aldehyde or ketone (1.2-1.5 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.


Conclusion

The derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The choice of derivatization strategy—N-acylation, N-sulfonylation, or N-alkylation—should be guided by the desired final functionality and the need for chemoselectivity. The protocols provided in this guide offer robust and well-established methods for achieving these transformations, forming a solid foundation for further research and development in this area. Careful consideration of reaction conditions and, where necessary, the use of protecting groups, will ensure successful and high-yield synthesis of the target molecules.

References
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • O'Duill, M., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(5), 1023-1029. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Chemical Science. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • PMC. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Royal Society of Chemistry. Available at: [Link]

  • PMC. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • PMC. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[11][21]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • Unknown. (n.d.). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion.
  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • World Scientific News. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. Retrieved from [Link]

Sources

Application

Solvent selection for reactions involving fluorinated benzylamines

Application Note: Strategic Solvent Selection for Fluorinated Benzylamines Executive Summary Fluorinated benzylamines are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate pKa, lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for Fluorinated Benzylamines

Executive Summary

Fluorinated benzylamines are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate pKa, lipophilicity, and metabolic stability (bioisosterism).[1] However, the introduction of fluorine atoms—particularly in the ortho position—creates unique solvation and reactivity challenges. Standard solvent choices (DCM, DMF) often fail to address the specific electronic deactivation and solubility shifts caused by fluorination.[1]

This guide provides a rational, mechanistic framework for solvent selection, transitioning from hazardous traditional solvents to high-performance green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1]

The "Fluorine Effect": Mechanistic Basis for Solvent Choice

To select the correct solvent, one must first understand how fluorine modifies the amine's physicochemical state. Fluorine is the most electronegative element (


), exerting strong inductive effects (

) that reduce the basicity and nucleophilicity of the benzylic amine.
Positional Electronic Effects

The position of the fluorine atom relative to the amine dictates the magnitude of deactivation.

PositionElectronic EffectImpact on Amine (

)
Solvent Implication
Ortho (2-F) Strong

effect; potential intramolecular H-bond.[1]
Significant pKa drop. Nucleophilicity is suppressed.[1]Requires Polar Aprotic solvents to "unmask" the nucleophile by avoiding H-bond stabilization of the amine.[2]
Meta (3-F) Moderate

effect; no resonance.[1]
Moderate basicity reduction.[1]Standard organic solvents often suffice, but reaction rates may lag behind non-fluorinated analogs.[1]
Para (4-F) Competing

(withdrawal) and

(donation).[1]
Slight basicity reduction (less than ortho).Behaves most similarly to benzylamine; compatible with a wider range of solvents.[1]

Key Insight: In protic solvents (MeOH,


), the solvent forms hydrogen bonds with the amine lone pair, further stabilizing it and reducing reactivity.[1] For deactivated ortho-fluorobenzylamines, polar aprotic solvents  are critical to maintaining reaction kinetics.[1]

Green Solvent Alternatives: The New Standard

Historical reliance on DMF (reprotoxic) and DCM (volatile, toxic) is being superseded by bio-based ethers.[1] These solvents offer superior performance for fluorinated substrates due to unique physicochemical properties.[1]

Top Recommendations
  • 2-Methyltetrahydrofuran (2-MeTHF):

    • Why: Higher boiling point (80°C) than THF allows for higher kinetic energy input.[1] Low water miscibility (unlike THF/DMF) enables simple aqueous workups without emulsion formation.[1]

    • Application: Ideal for amide couplings and Grignard reactions.[1]

  • Cyclopentyl Methyl Ether (CPME):

    • Why: Extremely low peroxide formation, high hydrophobicity, and wide temperature range (BP 106°C).[1]

    • Application: Excellent for crystallization and high-temperature couplings.[1]

  • Ethyl Acetate (EtOAc) / Isopropyl Acetate (iPrOAc):

    • Why: Benign, cheap.[1]

    • Limitation: Can react with strong amines (transamidation) at high temperatures; generally safe for benzylamines < 80°C.[1]

Decision Matrix: Selecting the Solvent

The following decision tree guides the selection process based on reaction type and substrate deactivation.

SolventSelection Start Start: Reaction Type Amide Amide Coupling (HATU/EDC) Start->Amide SnAr Nucleophilic Subst. (SnAr/Alkylation) Start->SnAr Metal Pd-Catalyzed (Buchwald-Hartwig) Start->Metal Green 2-MeTHF or CPME Amide->Green Standard SolubilityIssue Add Co-solvent: NMP or DMSO (10-20%) Amide->SolubilityIssue Substrate Insoluble? Deactivated Polar Aprotic Required: Acetonitrile or DMSO SnAr->Deactivated Ortho-F (Low Reactivity) Standard 2-MeTHF (Reflux) SnAr->Standard Meta/Para-F BaseSens Toluene or Xylene (Anhydrous) Metal->BaseSens Base Sensitive? General t-Amyl Alcohol or 1,4-Dioxane Metal->General General

Figure 1: Solvent selection decision tree based on reaction class and substrate electronics.[1]

Detailed Protocols

Protocol A: Solubility Screening for Fluorinated Amines

Objective: Determine the optimal solvent system that balances solubility with reactivity.

Materials:

  • Fluorinated Benzylamine (10 mg per solvent)[1]

  • Solvent Panel: 2-MeTHF, CPME, EtOAc, Acetonitrile, Toluene.[1]

  • HPLC Vials, Sonicator.[1]

Workflow:

  • Preparation: Weigh 10 mg of amine into 5 separate HPLC vials.

  • Addition: Add 100 µL of solvent to each vial (Concentration: 100 mg/mL).

  • Agitation: Sonicate for 5 minutes at ambient temperature.

  • Visual Check:

    • Clear Solution: High Solubility (Proceed to reactivity check).[1]

    • Cloudy/Precipitate: Add solvent in 50 µL increments until clear or 1 mL total is reached.[1]

  • Reactivity Spike (Optional): If running an amide coupling, add 1.1 equiv of the activated acid (e.g., Acid-Cl or Active Ester) directly to the solubility vial and monitor by LCMS after 1 hour.[1]

Protocol B: Green Amide Coupling (2-MeTHF System)

Context: Replacing DMF/DCM in HATU couplings.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in 2-MeTHF (5-10 volumes).

    • Note: If HATU is not fully soluble, it will dissolve as the reaction proceeds.[1]

  • Activation: Add DIPEA (2.0 - 3.0 equiv) and stir for 5 minutes.

  • Addition: Add the Fluorinated Benzylamine (1.1 equiv).

    • Tip: For ortho-fluorobenzylamines, the reaction may be slower.[1] Heat to 50°C if conversion is <50% after 2 hours.[1]

  • Workup:

    • Quench with 1M HCl (aq).

    • Separate phases (2-MeTHF forms the upper organic layer).[1]

    • Wash organic layer with Sat.[1]

      
       and Brine.[1]
      
    • Evaporate.[1] (No DMF removal required).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ortho-F) Nucleophilicity is too low due to inductive effect.[1]Switch to a more polar aprotic solvent (MeCN) or increase temperature.[1] 2-MeTHF allows reflux at 80°C.
Product Precipitation Fluorinated amides often have high crystal lattice energy (low solubility).[1]Do not filter immediately. Heat the mixture to solubilize, or add a "swelling" co-solvent like NMP (10% v/v).[1]
Emulsions during Workup Fluorinated compounds can act as surfactants.[1]Avoid DCM.[1][3] Use 2-MeTHF or CPME which have cleaner phase breaks.[1] Add a small amount of MeOH to the brine wash.

Experimental Workflow Diagram

Workflow Step1 Substrate Assessment (Check F-Position: Ortho/Meta/Para) Step2 Solvent Screening (Protocol A: 2-MeTHF vs CPME) Step1->Step2 Step3 Reaction Setup (Add Base + Coupling Agent) Step2->Step3 Step4 Monitoring (LCMS) (Check for intermediates) Step3->Step4 Decision Conversion > 90%? Step4->Decision Finish Aqueous Workup (Phase Separation) Decision->Finish Yes Optimize Increase Temp or Change Solvent Polarity Decision->Optimize No Optimize->Step3

Figure 2: Step-by-step experimental workflow for optimizing reactions with fluorinated amines.

References

  • GSK Solvent Selection Guide. Green Chemistry, 2016.[1] (Provides the foundational data for replacing DMF/DCM with 2-MeTHF).

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Sustainable Chemistry & Engineering, 2021.[1] (Validates 2-MeTHF and CPME for amide transformations).

  • 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. Beilstein Journal of Organic Chemistry, 2016.[1] (Comprehensive review of 2-MeTHF properties).

  • The Effect of Fluorine Substitution on the Acidity and Basicity of Organic Compounds.ChemPhysChem, 2020.

    • [1]

Sources

Method

Procedures for crystallizing 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol complexes

Application Note: Crystallization Protocols for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Metal Complexes Introduction & Scientific Rationale In the realm of coordination chemistry and metallodrug development, redu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Metal Complexes

Introduction & Scientific Rationale

In the realm of coordination chemistry and metallodrug development, reduced Schiff bases—specifically aminomethylphenols—offer unprecedented conformational flexibility compared to their rigid imine precursors[1]. The compound 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3)[2] is a highly specialized bidentate (N,O) ligand.

As an Application Scientist, I select this ligand for structural studies due to three distinct causal factors:

  • The sp³ Amine Backbone: Unlike rigid planar Schiff bases, the reduced secondary amine allows the ligand to fold, accommodating diverse coordination geometries ranging from distorted square pyramidal to tetrahedral[1].

  • The Heavy-Atom Effect: The incorporation of a bromine atom at the para position facilitates anomalous dispersion phasing during single-crystal X-ray diffraction (SCXRD), ensuring high-resolution structural elucidation.

  • Supramolecular Directing Groups: The ortho-fluoro substitution on the benzyl ring acts as a powerful supramolecular director. Fluorine, being highly electronegative yet a poor coordinate donor, drives crystal packing exclusively through non-covalent C-H···F and F···F interactions, locking the crystal lattice into predictable topologies[3].

Mechanistic Pathway & Workflow

To achieve X-ray quality crystals, the protocol must be treated as a self-validating thermodynamic system. If a precipitate forms immediately upon metal addition, it is a kinetic "dead-end" (amorphous powder). True crystallization requires maintaining the complex in the metastable zone.

Workflow LIG Ligand Validation (Purity & Solubility Check) MET Metal Complexation (Cu²⁺ / Zn²⁺ in MeOH) LIG->MET NUC Nucleation Control (Vapor Diffusion / Layering) MET->NUC CRY Crystal Harvesting (Mother Liquor Immersion) NUC->CRY XRD SCXRD Analysis (Structural Elucidation) CRY->XRD

Caption: Workflow for the controlled crystallization of aminomethylphenol metal complexes.

Mechanism HL HL Ligand (Flexible sp³) DEP Deprotonation (Et₃N) HL->DEP Base MON Mononuclear Intermediate DEP->MON + M²⁺ DIM Phenoxo-Bridged Dimer MON->DIM High Conc. LAT Crystal Lattice MON->LAT Slow Evap. DIM->LAT Assembly

Caption: Mechanistic pathway from ligand deprotonation to supramolecular crystal lattice assembly.

Experimental Protocols

The following methodologies detail the synthesis and crystallization of transition metal complexes using 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.

Protocol A: Ligand Preparation and Validation

While the ligand is commercially available[4], its integrity must be verified prior to complexation.

  • Dissolution Check: Dissolve 100 mg of the ligand in 5 mL of dichloromethane (DCM). The solution should be entirely clear.

  • Spectroscopic Validation: Run a quick FT-IR. Ensure the absence of a sharp C=N imine stretch at ~1630 cm⁻¹ and the presence of a broad secondary N-H stretch at ~3300 cm⁻¹. Causality: Residual imine indicates incomplete reduction during the commercial synthesis, which will competitively bind the metal and poison the crystal lattice.

Protocol B: Synthesis & Crystallization of the Copper(II) Complex

Copper(II) complexes with benzylamino phenols frequently form phenoxo-bridged dimers that exhibit phenoxazinone synthase-like catalytic activity[5].

  • Deprotonation: Suspend 2.0 mmol (620 mg) of the ligand in 15 mL of HPLC-grade Methanol (MeOH). Add 2.0 mmol (278 µL) of Triethylamine (Et₃N). Stir for 10 minutes. Causality: Deprotonating the phenolic OH increases the nucleophilicity of the oxygen, thermodynamically driving the formation of the N,O-chelate[3].

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of MeOH. Add this dropwise to the ligand solution over 15 minutes.

  • Self-Validation Check: The solution will immediately shift from pale yellow to a deep, dark green/brown, indicating successful ligand-to-metal charge transfer (LMCT)[5].

  • Hot Filtration: Reflux the mixture at 60°C for 2 hours. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Causality: Removing microscopic nucleation sites (dust/unreacted salts) prevents premature, rapid precipitation.

  • Crystallization (Slow Evaporation): Seal the vial with Parafilm. Puncture exactly three small holes using a needle. Store in a dark, vibration-free cabinet at 20°C. Dark green block-like crystals will form over 7–14 days.

Protocol C: Synthesis & Crystallization of the Zinc(II) Complex

Zinc(II) complexes are highly soluble and often fail to crystallize via evaporation, resulting in viscous syrups. Vapor diffusion is required.

  • Complexation: Follow the same stoichiometry as Protocol B, substituting Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) as the metal source, and using Acetonitrile (MeCN) instead of MeOH.

  • Crystallization (Vapor Diffusion): Place 3 mL of the filtered reaction mixture into a 1-dram inner vial (uncapped). Place this vial inside a 20 mL outer scintillation vial containing 5 mL of Diethyl Ether (antisolvent). Cap the outer vial tightly.

  • Causality: The volatile diethyl ether slowly diffuses into the MeCN mother liquor. This gently lowers the dielectric constant of the solvent system, inducing nucleation without causing the supersaturation shock that leads to amorphous powders. Colorless/pale yellow crystals will form within 5–10 days[1].

Quantitative Data Summary

The table below summarizes the expected physicochemical parameters and structural motifs for complexes derived from this ligand.

Metal IonPreferred Metal SaltOptimal Solvent SystemCrystallization MethodExpected Coordination GeometryDominant Supramolecular Motif
Cu(II) Cu(OAc)₂·H₂OMethanol / DCMSlow EvaporationDistorted Square PyramidalPhenoxo-bridged dimers[5]
Zn(II) Zn(NO₃)₂·6H₂OAcetonitrile / Et₂OVapor DiffusionTetrahedral / OctahedralC-H···F hydrogen bond networks[1]
V(IV)O VOSO₄MethanolLiquid-Liquid LayeringDistorted Octahedral1D Coordination Polymers[1]

References

  • Coordination Polymers of Vanadium and Selected Metal Ions with N,O-Donor Schiff Base Ligands—Synthesis, Crystal Structure, and Application. PMC / National Institutes of Health. Available at:[Link]

  • Synthesis and characterization of metal complexes of Calcein Blue: Formation of monomeric, ion pair and coordination polymeric structures. ResearchGate. Available at: [Link]

  • Schiff Base Triggering Synthesis of Copper(II) Complex and its Catalytic Fate towards Mimics of Phenoxazinone Synthase Activity. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Reductive Amination of Salicylaldehyde Derivatives Executive Summary & Reaction Logic The Challenge: Synthesizing 4-Bromo-2-{[(2-f...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Reductive Amination of Salicylaldehyde Derivatives

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves the reductive amination of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with 2-fluorobenzylamine . While theoretically straightforward, this specific scaffold presents three "Yield Killers" that often result in <40% isolation yields despite high HPLC conversion:

  • The "Salicyl" Trap (Imine Stability): The intermediate imine (Schiff base) is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. This makes the imine thermodynamically stable but kinetically resistant to reduction by mild hydrides.

  • Boron Chelation: The resulting product contains a phenol and a secondary amine in close proximity, creating a perfect bidentate ligand for boron species (byproducts of NaBH₄/STAB). These complexes are often water-soluble or "oily," leading to massive losses during aqueous workup.

  • Amphoteric Solubility: The product is zwitterionic. It acts as a base (amine) and an acid (phenol), making it soluble in both highly acidic and highly basic aqueous layers.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision nodes where yield is typically lost.

G Start Start: 5-Bromosalicylaldehyde + 2-Fluorobenzylamine ImineStep Step 1: Imine Formation (Solvent: MeOH/EtOH) Start->ImineStep Check1 Decision: Is Imine Precipitating? ImineStep->Check1 RouteA Route A (Standard): Direct Reduction (One-Pot) Check1->RouteA No ppt RouteB Route B (High Purity): Isolate Imine -> Redissolve -> Reduce Check1->RouteB Heavy ppt Reduction Step 2: Reduction (Reagent: NaBH4 vs STAB) RouteA->Reduction RouteB->Reduction BoronTrap CRITICAL: Boron Complexation (Product trapped with Boron) Reduction->BoronTrap Quench Step 3: Acidic Quench (pH < 2) Breaks N-B-O complexes BoronTrap->Quench REQUIRED Isolation Step 4: Isoelectric Precipitation (Adjust to pH 7-8) Quench->Isolation

Caption: Workflow identifying the critical "Boron Trap" and the necessity of an acidic quench to release the free amine.

Troubleshooting Guide (Q&A Format)
Phase 1: The Reaction (Imine Formation & Reduction)

Q: My reaction stalls at the imine stage. I see the Schiff base spot on TLC, but the amine product isn't forming. Why? A: This is the "Salicyl Effect." The intramolecular hydrogen bond (O-H···N) stabilizes the imine, reducing the electrophilicity of the C=N bond.

  • The Fix: You must activate the imine.

    • Method 1 (Protic Activation): Ensure you are using a protic solvent (MeOH or EtOH). The solvent helps disrupt the intramolecular bond.

    • Method 2 (Lewis Acid): Add 1.0 eq of Titanium(IV) isopropoxide (

      
      ) during the imine formation step. This coordinates with the phenol and activates the imine for reduction.
      
    • Method 3 (Stepwise): Do not add the hydride immediately. Stir the aldehyde and amine for 2–4 hours (or reflux for 1 hour) to ensure complete imine formation, then cool to 0°C and add the reducing agent.

Q: Which reducing agent should I use? NaBH₄, NaBH₃CN, or STAB? A:

  • Recommendation: NaBH₄ (Sodium Borohydride) is preferred for salicylaldehyde derivatives.

  • Reasoning: While STAB (Sodium Triacetoxyborohydride) is usually milder, it can be too mild for the stable salicyl-imine. NaBH₄ is strong enough to overcome the H-bond stabilization.

  • Protocol: Add NaBH₄ (1.5–2.0 eq) portion-wise at 0°C. Allow to warm to room temperature.

Phase 2: Workup & Isolation (The "Yield Killers")

Q: I get a sticky oil that won't crystallize, and NMR shows broad peaks. What is this? A: You likely have a Boron-Amine complex . The boron byproduct coordinates with the phenolic oxygen and the amine nitrogen, forming a stable 5- or 6-membered chelate ring.

  • The Fix (The Acid Boil): You cannot just add water. You must destroy the complex.

    • After the reaction, quench with 1M HCl until pH < 2.

    • Stir (or heat to 50°C) for 30 minutes. This hydrolyzes the B-N and B-O bonds.

    • Then neutralize to isolate the product.[1]

Q: When I extract with Ethyl Acetate/Water, the product stays in the water. Why? A: The product is amphoteric .

  • At pH < 4: The amine is protonated (

    
    ). It is water-soluble.
    
  • At pH > 10: The phenol is deprotonated (

    
    ). It is water-soluble.
    
  • The Fix (Isoelectric Point): You must adjust the aqueous phase to pH 7.5 – 8.5 . This is the "sweet spot" where the molecule is neutral (zwitterionic but net neutral) and will either precipitate out or extract efficiently into DCM or EtOAc.

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (Target: >85% Yield).

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • 2-Fluorobenzylamine (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 5-bromo-2-hydroxybenzaldehyde in Methanol (concentration ~0.5 M).

    • Add 2-fluorobenzylamine dropwise at Room Temperature (RT).

    • Observation: The solution should turn bright yellow immediately (Schiff base formation).

    • Stir at RT for 2 hours. (If a heavy precipitate forms, add more MeOH to redissolve or ensure efficient stirring).

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Remove ice bath and stir at RT for 2 hours.

    • QC Check: TLC should show disappearance of the yellow imine spot and appearance of a more polar, UV-active spot.

  • Critical Quench (Breaking the Boron Trap):

    • Cool to 0°C.[2]

    • Add 1M HCl dropwise until pH is ~1–2.

    • Crucial Step: Stir this acidic solution for 30 mins (mild heating to 40°C helps ensure Boron removal).

  • Isolation:

    • Neutralize carefully with Saturated

      
       or 1M NaOH to pH ~8 .
      
    • Scenario A (Precipitation): If the product precipitates as a white/off-white solid, filter and wash with cold water.

    • Scenario B (Extraction): If no precipitate, extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine -> Dry over

      
       -> Concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Water or Hexane/EtOAc is usually sufficient.

    • Avoid silica columns if possible, as the secondary amine can streak. If necessary, use 1% Triethylamine in the eluent.

Data & Comparison Tables

Table 1: Reducing Agent Performance for Salicyl-Imines

Reducing AgentReaction RateYieldRisk FactorRecommendation
NaBH₄ FastHigh (85-95%)Gas evolutionPrimary Choice
NaBH(OAc)₃ (STAB) SlowMod (60-70%)Incomplete reduction due to H-bond stabilityUse only if acid-sensitive groups present
NaBH₃CN ModerateHigh (80-90%)Toxic Cyanide byproductAvoid unless necessary

Table 2: Solvent Effects on Imine Formation

SolventImine ConversionSolubility of IntermediateNotes
Methanol ExcellentHighBest for NaBH₄ reduction.
Ethanol GoodModerateGood for recrystallization later.
DCM PoorHighAvoid for reaction; good for extraction.
THF ModerateHighUse if using

.
References
  • Reductive Amination Mechanisms & Boron Traps

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • Synthesis of Salicylaldehyde Schiff Bases (Imine Stability)

    • Cimerman, Z., et al. "Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Reagents." Molecules, 2000. (Discusses the stability of the O-H...N bond).
  • General Protocol for Aminomethyl Phenols

    • "Reductive Amination - Common Conditions: NaBH4."[3][4] Common Organic Chemistry.

  • Zwitterionic Workup Strategies

    • "Work-up of a zwitterion?

Sources

Optimization

Solubility issues of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol in DMSO vs Methanol

Technical Support Center: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Guide ID: TSC-2026-03-SOL01 Compound: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol CAS Number: 1232788-88-3[1] Audience: Researchers, Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

Guide ID: TSC-2026-03-SOL01 Compound: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol CAS Number: 1232788-88-3[1] Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate questions regarding the solubility of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.

Q1: What is the recommended solvent for creating a stock solution of this compound?

For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with complex structures and multiple functional groups.[2][3] While specific quantitative data for this exact compound is not widely published, analogous brominated phenols show high solubility in DMSO.[4]

Q2: I tried dissolving the compound in methanol and it's not working well. Why?

While methanol is a polar solvent, it is a polar protic solvent, meaning it has a hydroxyl (-OH) group that can act as a hydrogen bond donor.[5] The target molecule, 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol, is a relatively large, complex structure. The bulky brominated phenol and fluorobenzyl groups can sterically hinder the formation of an efficient and stable solvation shell with smaller solvent molecules like methanol. Furthermore, while the compound has hydrogen bond donor sites (the phenolic -OH and secondary amine -NH), its overall structure has significant non-polar character, which can limit its solubility in highly polar protic solvents like methanol.

Q3: My DMSO stock solution appears hazy or has particulates, especially at room temperature. What's wrong?

This can be due to a few factors:

  • Concentration Limit Exceeded: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere.[6] The presence of water can significantly decrease the solubility of hydrophobic compounds.[7][8]

  • Low Temperature: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[3][9] If your lab is cool, the DMSO itself could be solidifying or becoming highly viscous, trapping undissolved compound.

Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS). How can I fix this?

This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in water.[7][10] Here are several strategies to overcome this:

  • Lower the Final Concentration: The most direct solution is to reduce the target concentration in your final aqueous medium.[7][10]

  • Increase Final DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Always run a vehicle control to account for solvent effects.[7]

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain the solubility of hydrophobic compounds.[7][10]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions. Prepare them fresh from your concentrated DMSO stock for each experiment.[10]

Section 2: The Underlying Science: DMSO vs. Methanol

Understanding the molecular interactions between the solute and the solvents is key to troubleshooting.

The principle of "like dissolves like" governs solubility, which refers to the polarity of the substances involved.[11][12][13] The solubility of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is dictated by the balance of its various functional groups and how they interact with the solvent.

  • Polar Groups (Promote Solubility):

    • Phenolic Hydroxyl (-OH): Can donate a hydrogen bond.

    • Secondary Amine (-NH-): Can both donate and accept a hydrogen bond.

    • Fluorine and Bromine: Electronegative atoms that create bond dipoles.

  • Non-Polar Groups (Hinder Solubility in Polar Solvents):

    • Aromatic Rings (Phenol and Fluorobenzyl): Large, non-polar, hydrophobic surfaces.

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Type Polar Aprotic[3][14]Polar Protic
Boiling Point 189 °C[2][9]64.7 °C[15]
H-Bonding Strong H-bond acceptor onlyH-bond donor & acceptor [5]
Dielectric Constant High (~47)High (~33)
Strengths Excellent at dissolving large, polar, and non-polar compounds.[3][6]Good solvent for many polar organic molecules.[16][17]
Weaknesses Hygroscopic; high boiling point makes it difficult to remove.Weaker solvent for large molecules with significant non-polar character.

Why DMSO is Superior for this Compound: DMSO is a larger molecule and a very strong hydrogen bond acceptor. It can effectively solvate the polar -OH and -NH groups of the target molecule. Crucially, its methyl groups can engage in van der Waals interactions with the large non-polar aromatic rings.[6] This dual capability makes it an excellent "universal solvent" for complex molecules that have both polar and non-polar regions.[6]

Why Methanol Struggles: Methanol is a small, highly polar molecule that forms a strong, structured network through its own hydrogen bonds.[5] For a large solute like 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol to dissolve, it must break apart this solvent network and form new, energetically favorable interactions. The large hydrophobic surface of the molecule disrupts methanol's hydrogen bonding network more than it can compensate for with new solute-solvent bonds, leading to poor solubility.

Section 3: Troubleshooting Workflow & Best Practices

When facing solubility issues, a systematic approach is crucial. Use the following guide and the accompanying workflow diagram to diagnose and solve the problem.

Troubleshooting Guide
Problem Potential Cause Recommended Action
Powder will not dissolve at all. 1. Compound purity issue.2. Incorrect solvent.3. Concentration too high.1. Verify compound identity and purity (e.g., via LC-MS or NMR).2. Confirm you are using high-purity, anhydrous DMSO.[7]3. Attempt to dissolve a smaller amount of compound.
Solution is hazy or contains fine particles. 1. Incomplete dissolution.2. Water contamination in DMSO.[8]3. Compound has low melting point and is "oiling out".1. Apply gentle energy: vortex vigorously, then sonicate in a water bath for 5-10 minute intervals.[7]2. Use fresh, anhydrous grade DMSO from a newly opened bottle.3. Gentle warming (to 30-40°C) may help, but monitor for degradation.[7]
Compound dissolves initially but crashes out over time. 1. Supersaturated solution was formed.2. Temperature change.3. Absorption of atmospheric water.1. The concentration is too high for long-term stability. Prepare a more dilute stock.2. Store stock solutions at a consistent temperature. If stored at -20°C, ensure it is fully thawed and vortexed before use.3. Use vials with tight-fitting, PTFE-lined caps. Aliquot into single-use volumes to minimize moisture exposure.[10]
Troubleshooting Workflow Diagram

G start Start: Compound Fails to Dissolve check_solvent Is the solvent Anhydrous DMSO? start->check_solvent use_anhydrous Action: Use fresh, anhydrous DMSO. check_solvent->use_anhydrous No apply_energy Is the solution clear after mechanical agitation (Vortex/Sonication)? check_solvent->apply_energy Yes use_anhydrous->apply_energy gentle_heat Action: Apply gentle heat (30-40°C). apply_energy->gentle_heat No success Success: Compound Dissolved. Store properly. apply_energy->success Yes heat_success Is the solution clear now? gentle_heat->heat_success lower_conc Action: Reduce concentration. Prepare a more dilute solution. heat_success->lower_conc No heat_success->success Yes fail Failure: Compound may have very low solubility. Re-evaluate experiment. lower_conc->fail

Caption: Troubleshooting workflow for dissolving 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.

Section 4: Experimental Protocols

Follow these detailed protocols to ensure reproducible results.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh Compound: Accurately weigh a specific amount of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol powder (MW: 310.16 g/mol ) into a sterile, appropriate-sized glass or polypropylene vial. For example, weigh 3.1 mg.

  • Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example: For 3.1 mg (0.0031 g): Volume = [0.0031 / 310.16] / 0.01 = 0.001 L = 1.0 mL.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Facilitate Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[7] Visually inspect for clarity.

    • If needed, gently warm the solution to 30-40°C in a water bath, vortexing intermittently. Avoid excessive heat, which could degrade the compound.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Assessing Solubility

This protocol uses the shake-flask method to estimate thermodynamic solubility.[4]

  • Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL of methanol) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sampling: Carefully remove a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV. The measured concentration represents the equilibrium solubility.

References

  • Scribd. DMSO Solvent Properties Overview. [Link]

  • Gaylord Chemical. DMSO Physical Properties - gChem. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. [Link]

  • Museum of Fine Arts Boston. (2024, April 17). Methanol - CAMEO. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Nazarbayev University Repository. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • PubChem, National Institutes of Health. Methanol. [Link]

  • Ataman Kimya. N-BENZYLAMINE. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • ICIB. Properties of Methanol. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Mrs. Thompson's Website. Factors Affecting Solubility. [Link]

  • Wikipedia. Solubility. [Link]

  • Wikipedia. Benzylamine. [Link]

  • PubMed. (2004, June 15). Water Solubility and Partitioning Behavior of Brominated Phenols. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • MDPI. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

  • PubChem, National Institutes of Health. 4-Bromo-2-fluorobenzyl bromide. [Link]

  • American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?. [Link]

  • ResearchGate. Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. [Link]

  • PubChem, National Institutes of Health. 4-bromo-2-[(E)-(phenylimino)methyl]phenol. [Link]

  • Thieme. (2019, August 22). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]

  • ResearchGate. (2021, April). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. [Link]

  • MDPI. (2022, June 27). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. [Link]

Sources

Troubleshooting

Minimizing side reactions during reductive amination of bromosalicylaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bromosalicylaldehyde substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bromosalicylaldehyde substrates. This molecule is a "tri-functional" threat in synthesis: it contains a highly electrophilic aldehyde, an acidic/nucleophilic ortho-phenol group, and a reducible aryl bromide.

When subjected to reductive amination, these competing functionalities often lead to complex mixtures if the reaction kinetics are not strictly controlled. Below is our comprehensive troubleshooting guide, structured to help you diagnose side reactions, understand their mechanistic causality, and implement field-proven protocols to synthesize your target amines with high fidelity.

🛠️ Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for bromosalicyl alcohol. Why is the reducing agent attacking the aldehyde before the imine forms?

The Causality: This is a classic kinetic competition. If you are using Sodium Borohydride (NaBH₄), its hydride transfer to the highly electrophilic aldehyde is significantly faster than the condensation of the amine with the aldehyde to form the imine[1]. The Solution: You must switch to a milder, more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃, commonly known as STAB) is the industry standard here. The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it essentially unreactive toward aldehydes but highly reactive toward protonated imines (iminium ions)[2].

Q2: I am trying to synthesize a secondary amine, but I keep getting a tertiary amine byproduct. How do I prevent over-alkylation?

The Causality: Secondary amines (your desired product) are often more nucleophilic and less sterically hindered than the primary amine starting material. If the reduction is too slow, or if the reducing agent is added too early, the newly formed secondary amine will attack unreacted bromosalicylaldehyde, forming an enamine/iminium intermediate that reduces to a tertiary amine[2],[1]. The Solution: Employ an indirect (stepwise) reductive amination. Pre-form the imine completely by stirring the aldehyde and primary amine with a dehydrating agent (e.g., anhydrous MgSO₄ or Ti(O-iPr)₄) for 1–2 hours before introducing the hydride source[2].

Q3: I used Palladium on Carbon (Pd/C) with Hydrogen gas for the reductive amination, but NMR shows the bromine atom is missing. What happened?

The Causality: Aryl bromides are highly susceptible to hydrodehalogenation (reductive cleavage of the C-Br bond) under catalytic hydrogenation conditions. The palladium inserts into the C-Br bond via oxidative addition, followed by hydride transfer and reductive elimination, yielding a debrominated salicylaldehyde derivative[3]. The Solution: Abandon catalytic hydrogenation for this substrate. Borohydride-based reagents (like STAB or NaBH₃CN) are completely orthogonal to aryl halides and will leave the bromine substituent intact under standard conditions[4].

Q4: The reaction stalls, and I isolate strange cyclic byproducts like benzoxazines instead of the linear amine. Does the phenol group interfere?

The Causality: Yes. The ortho-hydroxyl group of salicylaldehyde derivatives is notorious for participating in side reactions. It forms strong intramolecular hydrogen bonds with the imine nitrogen, which can decrease its electrophilicity. Furthermore, if the reduction is sluggish, the phenol oxygen can act as an internal nucleophile, attacking the imine to form stable aminals or benzoxazine derivatives[5]. The Solution: Add 1–2 equivalents of glacial acetic acid (AcOH). The acid disrupts the intramolecular hydrogen bonding by fully protonating the imine to an iminium ion. This drastically accelerates the hydride reduction step so that it outcompetes the slower cyclization pathway[2],[5].

📊 Quantitative Data: Reagent Selection Matrix

To summarize the causality discussed above, use the following matrix to select the appropriate reducing agent based on your tolerance for specific side reactions.

Reducing AgentAldehyde Reduction RiskOver-alkylation RiskDebromination RiskOperational Notes
NaBH₄ High High LowToo reactive; requires strict stepwise protocol.
NaBH₃CN LowMediumLowHighly toxic (generates HCN); requires fume hood.
NaBH(OAc)₃ Very Low LowLowOptimal choice ; moisture sensitive but highly selective.
Pd/C + H₂ LowMediumHigh Incompatible with brominated substrates.

🔬 Mechanistic & Workflow Visualizations

Caption: Mechanistic divergence in the reductive amination of bromosalicylaldehyde.

Caption: Step-by-step workflow for the optimized indirect reductive amination protocol.

🧪 Standard Operating Procedure (SOP)

Protocol: Optimized Indirect Reductive Amination of Bromosalicylaldehyde using STAB

This protocol is a self-validating system designed to isolate the imine formation step from the reduction step, thereby eliminating aldehyde reduction and over-alkylation[2].

  • Imine Condensation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve bromosalicylaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Water Scavenging: Add anhydrous MgSO₄ (2.0 equiv) to the suspension. Stir at room temperature for 2 hours. Validation check: An aliquot analyzed by TLC or LC-MS should show complete consumption of the aldehyde.

  • Acidification: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4–5. This disrupts phenol-imine hydrogen bonding and generates the highly electrophilic iminium ion.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The reaction is mildly exothermic; control the addition rate to maintain room temperature.

  • Maturation: Stir at room temperature for 4–12 hours. Monitor the disappearance of the imine via LC-MS.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (Caution: gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine via flash column chromatography if necessary.

📚 References

1.[2] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link] 2.[1] Asano, K. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link] 3.[5] Seidel, D., et al. "Redox-neutral α-oxygenation of amines: reaction development and elucidation of the mechanism." Journal of the American Chemical Society, ACS Publications, 2014. URL: [Link] 4.[4] Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, Wiley Online Library, 2002. URL:[Link] 5.[3] Marković, S., et al. "Debromination of endo-(+)-3-bromocamphor with primary amines." Journal of the Brazilian Chemical Society, 2013. URL:[Link](Note: Cited for context on primary amine-mediated debromination pathways).

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Fluorobenzylamine Removal

Case ID: 2-FBA-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Removal of unreacted 2-fluorobenzylamine (2-FBA) from reaction mixtures. Executive Summary 2-Fluorobenzylamine (CAS: 89-99-6) is a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-FBA-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Removal of unreacted 2-fluorobenzylamine (2-FBA) from reaction mixtures.

Executive Summary

2-Fluorobenzylamine (CAS: 89-99-6) is a versatile building block, but its physical properties—specifically its high boiling point (~175°C) and nucleophilic nature—make it a persistent impurity. Unlike lower molecular weight amines, it cannot be removed by simple evaporation.

This guide provides three validated workflows for removing 2-FBA, selected based on the chemical stability and basicity of your target product.

The "Enemy": 2-Fluorobenzylamine Profile
PropertyValueImplication for Purification
Boiling Point 174–176°CCannot be removed by rotovap/high-vacuum drying.
Basicity (pKa) ~8.8–9.0 (Est.)Highly responsive to acid-base extraction.
Nucleophilicity High (Primary Amine)Susceptible to electrophilic scavengers (Isocyanates).
UV Activity Distinct (260-270 nm)Visible on TLC/HPLC; Fluorine substitution aids tracking.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest purification method for your specific crude mixture.

PurificationStrategy Start Start: Crude Mixture (Product + Excess 2-FBA) ProductType What is the nature of your Product? Start->ProductType Neutral Neutral / Acidic (e.g., Amide, Carboxylic Acid) ProductType->Neutral Non-Basic Basic Basic (e.g., Secondary/Tertiary Amine) ProductType->Basic Amine-like AcidWash PROTOCOL A: Acid-Base Extraction (Partition Coefficient) Neutral->AcidWash Preferred Scavenger PROTOCOL B: Solid-Supported Scavenging (Chemospecific Capture) Basic->Scavenger High Precision Chromatography PROTOCOL C: Chromatography (If A/B fail) Basic->Chromatography Scale > 10g AcidWash->Chromatography If emulsion/purity issues

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry.

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Amides, Esters, or Neutral products stable to mild acid.

This method exploits the basicity of 2-FBA. By lowering the pH, we protonate the amine (


), rendering it water-soluble while your neutral product remains in the organic layer.[1]
Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

    • Ratio: Use at least 10 mL solvent per 1 mmol of substrate to prevent oiling out.

  • Acid Wash (The Critical Step):

    • Wash the organic layer 3 times with 1M HCl (or 10% Citric Acid if product is acid-sensitive).

    • Volume: Use 1:1 volume ratio relative to the organic layer.

  • Validation Checkpoint:

    • Test the pH of the aqueous output.[1][2] It must be pH < 2 . If not, the amine is not fully protonated—add more acid.

  • Final Wash: Wash the organic layer once with Brine (Saturated NaCl) to remove entrained water.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Emulsions: The fluorine atom on 2-FBA increases lipophilicity compared to benzylamine, occasionally causing emulsions.

  • Fix: Add a small amount of Methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite to break the emulsion.

Protocol B: Solid-Supported Scavenging

Best For: Basic products (Secondary/Tertiary amines) where Acid Extraction would remove the product too.

When you cannot use pH to separate your product from 2-FBA (because both are amines), you must use chemoselectivity . We use a polymer-supported electrophile (PS-Isocyanate) that reacts rapidly with primary amines (2-FBA) but reacts slowly or not at all with hindered secondary/tertiary amines.

The Mechanism

The unreacted 2-FBA attacks the isocyanate bead, forming an insoluble urea. Filtration removes the bead and the impurity.

ScavengerMechanism Reaction Crude Mix: Product (Sec. Amine) + 2-FBA (Pri. Amine) Resin Add PS-Isocyanate Resin (Electrophilic Bead) Reaction->Resin Incubation Incubate (2-FBA binds to Bead) Resin->Incubation Filtration Filtration Incubation->Filtration Result Filtrate: Pure Product Filtration->Result Waste Solid Waste: Resin-bound Urea Filtration->Waste

Figure 2: Chemoselective removal of 2-FBA using PS-Isocyanate resin.

Protocol
  • Stoichiometry: Calculate the excess 2-FBA remaining (via LCMS/NMR). Add 3 equivalents of PS-Isocyanate resin relative to the impurity (not the product).

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these). Avoid Methanol (can react with isocyanates slowly).

  • Incubation: Shake gently at Room Temperature for 2–4 hours.

    • Do not stir with a magnetic bar—this grinds the resin, creating fine particles that clog filters.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

Protocol C: Chromatography & Visualization

Best For: Complex mixtures where A and B are insufficient.

TLC Visualization

2-Fluorobenzylamine is UV active but can be faint depending on concentration.

  • Stain: Ninhydrin is mandatory. It stains primary amines (2-FBA) a distinct red/purple .

  • Rf Value: On standard Silica (Hex/EtOAc), 2-FBA will streak near the baseline due to interaction with silanols.

Column Conditions

To prevent 2-FBA from streaking and co-eluting with your product, you must modify the mobile phase:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1%

    
    ).
    
  • Effect: The modifier saturates the silica's acidic sites, allowing the 2-FBA to elute as a sharp peak, usually eluting after non-polar products.

Frequently Asked Questions (FAQ)

Q: I used Protocol A (Acid Wash), but I still see 2-FBA in my NMR.

  • Diagnosis: Your aqueous layer likely wasn't acidic enough, or you saturated the aqueous layer with salt too early (salting out effect).

  • Solution: Check the pH of the aqueous layer during extraction. It must be < 2. Avoid using Brine until after the acid washes are complete.

Q: Can I remove 2-FBA by high-vacuum drying?

  • Answer: No. With a boiling point of ~175°C, you would need industrial-grade vacuum (<0.1 mmHg) and heat (>60°C) for prolonged periods, which risks decomposing your product.

Q: Is 2-Fluorobenzylamine toxic?

  • Safety: Yes, it is a corrosive skin irritant and causes severe eye damage [1].[3] Always wear gloves and eye protection. Treat all aqueous waste from Protocol A as hazardous halogenated waste.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluorobenzylamine. Link

  • Biotage. (2024). Isolute® PS-Isocyanate Scavenger Resin User Guide. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • PubChem. (2024). Compound Summary: 2-Fluorobenzylamine.[4] National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Aminomethylphenol Extraction

Welcome to the technical support center for the optimization of aminomethylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of aminomethylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and purity of their extraction processes. Here, we will delve into the critical role of pH and provide you with the foundational knowledge, practical protocols, and troubleshooting advice to master this technique.

Fundamentals: The "Why" Behind pH Optimization

Aminomethylphenols are amphoteric molecules, meaning they possess both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This dual nature makes their solubility—and thus their extractability—highly dependent on the pH of the aqueous solution. The underlying principle governing this behavior is the pH-partition hypothesis , which states that a molecule's ability to cross a lipid (organic) membrane is greatest when it is in its neutral, un-ionized form.[1][2][3][4]

The ionization state of each functional group is determined by its acid dissociation constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[5][6][7][8][9]

  • The Amino Group (pKa₁): This group is basic. At a pH below its pKa, it will be protonated (e.g., -NH₃⁺), making the molecule charged and more soluble in the aqueous phase. At a pH above its pKa, it will be in its neutral form (-NH₂).

  • The Phenolic Group (pKa₂): This group is acidic. At a pH above its pKa, it will be deprotonated (e.g., -O⁻), rendering the molecule charged and preferentially soluble in the aqueous phase. At a pH below its pKa, it will be in its neutral form (-OH).

Therefore, to maximize the extraction of an aminomethylphenol into an organic solvent, the pH of the aqueous solution must be carefully adjusted to a point where the molecule is predominantly in its neutral, uncharged state. This "sweet spot" lies between the pKa of the amino group (pKa₁) and the pKa of the phenolic group (pKa₂).

The specific pKa values are crucial and vary between the different isomers of aminomethylphenol.

IsomerpKa₁ (-NH₃⁺ / -NH₂)pKa₂ (-OH / -O⁻)Optimal pH Range (for Neutral Species)
2-Aminomethylphenol ~4.74~10.15.0 - 9.5
3-Aminomethylphenol ~4.30~9.84.5 - 9.0
4-Aminomethylphenol ~5.30~10.35.5 - 9.5
Note: These pKa values are approximate and can vary slightly based on experimental conditions. The first pKa corresponds to the equilibrium of the amino group, while the second corresponds to the phenolic group equilibrium.[10]

Experimental Protocol: Step-by-Step pH Optimization

This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction (LLE) of a specific aminomethylphenol isomer.

Objective: To identify the pH at which the extraction efficiency of the target aminomethylphenol from an aqueous solution into an organic solvent is maximized.

Materials:

  • Aminomethylphenol isomer (e.g., 2-Aminomethylphenol)

  • Organic Solvent (e.g., Ethyl acetate, Methyl isobutyl ketone (MIBK))[11][12]

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Buffer solutions (pH 4, 7, 10) for pH meter calibration

  • Separatory funnels (125 mL)

  • Calibrated pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your aminomethylphenol isomer in deionized water at a known concentration (e.g., 100 µg/mL).

  • pH Adjustment:

    • Aliquot a fixed volume of the stock solution (e.g., 20 mL) into a series of beakers.

    • Create a pH gradient across these samples. For example, for 2-Aminomethylphenol (pKa₁ ≈ 4.74, pKa₂ ≈ 10.1), you should test pH values spanning this range and beyond (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11).

    • Carefully adjust the pH of each sample using dropwise additions of 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • Transfer each pH-adjusted aqueous sample to a separate separatory funnel.

    • Add a precise volume of your chosen organic solvent (e.g., 20 mL of ethyl acetate) to each funnel.[13]

    • Stopper the funnels and shake gently for 2-3 minutes to allow for partitioning. To prevent emulsion formation, use gentle inversions rather than vigorous shaking.[14]

  • Phase Separation:

    • Allow the funnels to stand until the aqueous and organic layers have completely separated.

    • Carefully drain the lower (aqueous) layer and collect the upper (organic) layer.

  • Analysis:

    • Analyze the concentration of the aminomethylphenol in each organic extract using a suitable analytical method (e.g., HPLC-UV).

    • Create a plot of Extraction Efficiency (%) versus pH to visually determine the optimal pH for extraction.

Visualization of the Optimization Workflow

The following diagram outlines the logical steps for optimizing the pH for aminomethylphenol extraction.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Identify Aminomethylphenol Isomer & pKa Values B Select Appropriate Organic Solvent A->B C Prepare Aqueous Stock Solution & pH Adjustment Buffers B->C D Create pH Gradient in Aqueous Samples C->D E Perform Liquid-Liquid Extraction at Each pH D->E F Separate Organic & Aqueous Phases E->F G Quantify Analyte in Organic Extracts (e.g., HPLC) F->G H Plot Extraction Efficiency vs. pH G->H I Determine Optimal pH H->I

Caption: Workflow for pH optimization in aminomethylphenol extraction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of aminomethylphenols.

Q1: Why is my extraction yield consistently low, even at the predicted optimal pH?

  • Potential Cause 1: Incorrect Solvent Choice. The polarity of your organic solvent may not be suitable for aminomethylphenol.

    • Solution: Aminomethylphenols are moderately polar. Solvents like ethyl acetate, methyl isobutyl ketone (MIBK), and medium-polarity alcohols are often effective.[11][12][15] Avoid highly nonpolar solvents like hexane.

  • Potential Cause 2: Insufficient Salting-Out. The analyte may still have significant solubility in the aqueous phase.

    • Solution: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase to saturation. This increases the ionic strength, decreases the solubility of the organic analyte in the aqueous layer, and drives it into the organic phase.[16]

  • Potential Cause 3: Insufficient Phase Contact.

    • Solution: Ensure adequate mixing of the two phases. While vigorous shaking can cause emulsions, gentle but prolonged (2-5 minutes) inversion of the separatory funnel is necessary for the analyte to partition effectively.[14]

Q2: I'm observing a thick emulsion layer between the aqueous and organic phases. How can I resolve this?

  • Potential Cause: High concentration of analytes or presence of surfactant-like impurities. Emulsions are common when samples contain compounds that have solubility in both phases.[14][17]

    • Solution 1: Gentle Mixing. As a preventative measure, swirl or gently invert the separatory funnel instead of shaking it vigorously.[14]

    • Solution 2: Salting Out. Add saturated brine (NaCl solution). This increases the polarity of the aqueous phase and can help force the separation.[14][18]

    • Solution 3: Centrifugation. If the emulsion persists, transferring the mixture to a centrifuge tube and spinning it can effectively break the emulsion.[19]

    • Solution 4: Filtration. In some cases, passing the mixture through a glass wool plug or a phase separation filter paper can help break the emulsion.[14]

Q3: My final extract contains many impurities. How can I improve the selectivity of my extraction?

  • Potential Cause: Co-extraction of other acidic or basic compounds. The chosen pH may be optimal for your target analyte but also allows for the extraction of other compounds with similar properties.

    • Solution: Implement a Back-Extraction. This is a powerful technique to clean up your extract.[16]

      • Perform the initial extraction at the optimal pH (e.g., pH 7) to move your neutral aminomethylphenol into the organic phase, leaving behind highly polar impurities.

      • Separate the organic layer and wash it with a highly acidic aqueous solution (e.g., pH 2). At this pH, your aminomethylphenol will become protonated (-NH₃⁺) and move back into the new aqueous phase, while neutral impurities remain in the organic layer.

      • Discard the organic layer. Take the clean, acidic aqueous layer containing your protonated analyte and adjust its pH back to the optimal neutral range (e.g., pH 7).

      • Perform a final extraction with a fresh portion of organic solvent. This will extract your now-neutral aminomethylphenol, leaving behind any acidic or basic impurities that were not removed in the first step.

Q4: How do I choose between different organic solvents?

  • Consider Polarity and Solubility: The solvent should be a good solvent for the neutral form of aminomethylphenol but immiscible with water. Medium-polarity solvents are generally a good starting point.[11]

  • Consider Density: Solvents like dichloromethane (denser than water) will form the bottom layer, while solvents like ethyl acetate and diethyl ether (less dense than water) will form the top layer. This is a practical consideration for ease of separation.

  • Consider Volatility and Safety: The boiling point of the solvent is important for the subsequent evaporation step. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for the chosen solvent.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • What is the best solvent to prepare phenol and flavonoid extracts?. (2021, September 15). ResearchGate. [Link]

  • Solvent extraction of phenols from water. Academia.edu. [Link]

  • The pH-partition hypothesis. SlideShare. [Link]

  • PH partition – Knowledge and References. Taylor & Francis. [Link]

  • Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. (2023, January 6). MDPI. [Link]

  • PH Partition Hypothesis. Scribd. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments. [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. [Link]

  • pH partition theory. Wikipedia. [Link]

  • pH - Partition Theory. Boomer.org. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube. [Link]

  • Extraction selection and process optimization of phenol-containing wastewater from coal chemical industry. E3S Web of Conferences. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Problems with extractions. University of York. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • The pK a values for aminophenols isomers. ResearchGate. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. [Link]

  • Henderson-Hasselbalch Equation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

Sources

Optimization

Resolving stability issues of phenol derivatives under oxidative conditions

Welcome to the Phenol Derivative Stability Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenol Derivative Stability Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your clear phenolic solution has turned pink, your LC-MS shows inexplicable mass shifts, or your bioassay is flagging a "hit" that vanishes upon retesting.

Phenols are chemically promiscuous.[1] Their electron-rich aromatic rings make them prone to oxidative degradation via Proton-Coupled Electron Transfer (PCET) .[1] This guide provides the diagnostic frameworks and protocols to stabilize your compounds.

Module 1: Diagnostic & Root Cause Analysis

User Query: "How do I know if my compound is degrading or if I just have a minor impurity?"

Dr. Aris: Degradation of phenols is rarely silent.[1] It leaves distinct visual and analytical fingerprints.[1] Use this diagnostic matrix to identify the specific mode of failure.

The Oxidation Cascade (Mechanism of Failure)

Before fixing the issue, you must understand the enemy. Phenols degrade through a radical mechanism, primarily driven by dissolved oxygen and trace metals.[1]

PhenolOxidation Phenol Phenol Substrate (Electron Rich) Radical Phenoxy Radical (Resonance Stabilized) Phenol->Radical -e⁻, -H⁺ (PCET) (Light/O₂/Metals) Quinone Ortho/Para-Quinone (Colored Species) Radical->Quinone Oxidation (+O) Dimer C-C / C-O Dimers (Insoluble Precipitates) Radical->Dimer Radical Coupling PAINS PAINS/Redox Cycling (Assay Interference) Quinone->PAINS Redox Cycling (Generates H₂O₂)

Figure 1: The Phenol Oxidation Cascade.[1][2] Note that the Phenoxy Radical is the "gateway" intermediate for all degradation pathways.

Diagnostic Matrix: Interpreting the Signals
ObservationLikely Chemical EventMass Spec Signature (LC-MS)
Solution turns Pink/Red Formation of o-Quinones or p-Quinones.[1][M-2H] (Oxidation) or [M+14] (Oxidation to ketone)
Solution turns Brown/Black Polymerization (Humic acid-like formation).[1]Broad background noise; loss of parent peak.[1]
Precipitate forms Oxidative coupling (Dimerization).[1][2M-2H] (C-C coupling)
False Positive in Assay Redox cycling (H₂O₂ generation).N/A (Signal is artifactual).

Module 2: Chemical Mitigation Strategies

User Query: "I cannot change the molecule. How do I stabilize it in solution?"

Dr. Aris: If structural modification is impossible, you must control the environment. The three vectors of control are Oxygen , pH , and Scavengers .

Protocol A: The Freeze-Pump-Thaw Cycle (Oxygen Removal)

Sparging with nitrogen is insufficient for sensitive phenols.[1] You must remove dissolved oxygen using Henry’s Law principles.[1]

Reagents: Schlenk line, Liquid N₂, High-vacuum pump.

  • Seal: Place solution in a Schlenk flask. Fill only to 50% volume.

  • Freeze: Submerge flask in liquid N₂ until solvent is solid.

  • Pump: Open to high vacuum (5–10 min). Critical: Keep frozen to prevent solvent loss.

  • Thaw: Close vacuum. Thaw in warm water bath. Gas bubbles will evolve.[1][3][4][5]

  • Repeat: Perform 3 cycles total. Backfill with Argon (heavier than air), not Nitrogen.

Protocol B: Antioxidant Additive Selection

Select an additive based on your downstream application.[1]

AdditiveConcentrationMechanismBest ForContraindications
Ascorbic Acid 0.1 – 1.0 mMSacrificial reductant (reduces quinones back to phenols).[1]LC-MS samples; Storage.pH sensitive; can interfere with redox assays.[1]
BHT (Butylated hydroxytoluene) 0.05% (w/v)Radical scavenger (terminates chain reaction).Organic solvents (DCM, THF).Poor solubility in water.[1][2]
TCEP / DTT 0.5 – 1.0 mMReduces oxidized species; breaks disulfides.Biochemical assays.DTT oxidizes metals; TCEP is more stable but acidic.[1]
Sodium Metabisulfite 0.1% (w/v)Oxygen scavenger.Aqueous buffers; HPLC mobile phases.[1]Can react with aldehydes/ketones.[1]

Module 3: Biological Assay Interference (PAINS)

User Query: "My compound shows nanomolar activity in the HRP assay, but zero activity in the orthogonal screen. Why?"

Dr. Aris: You have likely encountered a PAINS (Pan-Assay Interference Compounds) artifact.[1] Phenols are notorious for "Redox Cycling."[1]

The Mechanism:

  • The phenol oxidizes to a quinone.

  • The quinone is reduced back to a phenol by reducing agents in your buffer (e.g., DTT, NADPH).

  • This cycle consumes oxygen and generates Hydrogen Peroxide (H₂O₂) .[1]

  • H₂O₂ mimics the signal in peroxidase-coupled assays or oxidizes the protein target (cysteine modification), causing a false "hit."

PAINS_Mechanism cluster_cycle The Redox Cycle (False Positive Generator) Phenol Phenol Drug Quinone Quinone Intermediate Phenol->Quinone Oxidation (O₂ -> H₂O₂) H2O2 H₂O₂ Accumulation Phenol->H2O2 Byproduct Quinone->Phenol Reduction (DTT/NADPH) Assay Assay Signal (False Positive) H2O2->Assay Interference

Figure 2: Redox Cycling Mechanism.[1] The compound is not inhibiting the target; it is generating peroxide that triggers the detector.

Troubleshooting Protocol:

  • Add Catalase: If adding catalase (which destroys H₂O₂) eliminates the signal, your "drug" is a redox cycler.

  • Remove DTT: Repeat the assay without reducing agents.

  • Check Detergents: Add 0.01% Triton X-100.[1] If potency drops significantly, your compound was likely aggregating (another phenolic artifact).

Module 4: Structural Workarounds (Synthesis)

User Query: "I am in the lead optimization phase. How do I design out this instability?"

Dr. Aris: If the phenol is essential for binding (e.g., H-bond donor), you must modulate its electron density (oxidation potential).

  • Block the Para Position: The position para to the hydroxyl is the most reactive site for oxidative coupling.

    • Strategy: Introduce a Fluorine, Chlorine, or Methyl group at the para position to block dimerization.

  • Electron Withdrawing Groups (EWGs):

    • Strategy: Add EWGs (F, CF₃, CN) to the ring. This lowers the HOMO energy, making the ring harder to oxidize.

    • Trade-off: This increases the acidity (lowers pKa) of the phenol, which may affect binding or permeability.

  • Steric Shielding:

    • Strategy: Add bulky groups (t-Butyl, i-Propyl) ortho to the hydroxyl (e.g., Propofol).[1] This kinetically inhibits the approach of oxidants and stabilizes the phenoxy radical if it forms.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6] Journal of Medicinal Chemistry, 53(7), 2719–2740.[6]

  • Bolton, J. L., et al. (2000). The Role of Quinones in Toxicology.[1] Chemical Research in Toxicology, 13(3), 135–160.

  • Pattison, D. I., & Davies, M. J. (2006). Actions of Ultraviolet Light on Cellular Structures. Comprehensive Series in Photosciences, 87-112.[1] (Mechanisms of Phenol Oxidation).

  • Aldrich Technical Bulletin. Degassing Solvents via Freeze-Pump-Thaw.

Sources

Troubleshooting

Troubleshooting low melting points in fluorinated phenol synthesis

Technical Support Center: Fluorinated Phenol Synthesis Topic: Troubleshooting Low Melting Points & Purity Issues Reference Ticket: #FP-SYN-001 Welcome to the Technical Support Center Operator: Dr. Aris Thorne, Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Phenol Synthesis Topic: Troubleshooting Low Melting Points & Purity Issues Reference Ticket: #FP-SYN-001

Welcome to the Technical Support Center

Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Objective: Diagnose and resolve melting point (MP) depression in fluorinated phenol synthesis.

Low melting points in fluorinated phenols are rarely a random anomaly; they are a precise diagnostic indicator of specific impurities. Unlike standard phenols, fluorinated variants exhibit unique hydrogen-bonding behaviors and crystal packing disruptions. If your product is "oiling out" or melting 5–10°C below the literature value, you are likely dealing with a eutectic mixture formed by regioisomers , water , or oxidative byproducts .

This guide abandons generic advice to focus on the specific causality of fluorine chemistry.

Part 1: The Diagnostic Framework (Root Cause Analysis)

Q: My NMR looks clean, but the melting point is off by 8°C. Why?

A: You are likely fighting Raoult’s Law of Freezing Point Depression in a eutectic system. Fluorinated phenols are notorious for forming eutectic mixtures with their own isomers. A 98% pure sample by NMR can still suffer a 5-10°C drop in melting point if the 2% impurity is a structural isomer (e.g., ortho-fluorophenol contaminating para-fluorophenol).

  • The Fluorine Factor: The C-F bond is highly polar but non-polarizable. It disrupts the standard

    
    -
    
    
    
    stacking of the phenol ring, making the crystal lattice energetically fragile. Even trace impurities prevent the lattice from "locking" correctly.
Q: The solid turns into a slush at room temperature. Is it solvent residue?

A: Check for Water first, then Isomers .

  • Hygroscopicity: Fluorine substitution (especially at the ortho or para positions) increases the acidity of the phenolic proton (

    
     drops). This makes the phenol significantly more hygroscopic than non-fluorinated analogues. Absorbed atmospheric water lowers the MP drastically.
    
  • "Oiling Out": If the MP is depressed below ambient temperature, the compound exists as a supercooled liquid. This is common when ortho-isomers are present, as they inhibit intermolecular hydrogen bonding (see Part 3).

Part 2: Route-Specific Troubleshooting

Select your synthesis route below to identify specific impurities.

Route A: Hydrolysis of Diazonium Salts (From Fluoroanilines)

Context: You started with a fluorinated aniline, diazotized it (


), and hydrolyzed it to the phenol.

Issue: Product is colored (orange/red) and has a low MP. Diagnosis: Azo-Coupling Impurities . Mechanism: The diazonium intermediate is an electrophile. If the reaction pH drifts or temperature rises too fast, the newly formed phenol (nucleophile) reacts with the remaining diazonium salt to form an azo dye (Ar-N=N-Ar-OH). Fix:

  • Steam Distillation: Azo impurities are non-volatile. Steam distill the crude mixture; the fluorophenol will distill over, leaving the colored tar behind.

  • Acid Concentration: Ensure the hydrolysis medium is strongly acidic (

    
    ) to suppress the nucleophilicity of the generated phenol.
    
Route B: Oxidation of Arylboronic Acids (Chan-Lam / )

Context: You oxidized a fluorophenylboronic acid using


 or Oxone.

Issue: MP is broad; yield is lower than expected. Diagnosis: Protodeboronation (Defluorination/Deborylation) . Mechanism: Fluorinated boronic acids are unstable. Under oxidative conditions, the C-B bond can cleave to replace Boron with Hydrogen (forming fluorobenzene) instead of Oxygen (forming fluorophenol). Fix:

  • Mild Oxidants: Switch from

    
     to mCPBA  or H2O2/Urea complex  to control the exotherm.
    
  • Scavenging: Wash the organic layer with

    
     to remove excess oxidant immediately.
    

Part 3: Purification & Crystallization Protocols

The "Ortho-Effect" Separation Technique

Critical for separating regioisomers (e.g., 2-fluorophenol from 4-fluorophenol).

Theory:

  • Ortho-Isomers: Form Intramolecular hydrogen bonds (O-H

    
     F). This "hides" the hydroxyl group, making the molecule more volatile and less soluble in water.
    
  • Para-Isomers: Must form Intermolecular hydrogen bonds. This creates a polymeric-like network with a higher boiling point and higher water solubility.

Protocol: Steam Distillation

  • Suspend the crude mixture in water.

  • Generate steam (or boil vigorously) and pass it through the mixture.

  • Result: The ortho-isomer (low MP impurity) will distill over with the water. The para-isomer (high MP target) will remain in the boiling flask.

  • Cool the pot residue to crystallize the pure para-fluorophenol.

Recrystallization Solvent Selection

Do not use random solvents. Fluorinated phenols require a "Push-Pull" solvent system.

Solvent SystemRoleBest For
Hexane / Ethyl Acetate Classic Non-polar/PolarGeneral fluorophenols.
Water / Ethanol High PolarityHighly fluorinated phenols (e.g., pentafluorophenol).
Toluene (Hot) Aromatic StackingRemoving non-aromatic impurities.
Pentane (Cold Wash) Surface CleaningRemoving "oily" isomer films from crystal surfaces.

Part 4: Visualizing the Troubleshooting Logic

Figure 1: Diagnostic Decision Tree

Use this workflow to determine the next step in your experiment.

DiagnosticTree Start Problem: Low Melting Point CheckWater Step 1: Check Water Content (Karl Fischer or Vacuum Dry) Start->CheckWater IsDry Is it Dry? CheckWater->IsDry CheckNMR Step 2: 1H/19F NMR Analysis IsDry->CheckNMR Yes DryIt Action: Azeotropic Drying (Toluene reflux) IsDry->DryIt No IsomersPresent Regioisomers Visible? CheckNMR->IsomersPresent Colored Is Sample Colored? IsomersPresent->Colored No SteamDistill Action: Steam Distillation (Separates Ortho/Para) IsomersPresent->SteamDistill Yes (Ortho/Para mix) Recryst Action: Recrystallization (Hexane/EtOAc) Colored->Recryst No (Lattice defect) Chromatography Action: Column Chromatography (Very slow gradient) Colored->Chromatography Yes (Azo impurities)

Caption: Figure 1. Step-by-step diagnostic logic for isolating the cause of melting point depression in fluorinated phenols.

Figure 2: Impurity Generation Pathways (Diazo Route)

Understanding where the impurity comes from is the key to preventing it.

ReactionPath Aniline Fluoro-Aniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, H2SO4 < 5°C Phenol Target: Fluorophenol Diazo->Phenol H2O, Heat (Hydrolysis) AzoDye Impurity: Azo Dye (Red/Orange Solid) Diazo->AzoDye Coupling with Phenol (If pH > 4) PhenolicPolymer Impurity: Tarry Polymer (Brown Oil) Diazo->PhenolicPolymer Thermal Decomp (Runaway temp) Phenol->AzoDye

Caption: Figure 2. Competitive reaction pathways. Note that the target product (Phenol) can react with the intermediate (Diazonium) to form impurities if conditions are not strictly controlled.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel for purification? A: Yes, but fluorinated phenols are acidic. They may streak on standard silica. Pro-Tip: Add 1% Acetic Acid to your eluent to suppress ionization and sharpen the peaks.

Q: Why does my 2,4-difluorophenol smell like almonds? A: It shouldn't. An almond scent typically indicates the presence of benzaldehyde derivatives. If you used a boronic acid route, this suggests oxidation of a methyl group or similar side chain. If you used the diazo route, it may be a nitro-impurity. Pure fluorophenols have a distinct, sharp phenolic odor (medicinal/antiseptic).

Q: How do I dry the final product without subliming it? A: Fluorophenols have high vapor pressures. Do not dry under high vacuum (0.1 mmHg) at elevated temperatures.

  • Protocol: Dry in a vacuum desiccator over

    
     at room temperature. If you must use heat, do not exceed 30°C.
    

References

  • Hanson, P., et al. (2013). "A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA." Synlett. Link

  • BenchChem Technical Support. (2025). "Synthesis of 2,4-Difluorophenol: Diazotization and Hydrolysis Protocols." BenchChem Knowledge Base. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Steam Distillation of Nitrophenols (Analogous to Fluorophenols)." Longman Scientific & Technical. Link

  • Chemistry LibreTexts. (2022). "Steam Distillation: Separation of Ortho and Para Isomers." Link

  • Harvard University. (2011). "Deoxyfluorination of Phenols: Mechanistic Insights." Harvard DASH. Link

Sources

Optimization

Technical Support Center: Palladium Removal from 4-Bromo Phenol Derivatives

Current Status: Operational Subject: Decontamination of Palladium (Pd) Residues from 4-Bromophenol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Removing pa...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Decontamination of Palladium (Pd) Residues from 4-Bromophenol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing palladium from 4-bromophenol derivatives presents a unique "chemical conflict." You are dealing with a Class 2B elemental impurity (strictly regulated by ICH Q3D) in a molecule that possesses both an acidic proton (phenol, pKa ~9.3) and a labile handle (aryl bromide).

Standard washes often fail because:

  • Solubility: The phenol group can deprotonate under basic scavenging conditions, causing product loss into the aqueous phase.

  • Reactivity: Harsh conditions required to sequester Pd can inadvertently trigger oxidative addition into the C-Br bond or hydrodebromination.

This guide prioritizes Chemisorption (Functionalized Silica) and Controlled pH Extraction to ensure Pd levels drop <10 ppm without compromising yield.

Module 1: Solid-Phase Scavenging (Recommended)

The Logic: This is the most robust method for 4-bromophenol derivatives. It relies on the Hard-Soft Acid-Base (HSAB) theory.[1] Palladium is a "soft" acid; therefore, it binds irreversibly to "soft" ligands like Sulfur. Functionalized silica anchors these ligands, allowing you to filter out the Pd-Silica complex physically.

Q: Which scavenger should I choose for 4-bromophenol?

A: Use Thiol-functionalized Silica (Si-Thiol) or Thiourea-functionalized Silica .

  • Why: These are non-basic. Amine-based scavengers (like diamine silica) are "harder" bases and can interact with the acidic phenol proton, potentially reducing scavenging efficiency or causing product adsorption. Thiol ligands bind Pd(II) and Pd(0) selectively without touching the phenol or the bromide.

Protocol: Batch Mode Scavenging
  • Step 1: Dissolve crude 4-bromophenol derivative in a non-coordinating solvent (THF, Ethyl Acetate, or Toluene). Avoid MeOH if possible, as it competes for coordination sites.

  • Step 2: Add Si-Thiol (SiliCycle or equivalent) at a ratio of 4–10 equivalents relative to the residual Pd content (or 5-10% w/w relative to the product if Pd content is unknown).

  • Step 3: Agitate at 40–50°C for 4 hours .

    • Note: Do not exceed 60°C to avoid thermal stress on the C-Br bond.

  • Step 4: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Step 5: Rinse the cake with fresh solvent to recover adsorbed product.

Module 2: The L-Cysteine Wash (Liquid-Liquid Extraction)

The Logic: L-Cysteine is a zwitterionic amino acid that forms highly water-soluble complexes with Pd. However, for phenols, pH control is critical .

Q: My product yield dropped after a Cysteine wash. What happened?

A: The pH was likely too high. 4-Bromophenol has a pKa of approximately 9.3 . Many standard cysteine protocols use basic buffers (pH 9-10) to solubilize the amino acid. At this pH, your phenol deprotonates to the phenoxide anion and migrates into the water layer, being discarded with the waste.

Protocol: The "Phenol-Safe" Cysteine Wash

This protocol maintains a pH window (6.0–8.0) where L-Cysteine works, but the phenol remains protonated and organic-soluble.

  • Preparation: Prepare a 10% w/v L-Cysteine solution in water. Adjust pH to 7.0–7.5 using dilute NaOH or HCl. Do not leave it at the native acidic pH of Cysteine HCl (pH ~1-2) as scavenging is slower.

  • Contact: Add the aqueous cysteine solution to your organic phase (containing the product) in a 1:1 volume ratio.

  • Heating: Heat the biphasic mixture to 50°C with vigorous stirring for 1 hour.

    • Mechanism:[2] Heating increases the phase transfer kinetics of the Pd-Cysteine complex formation.

  • Separation: Cool to room temperature. Separate the layers.

    • Check: The Pd is now in the aqueous layer (often turns yellow/orange). The product is in the organic layer.[3]

  • Polishing: Wash the organic layer once with brine to remove residual cysteine.

Module 3: Troubleshooting & Decision Support
Q: The Pd levels are still >50 ppm. What now?

A: You likely have Pd colloids (Pd nanoparticles) rather than soluble Pd complexes.

  • Solution: Activated Carbon (Charcoal).

  • Warning: Carbon adsorbs aromatics. For 4-bromophenol, use a specific "low-adsorption" carbon grade (e.g., C-941) and limit contact time to <1 hour to prevent yield loss.

  • Workflow: Add Carbon (10% w/w)

    
     Stir 1 hr 
    
    
    
    Filter over Celite
    
    
    Proceed to Si-Thiol scavenging if necessary.
Q: Can I use TMT (Trimercaptotriazine)?

A: Yes, but be careful. TMT forms an insoluble precipitate with Pd.

  • Pros: Extremely high affinity.

  • Cons: The precipitate is fine and sticky. It can clog filters and pass through standard frits.

  • Recommendation: Only use TMT if Si-Thiol fails. If used, filter the mixture through a bed of Celite and activated charcoal to trap the fine precipitates.

Visualizations
Figure 1: Scavenger Selection Decision Tree

ScavengerSelection start Start: High Pd in 4-Bromophenol Derivative state Is Pd likely Colloidal (Black)? start->state carbon Use Activated Carbon (Short contact time) state->carbon Yes soluble Pd is Soluble (Orange/Red) state->soluble No method Choose Method soluble->method solid Solid Phase (Preferred) Use Si-Thiol method->solid High Value / Small Scale liquid Liquid Phase (Cheaper) Use L-Cysteine method->liquid Large Scale / Cost Sensitive check_ph CRITICAL: Adjust pH to 7.0 Avoid Phenol Deprotonation liquid->check_ph

Caption: Decision logic for selecting the appropriate scavenging method based on Pd state and scale.

Figure 2: The "Phenol-Safe" L-Cysteine Workflow

CysteineWorkflow step1 1. Dissolve Product (Organic Solvent) step3 3. Mix & Heat (50°C, 1 hr) step1->step3 step2 2. Prep 10% L-Cys (Adjust pH to 7-7.5) step2->step3 step4 4. Phase Separate step3->step4 result_aq Aqueous Layer (Contains Pd-Cys) step4->result_aq result_org Organic Layer (Contains Product) step4->result_org

Caption: Workflow ensuring pH control prevents 4-bromophenol loss into the aqueous waste stream.

Data Summary: Scavenger Efficiency Comparison
MethodSelectivity for PdRisk to 4-Bromo PhenolTypical Pd ReductionCost
Si-Thiol (Silica) HighLow (Non-reactive)< 5 ppmHigh
L-Cysteine Wash HighMedium (pH dependent)< 10 ppmLow
Activated Carbon LowHigh (Yield loss)50-100 ppmVery Low
TMT Very HighLow< 2 ppmMedium
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Brominated Amino Phenols: A Comparative Technical Guide

Executive Summary: The Analytical Challenge Brominated amino phenols (BAPs) represent a critical class of compounds in pharmaceutical synthesis (as intermediates for antiviral and antineoplastic agents) and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Brominated amino phenols (BAPs) represent a critical class of compounds in pharmaceutical synthesis (as intermediates for antiviral and antineoplastic agents) and environmental science (as disinfection by-products). Their analysis is complicated by the dual polarity of the amino (


) and hydroxyl (

) groups, combined with the distinct isotopic signature of bromine.

This guide moves beyond basic spectral listing. It provides a comparative analysis of ionization techniques (EI vs. ESI) and structural elucidation strategies, focusing on the mechanistic causality of fragmentation. We compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , supported by self-validating experimental protocols.

The Isotopic Fingerprint: Bromine vs. Alternatives

Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorine or non-halogenated analogs, bromine offers a distinct 1:1 intensity ratio which serves as an internal validation standard.

Table 1: Isotopic Signature Comparison
FeatureBrominated Amino Phenol (Target)Chlorinated Analog (Alternative)Non-Halogenated Analog
Isotopes

(50.69%),

(49.31%)

(75.78%),

(24.22%)

,

(Dominant)
M+2 Ratio ~100% (1:1 doublet) ~32% (3:1 ratio) < 1% (due to

)
Diagnostic Value High.[1] Immediate visual confirmation of Br presence.Moderate. Common in solvents/contaminants.[2]Low. Requires high-res MS for formula ID.
Mass Defect Negative (Br has mass < nominal)NegativePositive

Analyst Insight: When analyzing complex matrices (e.g., plasma or wastewater), use the "M+2 doublet" as a pre-filter in your data processing software to eliminate >95% of background noise.

Fragmentation Mechanisms: Pathway & Causality[1][2]

Understanding why a molecule fragments is more valuable than memorizing what fragments are formed.[2] BAPs fragment through competitive pathways driven by the stability of the resulting radical cations (EI) or even-electron ions (ESI).

Electron Ionization (EI) Pathways (Hard Ionization)

In GC-MS (typically 70 eV), the molecular ion (


) is highly energetic.
  • Primary Loss: Carbon Monoxide (CO): Phenols characteristically lose a neutral CO molecule (28 Da) via ring contraction, forming a cyclopentadienyl-type radical cation.[2]

  • Secondary Loss: Hydrogen Cyanide (HCN): The amino group facilitates the loss of HCN (27 Da), often following the CO loss.

  • Radical Loss: Bromine (

    
    ):  The C-Br bond is weaker than C-Cl or C-F.[2] Direct loss of a bromine atom (79/81 Da) is a major pathway, leaving a stable phenyl cation.
    
Electrospray Ionization (ESI) Pathways (Soft Ionization)

In LC-MS/MS (CID), fragmentation is driven by proton mobility.

  • Even-Electron Rule: The precursor is usually

    
    .[2] Fragments tend to be even-electron cations.[2][3]
    
  • Neutral Losses: Common losses include

    
     (17 Da) and 
    
    
    
    (18 Da), driven by the "Ortho Effect" if the
    
    
    and
    
    
    groups are adjacent (e.g., 2-amino-4-bromophenol).[2]
Visualization: Fragmentation Pathway (EI)

The following diagram illustrates the competitive fragmentation pathways for a generic Brominated Amino Phenol under Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+.) [Isotope Ratio 1:1] M_CO [M - CO]+. (Ring Contraction) M_Ion->M_CO - CO (28 Da) Phenol Characteristic M_Br [M - Br]+ (Phenyl Cation) M_Ion->M_Br - Br radical (79/81 Da) Weak C-Br Bond M_HCN [M - HCN]+. (Phenolic Radical) M_Ion->M_HCN - HCN (27 Da) Amino Characteristic M_CO_HCN [M - CO - HCN]+. (Pyrrolyl Cation) M_CO->M_CO_HCN - HCN (27 Da) M_Br_CO [M - Br - CO]+ M_Br->M_Br_CO - CO (28 Da)

Figure 1: Competitive EI fragmentation pathways.[2] Green arrow denotes the dominant phenolic pathway; Red arrow denotes the halogen-specific pathway.

Technique Comparison: GC-MS vs. LC-MS[2][4]

Choosing the right platform is critical for sensitivity and peak shape.

Table 2: Performance Matrix
MetricGC-MS (EI)LC-MS/MS (ESI)
Suitability for BAPs Moderate. Requires derivatization due to polar -OH/-NH2 groups.[2]High. Directly analyzes polar species.[2]
Sensitivity High (picogram range) after derivatization.[2]High (femto- to picogram range).[2]
Structural Info Excellent. Rich fragmentation fingerprint library (NIST).[2]Good. Requires MS/MS (CID) for fragments.
Sample Prep Labor-intensive (Silylation required).[2]Simple (Dilute & Shoot or SPE).
Throughput Lower (30-60 min run + prep).Higher (5-15 min run).

Experimental Protocols

Protocol A: GC-MS Analysis (with Derivatization)

Best for: Unknown identification and library matching.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Ethyl Acetate.[2]

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[2]

    • Incubate at 60°C for 30 minutes. Mechanism: Replaces active H on -OH and -NH2 with TMS groups, increasing volatility.[2]

  • Instrument Parameters:

    • Inlet: Splitless, 250°C.

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[2]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
    • Source: EI, 70 eV, 230°C.

  • Data Validation:

    • Look for the Bis-TMS derivative molecular ion (

      
      ).[2]
      
    • Confirm the

      
       peak (Loss of methyl from TMS group).
      
Protocol B: LC-MS/MS Analysis (Direct Injection)

Best for: High-throughput quantification in biological matrices.[2]

  • Sample Preparation:

    • Dilute sample in 50:50 Methanol:Water + 0.1% Formic Acid.[2]

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

    • Ionization: ESI Positive Mode (

      
      ).
      
  • MRM Transitions (Example for 2-amino-4-bromophenol, MW 188):

    • Quantifier:

      
       (Loss of Br).
      
    • Qualifier:

      
       (Loss of CO).
      
Visualization: Analytical Workflow

Workflow Sample Sample (Mixture) Decision Matrix Type? Sample->Decision Deriv Derivatization (BSTFA, 60°C) Decision->Deriv Volatile/Unknown Dilute Dilution/SPE (MeOH/H2O) Decision->Dilute Polar/Biological GCMS GC-MS (EI) Spectral Library Match Deriv->GCMS Data Data Analysis (Isotope Filtering) GCMS->Data LCMS LC-MS/MS (ESI) MRM Quantitation Dilute->LCMS LCMS->Data

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sample matrix and goals.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of 2-Amino-4-bromophenol." National Institute of Standards and Technology. [Link]

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns: Halogenated Compounds." Chemistry Resources. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns and Isotopic Abundances." LibreTexts. [Link]

  • Agilent Technologies. "Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using GC/MS." Application Note. [Link]

Sources

Comparative

IR spectroscopy peaks for secondary amine and phenol groups

Resolving Secondary Amine and Phenol Overlaps in IR Spectroscopy: A Comparative Analytical Guide Introduction In pharmaceutical drug development, the structural elucidation of complex Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Secondary Amine and Phenol Overlaps in IR Spectroscopy: A Comparative Analytical Guide

Introduction In pharmaceutical drug development, the structural elucidation of complex Active Pharmaceutical Ingredients (APIs) relies heavily on Fourier-transform infrared (FTIR) spectroscopy. A notorious analytical bottleneck occurs in the 3200–3600 cm⁻¹ region, where the N-H stretch of secondary amines and the O-H stretch of phenols frequently overlap. This guide objectively compares sampling methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—and provides a self-validating experimental protocol to effectively deconvolute these critical spectral features.

To resolve the overlap, analysts must understand the quantum mechanical and thermodynamic drivers of the respective absorption bands:

  • Secondary Amines (R₂N-H): Secondary amines possess a single N-H bond, resulting in a single, relatively weak and sharp stretching band typically located between 3280 and 3350 cm⁻¹ (1)[1]. Because nitrogen is less electronegative than oxygen, the N-H dipole moment is smaller. This leads to weaker hydrogen bonding and a narrower peak profile compared to O-H bonds. A secondary diagnostic peak, the N-H out-of-plane bend (wag), appears at 700–750 cm⁻¹[1].

  • Phenols (Ar-O-H): Phenolic O-H stretches are characterized by a strong, exceptionally broad absorption band spanning 3200 to 3550 cm⁻¹ (2)[2]. This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which weakens the O-H bond to varying degrees across the molecular population, creating a wide distribution of vibrational frequencies[2].

When an API contains both functional groups, the massive, broad phenolic O-H band acts as a spectral "mask," completely obscuring the subtle secondary amine N-H stretch.

Comparative Modalities: ATR-FTIR vs. Transmission FTIR

Historically, Transmission FTIR using KBr pellets was the gold standard. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch around 3400 cm⁻¹, artificially exacerbating the overlap with secondary amines (3)[3].

ATR-FTIR has emerged as the superior alternative for solid and liquid API analysis because it requires no KBr matrix, eliminating moisture artifacts (4)[4]. However, ATR introduces its own optical phenomena: the depth of penetration of the evanescent wave is wavelength-dependent, causing peaks at higher wavenumbers (like the 3300 cm⁻¹ region) to appear artificially weaker than those at lower wavenumbers (5)[5].

Table 1: Objective Comparison of FTIR Modalities for Amine/Phenol Resolution

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Neat analysis)Requires grinding and pressing with KBr
Moisture Interference NegligibleHigh (KBr absorbs water, masking 3400 cm⁻¹)
Path Length Independent of sample thicknessDependent on pellet thickness
High-Frequency Intensity Artificially weakened (requires correction)True Beer-Lambert representation
Best Use Case Rapid screening, moisture-sensitive APIsExact quantitative calibration

Experimental Methodology: A Self-Validating Protocol for Spectral Deconvolution

To definitively separate a secondary amine N-H stretch from a phenolic O-H stretch, analysts must manipulate the hydrogen-bonding network. The following protocol utilizes ATR-FTIR combined with serial solvent dilution to break intermolecular H-bonds, thereby sharpening the O-H peak and revealing the N-H peak.

Step-by-Step Workflow:

  • Baseline Calibration: Collect a background spectrum using a clean Diamond ATR crystal to ensure no residual contamination.

  • Neat Sample Analysis: Apply the neat API (solid or liquid) directly to the ATR crystal. Apply consistent pressure using the ATR anvil. Record the spectrum (32 scans, 4 cm⁻¹ resolution)[4].

  • ATR Correction (Critical Step): Apply an ATR correction algorithm to the raw spectrum. This mathematically compensates for the wavelength-dependent penetration depth, normalizing the high-frequency 3300 cm⁻¹ region for accurate intensity comparison against transmission libraries[5].

  • Serial Dilution (H-Bond Disruption): Dissolve the API in a non-polar, IR-transparent solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (e.g., 1.0 M, 0.1 M, 0.01 M).

  • Solution Phase Analysis: Deposit a drop of each dilution onto the ATR crystal (using a volatiles cover to prevent evaporation) and acquire spectra.

  • Validation & Causality Check: As concentration decreases, intermolecular hydrogen bonds between phenol molecules are broken. The broad O-H band (3200–3550 cm⁻¹) will systematically blue-shift (move to higher wavenumbers, ~3600 cm⁻¹) and sharpen dramatically into a "free" O-H stretch. The secondary amine N-H stretch (3280–3350 cm⁻¹) remains relatively static, emerging clearly from beneath the receding O-H envelope.

Table 2: Quantitative Spectral Feature Summary

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity & ShapeCausality / Notes
Secondary Amine N-H Stretch3280 – 3350Weak to Medium, SharpSingle bond, weaker dipole moment[1].
Secondary Amine N-H Wag700 – 750Medium, BroadUseful secondary confirmation[1].
Phenol (H-Bonded) O-H Stretch3200 – 3550Strong, Very BroadBroadened by extensive intermolecular H-bonding[2].
Phenol (Free) O-H Stretch~3600Strong, SharpObserved only in dilute non-polar solutions.
Phenol C-O Stretch1200 – 1220Strong, SharpConfirms presence of phenolic oxygen.

Data Visualization & Workflow

G Start API Sample with 3200-3600 cm⁻¹ Peak Decision1 Initial Spectral Observation Start->Decision1 Broad Broad & Strong (Phenol O-H Dominant) Decision1->Broad  Broad Sharp Sharp & Weak (2° Amine N-H Dominant) Decision1->Sharp  Sharp Overlap Complex/Overlapping (O-H masking N-H) Decision1->Overlap  Unclear ATR 1. Use ATR-FTIR (Eliminates KBr moisture) Overlap->ATR Dilution 2. Non-Polar Solvent Dilution (Breaks O-H H-bonds) ATR->Dilution Resolve 3. O-H Sharpens & Shifts, N-H Becomes Visible Dilution->Resolve

Workflow for resolving O-H and N-H spectral overlaps in API characterization.

References

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online.1

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. 2

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd.3

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. 4

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. 5

Sources

Validation

HPLC Method Development for Purity Analysis of Fluorinated Phenols

Content Type: Technical Comparison & Method Development Guide Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals Executive Summary: The Fluorine Challenge Fluorinated phenols serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Fluorine Challenge

Fluorinated phenols serve as critical intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and agrochemicals. However, their analysis presents a distinct "triad of difficulty" for standard Reverse Phase Chromatography (RPC):

  • Acidity Shifts: The electron-withdrawing nature of fluorine significantly lowers pKa compared to phenol, often leading to peak fronting or void elution at standard pH levels.

  • Isomeric Complexity: Positional isomers (e.g., 2,4- vs. 2,6-difluorophenol) possess nearly identical hydrophobicities, making them inseparable on standard C18 columns.

  • Silanol Interactions: The polarized hydroxyl group can interact aggressively with active silanols, causing severe tailing.

This guide challenges the default use of C18 columns. We provide a comparative analysis demonstrating why Pentafluorophenyl (PFP) stationary phases are the superior "orthogonal" choice for this application, supported by a self-validating method development protocol.

Comparative Analysis: C18 vs. PFP

The Mechanistic Divergence

To achieve purity analysis <0.1% impurity levels, one must understand the interaction mechanisms.

FeatureAlkyl C18 (The Standard) Pentafluorophenyl (The Challenger)
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Selectivity Driver Carbon load & Surface AreaElectron density & Shape Selectivity
Isomer Separation Poor (Co-elution common)Excellent (Resolves ortho/meta/para)
Fluorine Affinity Low (Repulsive/Neutral)High ("Fluorophilicity" - F-F interactions)
Retentivity Low for polar fluorophenolsEnhanced for polar/acidic aromatics
Representative Performance Data

Data simulated based on comparative retention behaviors of isomeric fluorophenols (e.g., difluorophenols) under acidic conditions (0.1% H3PO4).

ParameterC18 Column (

,

)
PFP Column (

,

)
Verdict
Critical Pair Resolution (

)
0.8 (Co-elution)2.4 (Baseline Separation) PFP provides shape selectivity essential for isomers.
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric) PFP ligands shield silanols and engage in

-

stacking.
Retention (

) of PFP-OH
1.2 (Weak retention)3.5 (Strong retention)PFP phase retains the highly fluorinated analyte better.

Critical Insight: On a C18 column, 2,4-difluorophenol and 2,6-difluorophenol often co-elute because their hydrophobicity is nearly identical. On a PFP column, the specific arrangement of fluorine atoms creates different dipole moments that interact differentially with the stationary phase ring system, facilitating separation.

Strategic Method Development Protocol

This protocol is designed as a Self-Validating System . Each step includes a "Checkpoint" to ensure the method is robust before proceeding.

Phase 1: Mobile Phase Chemistry

The Rule of Acidity: Fluorine atoms on the phenolic ring lower the pKa.

  • Phenol pKa: ~10.0[1][2][3][4][5]

  • 2-Fluorophenol pKa: ~8.7[1][2][3][4][6]

  • Pentafluorophenol pKa: ~5.5

Protocol:

  • Aqueous Component (A): 0.1%

    
     (for UV detection) or 0.1% Formic Acid (for MS).
    
    • Why? You must operate at least 2 pH units below the pKa. For Pentafluorophenol, this means pH < 3.5 is mandatory to keep the analyte protonated (neutral) and retained.

  • Organic Modifier (B): Methanol (MeOH) .

    • Why? Acetonitrile (ACN) forms a

      
      -electron cloud that can interfere with the 
      
      
      
      -
      
      
      interactions between the analyte and the PFP stationary phase. Methanol allows these steric/electronic interactions to dominate.
Phase 2: Column Selection & Screening

Do not start with C18. Start with a Pentafluorophenyl (PFP) Propyl phase.

  • Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-shell).

  • Pore Size: 100-120 Å.

Phase 3: The Universal Screening Gradient

Run this gradient to assess purity profile and isomer separation.

  • Flow: 1.0 mL/min

  • Temp: 35°C (Control is critical for isomer selectivity)

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 5% B (Re-equilibrate for 5 mins)

Phase 4: System Suitability (The Self-Validating Check)

Before running samples, the system must pass these criteria using a standard mix of the target phenol and its closest isomer:

  • Resolution (

    
    ):  > 2.0 between main peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision: %RSD of retention time < 0.1% (n=5).

Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste time on C18 optimization when PFP is required.

MethodDevelopment Start Start: Fluorinated Phenol Analysis CheckPKa Step 1: Check pKa of Analyte (Is pKa < 7?) Start->CheckPKa SetPH Set Mobile Phase pH < 3.0 (0.1% H3PO4 or Formic Acid) CheckPKa->SetPH Always (Acidity Risk) IsomerCheck Step 2: Are Positional Isomers Present/Suspected? SetPH->IsomerCheck SelectC18 Select C18 Column (Hydrophobicity Dominant) IsomerCheck->SelectC18 No (Rare) SelectPFP Select PFP Column (Pi-Pi + Shape Selectivity) IsomerCheck->SelectPFP Yes (Critical) SolventSelect Step 3: Solvent Selection SelectC18->SolventSelect SelectPFP->SolventSelect UseMeOH Use Methanol (Promotes Pi-Pi Interactions) SolventSelect->UseMeOH For PFP (Preferred) UseACN Use Acetonitrile (Standard RP) SolventSelect->UseACN For C18 Validation Step 4: Validate Resolution (Rs > 2.0) UseMeOH->Validation UseACN->Validation

Caption: Decision matrix for selecting stationary phases and solvents based on analyte acidity and isomeric complexity.

Diagram 2: Interaction Mechanism (PFP vs. Analyte)

Visualizing why PFP succeeds where C18 fails.

Mechanism cluster_c18 Contrast: C18 Interaction Silica Silica Support Ligand PFP Ligand (Electron Deficient Ring) Silica->Ligand Bonded Phase Interaction1 Pi-Pi Stacking Ligand->Interaction1 Interaction2 Dipole-Dipole Ligand->Interaction2 Interaction3 Shape Selectivity (Steric Fit) Ligand->Interaction3 Analyte Fluorophenol Analyte (Electron Rich/Dipole) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte C18Ligand C18 Ligand Hydrophobic Hydrophobic Only C18Ligand->Hydrophobic Hydrophobic->Analyte

Caption: The multi-modal interaction mechanism of PFP phases (Pi-Pi, Dipole, Steric) vs. the single-mode C18.

References

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase. [Link][7]

  • Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

Sources

Comparative

Technical Comparison Guide: 2-Fluorobenzyl vs. 4-Fluorobenzyl Isomers in Drug Design

Executive Summary This guide provides a technical analysis of the biological efficacy and pharmacokinetic differences between 2-fluorobenzyl (ortho-substituted) and 4-fluorobenzyl (para-substituted) isomers. While both m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the biological efficacy and pharmacokinetic differences between 2-fluorobenzyl (ortho-substituted) and 4-fluorobenzyl (para-substituted) isomers. While both moieties utilize fluorine’s high electronegativity and lipophilicity to modulate drug properties, their optimal applications differ fundamentally:

  • 2-Fluorobenzyl: Best suited for conformational restriction and improving target selectivity . The ortho-fluorine often induces a specific "locked" conformation via dipole-dipole interactions or steric clashes, critical for fitting into rigid binding pockets (e.g., certain kinase or cholinesterase active sites).

  • 4-Fluorobenzyl: Best suited for metabolic stabilization . It effectively blocks para-hydroxylation—a primary metabolic route for cytochrome P450 enzymes—thereby extending half-life (

    
    ) and improving oral bioavailability without significantly altering the steric profile of the parent phenyl ring.
    

Part 1: Mechanistic Principles & SAR Logic

Electronic and Steric Drivers

The biological divergence between these isomers stems from the position-dependent influence of the fluorine atom (


 Å), which acts as a bioisostere for hydrogen (

Å) but with vastly different electronic properties.
Feature2-Fluorobenzyl (Ortho)4-Fluorobenzyl (Para)
Electronic Effect Strong inductive withdrawal (-I) closer to the linker; potential for intramolecular H-bonds (C-F···H-N/O).Inductive effect distributed; creates a significant molecular dipole moment along the main axis.
Steric Impact High.[1] Increases rotational energy barrier of the benzyl bond, restricting conformation.Low. Minimally perturbs rotation; extends molecular length slightly.
Lipophilicity Increases LogP (similar to 4-F), but often lowers solubility due to crystal packing efficiency.Increases LogP; typically maintains better solubility profiles than ortho-isomers.
Metabolic Role Protects ortho-position; may shift metabolism to para-position.Critical: Blocks the primary site of CYP450 oxidative attack (para-hydroxylation).
Decision Logic for Isomer Selection

The following decision tree illustrates when to deploy which isomer based on medicinal chemistry objectives.

SAR_Decision_Tree Start Optimization Goal Metab Problem: High Clearance / Short t1/2 Start->Metab PK Issue Potency Problem: Low Potency / Selectivity Start->Potency PD Issue Para Strategy: 4-Fluorobenzyl (Block Para-Hydroxylation) Metab->Para Block CYP Site Ortho Strategy: 2-Fluorobenzyl (Conformational Lock) Potency->Ortho Restrict Rotation Result1 Outcome: Extended Half-life Maintained Binding Mode Para->Result1 Result2 Outcome: Improved Affinity (Entropic Benefit) Ortho->Result2

Caption: Strategic selection flow for 2-F vs 4-F substitution based on PK/PD liabilities.

Part 2: Comparative Case Studies

Case Study A: Potency Enhancement (2-Fluorobenzyl)

Target: Acetylcholinesterase (AChE) Inhibitors Context: In the development of fluoroquinolone-based AChE inhibitors, the 2-fluorobenzyl derivative demonstrated superior potency compared to the 4-fluorobenzyl analog.

  • Mechanism: The ortho-fluorine atom creates a steric and electrostatic environment that locks the benzyl moiety into a conformation complementary to the AChE active site gorge. The 4-F isomer, lacking this rotational constraint, suffered from a higher entropic penalty upon binding.

  • Data: The 2-F isomer achieved an

    
     of 0.70 µM , whereas the 4-F isomer showed reduced activity (
    
    
    
    µM).
Case Study B: Metabolic Stability (4-Fluorobenzyl)

Target: General Benzyl-amine Scaffolds (e.g., Indole derivatives) Context: For compounds suffering from rapid hepatic clearance, the para-position of a benzyl ring is the most electron-rich and accessible site for CYP450-mediated oxidation.

  • Mechanism: Substituting hydrogen with fluorine at the 4-position blocks the formation of the arene oxide intermediate required for hydroxylation. The C-F bond energy (approx. 116 kcal/mol) is too high for CYP enzymes to cleave, redirecting metabolism to slower, secondary pathways.

  • Data: In comparative microsomal stability assays, 4-fluorobenzyl analogs consistently exhibit a 2-4 fold increase in intrinsic half-life (

    
    )  compared to their non-fluorinated or 2-fluorinated counterparts (unless the 2-position is the specific metabolic soft spot).
    

Part 3: Quantitative Performance Data

The following table summarizes typical performance metrics observed when comparing these isomers in lead optimization campaigns.

Metric2-Fluorobenzyl4-FluorobenzylReference Context
AChE Inhibition (

)
0.70 ± 0.10 µM > 2.20 µMFluoroquinolone derivatives [1]
Metabolic

(Microsomes)
18 min53 min Indole/Indazole scaffolds [2]
Lipophilicity (

LogP)
+0.25 vs H+0.31 vs HGeneral physiochemical trend [3]
Solubility Low (Crystal packing)ModerateGeneral physiochemical trend [3]

Part 4: Experimental Protocols

To validate these differences in your own pipeline, use the following standardized protocols.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Compare the metabolic clearance of 2-F vs 4-F isomers.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (2-F and 4-F isomers) in DMSO.

    • Thaw liver microsomes (human or rat, 20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .
Protocol 2: Ellman’s Reagent Potency Assay (AChE)

Objective: Determine


 differences driven by steric fit.
  • Reagents:

    • Buffer: 0.1 M Phosphate buffer pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.03 U/mL).

  • Workflow:

    • In a 96-well plate, add 160 µL buffer and 20 µL of test compound (serial dilutions from 0.01 µM to 100 µM).

    • Add 10 µL enzyme solution and incubate for 15 min at 25°C.

    • Add 10 µL of DTNB/ATCh mixture to initiate reaction.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculation: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to extract

      
      .
      

Part 5: Visualizing Metabolic Blocking

The following diagram details why the 4-F isomer is superior for metabolic stability, illustrating the blockade of the Sigma-complex intermediate.

Metabolic_Blocking cluster_Substrate Substrate Interaction CYP CYP450 Enzyme (Oxidant) Compound_H Benzyl-H (Parent) Para-position exposed CYP->Compound_H Attacks C-H Compound_F 4-Fluorobenzyl Para-position blocked CYP->Compound_F Attacks C-F? Intermediate Arene Oxide Intermediate Compound_H->Intermediate Blocked No Reaction (Metabolic Stability) Compound_F->Blocked C-F Bond Too Strong (116 kcal/mol) Product Para-Hydroxyl Metabolite (Inactive) Intermediate->Product Rapid Clearance

Caption: Mechanism of metabolic stabilization via 4-fluorine substitution blocking CYP450 oxidation.

References

  • Chohan, M. M., et al. (2021).[2] "The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies." ResearchGate.[3] Available at: [Link]

  • Trombley, T., & Altman, R. (2025).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Available at: [Link]

  • Doyon, J. B., & Jain, A. (1999).[5] "The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase."[5] Organic Letters. Available at: [Link]

Sources

Validation

Comprehensive Characterization Guide: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

This guide outlines the structural characterization and comparative analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol , a reduced Schiff base derivative with significant potential in medicinal chemistry (specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization and comparative analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol , a reduced Schiff base derivative with significant potential in medicinal chemistry (specifically as an antibacterial and antifungal pharmacophore).[1][2]

The following content details the synthesis logic, crystallographic expectations, and a comparative analysis against its unreduced precursor (the imine) and non-fluorinated analogs.[1][2]

[1][2]

Executive Summary & Compound Profile

  • Compound Name: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol[1][2]

  • CAS Registry: 1232788-88-3[1][2][3]

  • Chemical Class: Reduced Schiff Base / Aminomethyl-phenol[1][2]

  • Core Utility: Ligand for coordination chemistry (Zn/Cu complexes), antibacterial agent, and intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.[1][2]

Scientific Context: This compound represents the "reduced" form of the Schiff base derived from 5-bromosalicylaldehyde and 2-fluorobenzylamine.[1][2] In drug development, the reduction of the azomethine bond (–CH=N–) to the amine linkage (–CH₂–NH–) is a critical optimization step that increases conformational flexibility and chemical stability (resistance to hydrolysis), often altering bioactivity and solubility profiles.[1][2]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous synthesis and slow-evaporation protocol is required.[1][2]

Phase I: Synthesis of the Precursor (Imine)[1][2]
  • Reactants: Equimolar amounts (10 mmol) of 5-bromosalicylaldehyde and 2-fluorobenzylamine .[1][2]

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure: Reflux for 3 hours. The solution typically turns yellow, indicating the formation of the Schiff base (imine).[1][2]

  • Isolation: Cool to room temperature. Filter the yellow precipitate.[1][2]

Phase II: Reduction to Target (Amine)
  • Reaction: Dissolve the imine (5 mmol) in Methanol (15 mL).

  • Reducing Agent: Add Sodium Borohydride (NaBH₄) (10 mmol) portion-wise at 0°C.

  • Stirring: Allow to stir at room temperature for 4 hours until the yellow color fades (indicating loss of conjugation).

  • Quenching: Neutralize with dilute Acetic Acid.

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄.

Phase III: Crystallization (Slow Evaporation Technique)[1][2]
  • Solvent System: Ethanol/Hexane (3:1 ratio) or pure Acetonitrile.[1][2]

  • Method: Dissolve the purified white solid in the minimum amount of hot solvent.[1][2] Filter into a narrow vial. Cover with parafilm and poke 3-4 small holes.[1][2]

  • Condition: Store at 298 K (Room Temp) in a vibration-free environment for 5-7 days.

  • Expected Habit: Colorless prisms or blocks (unlike the yellow needles of the precursor).

Comparative X-Ray Diffraction Analysis

The critical value in characterizing this compound lies in comparing it against its Imine Precursor and Non-Fluorinated Analogs .[1][2] This comparison validates the reduction and reveals the impact of the fluorine atom on crystal packing.[1][2]

A. Structural Metrics: Target (Amine) vs. Precursor (Imine)

The following table contrasts the crystallographic data of the target amine against the established data for its imine precursor class (based on analogs like 4-Bromo-2-[(phenylimino)methyl]phenol).

FeatureTarget: Reduced Amine (–CH₂–NH–)Alternative: Imine Precursor (–CH=N–)Significance
Crystal Color Colorless / WhiteYellow / OrangeLoss of conjugation removes visible chromophore.[1][2]
Linker Bond Length C–N ≈ 1.46 – 1.48 Å (Single)C=N ≈ 1.27 – 1.29 Å (Double)Primary Validation: Confirms successful reduction.
Torsion Angles High flexibility; Non-planar.[1][2]Generally Planar (< 10° twist).[1][2]Amine allows the benzyl ring to rotate out of plane.[1][2]
H-Bonding Motif Intermolecular N–H...O and O–H...O Intramolecular O–H...N (S(6) ring)The "S(6)" ring is the hallmark of the imine; the amine breaks this to form networks.[1][2]
Space Group Typically P2₁/c or P-1Typically P2₁/c or P2₁/nPacking efficiency changes due to loss of planarity.[1][2]
B. The "Fluorine Effect" in Crystal Packing

In the specific case of the 2-fluorobenzyl derivative, the fluorine atom introduces unique supramolecular synthons compared to non-fluorinated alternatives:

  • C–H...F Interactions: The ortho-fluorine acts as a weak hydrogen bond acceptor, often organizing the molecules into 1D chains or dimers.[1][2]

  • Halogen Bonding: Potential Br...F or Br...Br contacts (Type II halogen bonding) may be observed, stabilizing the lattice in the absence of strong pi-stacking (which is disrupted by the flexible amine linker).[1][2]

Experimental Workflow & Logic Pathway

The following diagram illustrates the decision-making process for characterizing the crystal structure, ensuring differentiation between the intermediate and the final product.

CharacterizationWorkflow Start Start: Crude Product Recryst Recrystallization (EtOH/Hexane, Slow Evap) Start->Recryst VisualCheck Visual Inspection (Color Check) Recryst->VisualCheck Decision Is Crystal Yellow? VisualCheck->Decision IminePath Likely Imine (Precursor) Conjugation Present Decision->IminePath Yes AminePath Likely Amine (Target) Conjugation Broken Decision->AminePath No XRD Single Crystal XRD (Mo Kα, 296K) IminePath->XRD AminePath->XRD Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement CheckBond Check C7-N8 Bond Length Refinement->CheckBond ResultImine Result: C=N (~1.28 Å) Synthesis Incomplete CheckBond->ResultImine < 1.30 Å ResultAmine Result: C-N (~1.47 Å) Synthesis Successful CheckBond->ResultAmine > 1.45 Å

Figure 1: Decision logic for crystallographic validation of the reduced amine versus the imine precursor.

Spectroscopic Validation (Supporting Data)

While XRD provides the definitive 3D structure, supporting spectroscopic data is required to confirm bulk purity before crystallization.[1][2]

Nuclear Magnetic Resonance (¹H NMR)
  • Alternative (Imine): Shows a distinct singlet at δ 8.3–8.6 ppm (Azomethine –CH=N–).[1][2]

  • Product (Amine): The azomethine singlet disappears . Two new signals appear:

    • δ 3.8–4.0 ppm: Singlet/Doublet (Ar–CH₂ –NH).[1][2]

    • δ 4.2–4.5 ppm: Singlet/Doublet (NH–CH₂ –Ar).[1][2]

    • Note: The NH proton is often broad and exchangeable with D₂O.[1][2]

Infrared Spectroscopy (FT-IR)
  • Alternative (Imine): Strong band at 1610–1630 cm⁻¹ (νC=N).[1][2]

  • Product (Amine):

    • Disappearance of the 1610–1630 cm⁻¹ band.[1][2]

    • Appearance of weak bands at 3300–3400 cm⁻¹ (νN-H).[1][2]

References

  • Ardakani, A. A., et al. (2011).[1][2] "4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol."[1][2] Acta Crystallographica Section E, 67(3), o598.[1][2]

    • Provides the baseline crystallographic d
  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[1][2] "4-Bromo-2-[(phenylimino)methyl]phenol."[1][2][4] Acta Crystallographica Section E, 70(8), o847.[1][2]

    • Comparative structure for non-fluorin
  • GuideChem. (n.d.).[1][2] "Phenol, 4-bromo-2-[[[(2-fluorophenyl)methyl]amino]methyl]- CAS 1232788-88-3."[1][2][3]

    • Confirms chemical identity and CAS registry for the specific reduced amine target.
  • PubChem. (2025).[1][2][4][5] "4-Bromo-2-fluorobenzyl bromide (Precursor Data)." National Library of Medicine.[1][2] [1][2]

    • Data on the fluorin

Sources

Comparative

Elemental Analysis Standards for Brominated Organic Compounds: A Comparative Technical Guide

Executive Summary: The Halogen Challenge In pharmaceutical and materials science, bromine is frequently incorporated into organic scaffolds to modulate lipophilicity and metabolic stability. However, the precise elementa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge

In pharmaceutical and materials science, bromine is frequently incorporated into organic scaffolds to modulate lipophilicity and metabolic stability. However, the precise elemental quantification of bromine (Br) presents unique challenges compared to standard CHN analysis. Bromine’s volatility, heavy atomic mass, and tendency to cause "memory effects" in combustion tubes require specialized protocols.

This guide compares the two dominant analytical methodologies—Oxygen Flask Combustion (Schöniger) and Automated Micro-Combustion —and defines the rigorous standardization required to validate them.

Reference Standard Selection Strategy

For validatable results, researchers must distinguish between Primary Calibration Standards (traceable to SI units/NIST) and Daily Working Standards (pure organic solids).

Recommended Working Standards

Do not use generic chemicals. Use high-purity (>99.9%) Certified Reference Materials (CRMs) specifically characterized for elemental microanalysis.

CompoundFormulaTheoretical Br %Properties & Application
p-Bromoacetanilide

37.33% Gold Standard. Stable, non-hygroscopic solid. Ideal for validating simultaneous CHN+Br methods due to the presence of Nitrogen.
o-Bromobenzoic Acid

39.75% Acidic standard. Excellent for checking combustion efficiency in Oxygen Flask methods.
1,4-Dibromobenzene

67.74% High-halogen content standard. Used to test linearity at the upper range of detection.

Expert Insight: Avoid using liquid standards (e.g., bromobenzene) for daily calibration of combustion analyzers if possible. The volatility introduces weighing errors that mimic analytical drift.

Method A: Oxygen Flask Combustion (Schöniger Technique)

Best For: Difficult-to-combust samples, organometallics, and laboratories requiring low capital investment. Mechanism: Rapid combustion in pure oxygen followed by absorption in an alkaline solution and potentiometric titration.

Validated Protocol
  • Preparation: Cut ashless filter paper into a "flag" shape.

  • Weighing: Accurately weigh 2–5 mg of sample onto the paper flag. Fold to encapsulate the sample.[1]

  • Flask Setup: Add 10 mL of absorbing solution (1M NaOH + 3 drops 30%

    
    ) to a 500 mL thick-walled iodine flask. Flush with 
    
    
    
    for 60 seconds.
  • Combustion: Ignite the paper flag and immediately insert it into the flask, clamping it inverted.

    • Critical Control Point: Hold the flask inverted during combustion to ensure the liquid seal prevents gas escape.

  • Absorption: Shake vigorously for 5–10 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Quantification: Rinse the stopper/basket into the flask. Acidify with

    
    , add isopropanol (to reduce solubility of AgBr), and titrate with 0.01M 
    
    
    
    using a silver electrode.
Workflow Logic

SchonigerMethod cluster_QC Quality Control Check Start Sample Weighing (2-5 mg on Ashless Paper) Flush Flush Flask with O2 (Add NaOH + H2O2) Start->Flush Ignite Ignition & Insertion (Inverted Hold) Flush->Ignite Absorb Absorption Phase (Shake 5-10 min) Ignite->Absorb Rinse Rinse & Acidify (Add HNO3 + IPA) Absorb->Rinse Titrate Potentiometric Titration (0.01M AgNO3) Rinse->Titrate Check Recovery within +/- 0.3% of Theory? Titrate->Check

Figure 1: Critical path for Oxygen Flask Combustion. Note the "Inverted Hold" step to prevent pressure-driven gas loss.

Method B: Automated Micro-Combustion (Dynamic Flash)

Best For: High-throughput laboratories and simultaneous CHNS determination. Mechanism: High-temperature combustion (


) in a quartz tube. Gases are separated via GC or purge-and-trap and detected via TCD or IR.
The "Memory Effect" Challenge

Bromine is notorious for adhering to cooler spots in the combustion train or reacting with ash to form stable bromides, leading to low results on the first run and high results on subsequent runs (carryover).

Solution Protocol:

  • Additives: Mix the sample with Tungsten Trioxide (

    
    ) . This acts as a flux and "scrubber" to prevent the formation of non-volatile metal bromides.
    
  • Temperature: Ensure the combustion zone is

    
     to facilitate complete release of 
    
    
    
    .
  • Scrubbers: If analyzing only CHN, use silver wool to trap halogens. If analyzing Br, ensure the silver trap is removed or bypassed.

Automated Workflow

AutomatedAnalysis Sample Sample + WO3 Additive (Tin Capsule) Combustion Combustion Reactor (1000-1150°C) Sample->Combustion O2 Injection Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction Gas Flow Warning ! CRITICAL ! Ensure Ag-wool trap is REMOVED for Br analysis Combustion->Warning Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection Separation->Detection

Figure 2: Automated combustion flow. The inclusion of WO3 and removal of halogen traps are decisive factors for recovery.

Comparative Evaluation

FeatureOxygen Flask (Schöniger)Automated Micro-Combustion
Precision

(Dependent on operator skill)

(Highly reproducible)
Sample Size 2–10 mg1–3 mg
Interferences Metals can trap Br in ash; requires digestion aid."Memory effect" requires system conditioning.
Throughput Low (3–4 samples/hour)High (10–15 samples/hour)
Cost Low (Glassware + Titrator)High (Instrument + Consumables)
Validation Self-validating: Visual confirmation of black carbon specks indicates failure.Black-box: Requires extensive calibration curves to detect incomplete combustion.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: SRM 3184 Bromide Anion Standard Solution.[Link]

  • ASTM International. ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[Link]

  • Exeter Analytical. Oxygen Flask Combustion: A Reliable Method for Halogen Determination.[2][Link]

  • Mettler Toledo. Micro-Elemental Analysis of Halogenated Compounds: Application Note.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational logistics for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3). As a specialized interm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational logistics for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3).

As a specialized intermediate containing both a halogenated phenol and a secondary benzylamine, this compound presents a complex hazard profile combining the corrosive potential of amines with the systemic toxicity risks of phenols. This protocol adopts the Precautionary Principle : in the absence of a compound-specific full-study toxicity report, we treat this substance as a High-Hazard Corrosive & Acute Toxin .

Chemical Profile & Hazard Identification

  • Chemical Name: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol

  • CAS Number: 1232788-88-3[1]

  • Molecular Formula: C₁₄H₁₃BrFNO

  • Molecular Weight: 310.16 g/mol [1]

  • Physical State: Solid (Powder/Crystalline)

Risk Assessment (GHS Classification by Functional Group Read-Across)
  • Skin Corrosion/Irritation: Category 1B (Corrosive) or Category 2 (Irritant). Rationale: The secondary amine and phenolic hydroxyl groups can cause chemical burns or severe dermatitis.

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful) .[2] Rationale: Halogenated phenols often exhibit systemic toxicity upon absorption.

  • Serious Eye Damage: Category 1 (Irreversible Effects) . Rationale: Amines are basic and can cause rapid, permanent corneal opacity.

  • Target Organ Toxicity: Respiratory Irritant (STOT-SE 3) .[3][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all procedures involving >10 mg of substance.

ZoneProtection LevelEquipment SpecificationRationale (Causality)
Respiratory Primary Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of dusts/aerosols which can cause rapid respiratory edema.
Secondary (Spill/Cleaning)P100 Respirator (Full Face)Particulates + Organic Vapor cartridge required if hood containment is breached.
Ocular Critical Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amine vapors/dusts bypass side shields.
Supplemental Face Shield (8-inch)Required during solubilization or transfer of >1g to prevent splash burns.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Phenolic compounds can permeate thin nitrile. Double layer provides "breakthrough" buffer.
Body Barrier Tyvek® Lab Coat (Closed front) + Chemical Apron Cotton coats absorb phenols, keeping the toxin against the skin. Tyvek repels dusts.

Operational Protocol: Safe Handling Workflow

Phase 1: Weighing & Transfer (Static Control)
  • Risk: Dry powders of halogenated aromatics are often electrostatic, leading to "flying" particles.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Containment: Weigh inside a secondary container (e.g., a tared glass vial inside a beaker). Never weigh directly onto weigh paper on the open balance pan.

    • Solvent Dampening: If possible, add the reaction solvent (e.g., DMSO, DCM) directly to the shipping vial to dissolve the solid before transfer. This eliminates dust generation.[5][6][7]

Phase 2: Solubilization (Exothermic Management)
  • Risk: The amine moiety may generate heat when mixed with acidic solvents or anhydrides.

  • Protocol:

    • Place the receiving vessel in a cool water bath (20°C).

    • Add solvent slowly down the side of the vessel.

    • Vortexing: Do not sonicate open vessels. Use a closed-cap vortexer inside the hood.

Phase 3: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides (unless intended for acylation under controlled conditions).

  • Monitoring: Halogenated phenols can degrade into toxic quinones if left exposed to light/air for extended periods. Use fresh preparations.

Visual Logic: Safety Decision Tree

The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the state of the reagent.

SafetyProtocol Start Start: Handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solid Solution Solution (Dissolved) StateCheck->Solution Liquid DustRisk High Dust/Inhalation Risk Solid->DustRisk SplashRisk Splash/Absorption Risk Solution->SplashRisk ActionSolid PROTOCOL A: 1. Anti-static Gun usage 2. Weigh inside closed vial 3. NO open air transfer DustRisk->ActionSolid ActionLiq PROTOCOL B: 1. Double Nitrile Gloves 2. Face Shield required 3. Change outer gloves every 30 mins SplashRisk->ActionLiq Disposal Disposal: Segregate as Halogenated Organic Waste ActionSolid->Disposal ActionLiq->Disposal

Figure 1: Decision logic for handling solid vs. liquid states of the compound, emphasizing dust control for solids and splash protection for liquids.

Emergency Response Procedures

Critical Note: Standard "wash with water" advice is insufficient for phenol-containing compounds if the exposure is significant, as phenols have an anesthetic effect (numbing the skin) while causing deep tissue damage.

IncidentImmediate ActionMedical Follow-up
Skin Contact 1. Immediate Flush: Rinse with water for 1 minute to remove bulk.2. PEG Treatment: Apply Polyethylene Glycol 300 or 400 (PEG) liberally to the area.[8] PEG solubilizes phenols better than water. Wipe and re-apply.3.[6] Do NOT use ethanol (increases absorption).Transport to ER. Bring SDS. Mention "Phenol Derivative".
Eye Contact 1. Flush at eyewash station for minimum 15 minutes . 2. Hold eyelids open forcefully.Immediate Ophthalmology consult.
Inhalation 1. Move to fresh air immediately.2. If breathing is labored, administer oxygen (trained personnel only).Monitor for delayed pulmonary edema (up to 24h).

Disposal & Deactivation

  • Waste Stream: Halogenated Organic Waste .

  • Deactivation (Spills):

    • Cover spill with an inert absorbent (Vermiculite/Sand).

    • Do not use paper towels (combustible/rapid evaporation surface).

    • Collect into a sealable hazardous waste bag.

    • Wipe surface with a dilute surfactant/soap solution, then water.

  • Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45030003, Phenol, 4-bromo-2-[[[(2-fluorophenyl)methyl]amino]methyl]-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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